1-(2-Aminoethyl)cyclohexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRPKAVJEIUVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308996 | |
| Record name | 1-(2-Aminoethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39884-50-9 | |
| Record name | 1-(2-Aminoethyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39884-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Aminoethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and properties of 1-(2-Aminoethyl)cyclohexanol"
<-33_2> ## An In-Depth Technical Guide to the Synthesis and Properties of 1-(2-Aminoethyl)cyclohexanol
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable bifunctional molecule with significant potential in pharmaceutical and materials science. The document details two robust synthetic pathways, offering insights into the rationale behind methodological choices. A thorough characterization of the compound's physicochemical and spectroscopic properties is presented, supported by tabulated data and spectral analysis. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and in-depth understanding of this versatile chemical entity.
Introduction
This compound is a primary amino alcohol characterized by a cyclohexanol core substituted at the 1-position with an aminoethyl group. The presence of both a hydroxyl and a primary amine functionality within the same molecule imparts unique chemical reactivity and potential for diverse applications. The cyclohexyl scaffold provides a degree of lipophilicity and conformational rigidity, while the amino and hydroxyl groups offer sites for hydrogen bonding and further chemical modification. These structural features make it an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science for the development of new polymers and functional materials. For instance, derivatives of similar amino alcohols have shown promise in various biological activities.[1] This guide will elucidate the primary methods for its synthesis and provide a detailed analysis of its key properties.
Synthesis Methodologies
The synthesis of this compound can be effectively achieved through multiple routes. This guide details two common and reliable methods, each with distinct advantages concerning starting materials, reaction conditions, and scalability.
Route 1: Henry Reaction Followed by Nitro Group Reduction
This two-step synthesis begins with a base-catalyzed nitroaldol (Henry) reaction between cyclohexanone and nitroethane, followed by the reduction of the resulting nitroalkene intermediate.
Step 1: Henry Reaction of Cyclohexanone and Nitroethane
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound.[2] In this initial step, cyclohexanone is reacted with nitroethane in the presence of a base, such as an amine or an alkali hydroxide, to form 1-(2-nitroprop-1-en-1-yl)cyclohexan-1-ol. Subsequent dehydration of the nitroalkanol adduct under the reaction conditions often leads to the formation of the corresponding nitroalkene, 1-(2-nitropropenyl)cyclohexene.
Causality of Experimental Choices:
-
Base Catalyst: A mild base like diethylamine or piperidine is often employed to deprotonate the nitroethane, forming the nucleophilic nitronate anion. The choice of a mild base minimizes self-condensation of the cyclohexanone.
-
Solvent: A non-protic solvent like toluene or benzene is typically used to facilitate the removal of water via azeotropic distillation, driving the equilibrium towards the dehydrated nitroalkene product.[3]
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is then reduced to a primary amine to yield the target compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[4][5]
Causality of Experimental Choices:
-
Reducing Agent: LiAlH₄ is highly effective for the reduction of aliphatic nitro compounds to amines.[4][5] Alternative reducing agents like catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C) can also be employed.[4] The choice of reducing agent can be critical to avoid side reactions, especially if other reducible functional groups are present in the molecule.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is the solvent of choice for LiAlH₄ reductions due to their inertness and ability to solvate the hydride reagent.
-
Work-up: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and hydrolyze the resulting aluminum complexes to liberate the amine product.
Experimental Protocol: Route 1
-
Henry Reaction: To a solution of cyclohexanone (1.0 eq) and nitroethane (1.2 eq) in toluene, add diethylamine (0.2 eq).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and wash with dilute hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitroalkene intermediate.
-
Reduction: Prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of the crude nitroalkene intermediate in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica gel.
Diagram: Synthetic Pathway via Henry Reaction
Caption: Synthetic route starting from cyclohexanone and nitroethane.
Route 2: Cyanohydrin Formation and Subsequent Reduction
This alternative synthesis involves the formation of a cyanohydrin from cyclohexanone, followed by alkylation and reduction of the nitrile group. While this route is conceptually similar to the synthesis of the related compound 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, a key intermediate for the antidepressant Venlafaxine, it provides a reliable pathway to the title compound.[6][7]
Step 1: Formation of 1-(cyanomethyl)cyclohexanol
Cyclohexanone is first reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form the cyanohydrin, 1-hydroxycyclohexanecarbonitrile. This intermediate is then alkylated at the alpha-carbon to the nitrile. However, a more direct approach involves the reaction of cyclohexanone with acetonitrile under strongly basic conditions.
Step 2: Reduction of the Nitrile
The nitrile group of 1-(cyanomethyl)cyclohexanol is then reduced to a primary amine. Catalytic hydrogenation using Raney Nickel is an effective method for this transformation.[6]
Causality of Experimental Choices:
-
Catalyst: Raney Nickel is a widely used catalyst for the hydrogenation of nitriles to primary amines. It is generally preferred over more expensive catalysts like rhodium on alumina.[6]
-
Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen to ensure efficient reduction.[8]
-
Solvent: A protic solvent such as methanol or ethanol is commonly used for this type of hydrogenation.[7]
Experimental Protocol: Route 2
-
Cyanomethylation: (This step is a conceptual adaptation; a more direct synthesis of the precursor might be required).
-
Reduction: To a solution of 1-(cyanomethyl)cyclohexanol (1.0 eq) in methanol, add Raney Nickel (catalytic amount) in a pressure vessel.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
-
Heat the mixture with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
Diagram: General Experimental Workflow for Characterization
Caption: Workflow for purification and structural analysis.
Physicochemical Properties
This compound is typically a viscous liquid or a low-melting solid at room temperature.[9] Its physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇NO | [10] |
| Molecular Weight | 143.23 g/mol | [10] |
| Appearance | Viscous liquid | |
| Storage Temp. | Room Temperature | [9] |
Spectroscopic Analysis
The structure of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the ethyl bridge protons, and the amine and hydroxyl protons. The cyclohexyl protons will appear as a complex multiplet in the upfield region (typically 1.0-1.8 ppm).[11] The protons of the ethyl group will appear as two distinct multiplets. The protons on the carbon adjacent to the amine will be slightly downfield compared to those adjacent to the quaternary carbon. The amine and hydroxyl protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The quaternary carbon of the cyclohexyl ring bearing the hydroxyl and ethyl groups will be found at a characteristic downfield shift (around 70-75 ppm).[12] The carbons of the cyclohexyl ring will appear in the range of 20-40 ppm. The two carbons of the ethyl group will also have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule.[13]
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, indicative of hydrogen bonding.[14]
-
N-H Stretch: A medium intensity absorption in the range of 3300-3500 cm⁻¹ corresponds to the N-H stretching of the primary amine. Often, two peaks are observed for a primary amine.[13]
-
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the cyclohexyl and ethyl groups.[15]
-
C-O Stretch: A distinct peak in the fingerprint region, typically around 1050-1150 cm⁻¹, is indicative of the C-O stretching vibration of the tertiary alcohol.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 143.
-
Fragmentation Pattern: Common fragmentation pathways for cyclohexanol derivatives involve the loss of water (M-18) from the molecular ion.[16] Alpha-cleavage adjacent to the amine or hydroxyl group is also a likely fragmentation route. A base peak at m/z = 57 is a known characteristic for cyclohexanol, arising from complex ring cleavage and rearrangement.[17]
Potential Applications
The bifunctional nature of this compound makes it a versatile intermediate in several fields.
-
Pharmaceutical Synthesis: The primary amine and hydroxyl groups serve as handles for the introduction of various pharmacophores, making it a valuable scaffold for the synthesis of novel drug candidates. Its structural similarity to intermediates used in the synthesis of drugs like Venlafaxine highlights its potential in the development of new central nervous system agents.[6] Derivatives have been explored for their antimicrobial and antitubercular activities.
-
Materials Science: The molecule can be used as a monomer or a cross-linking agent in the synthesis of polymers. The amine and hydroxyl groups can react with a variety of reagents to form polyamides, polyurethanes, and other functional polymers.
-
Solvent Applications: Similar to cyclohexanol, it may find use as a specialty solvent or as an additive in various industrial formulations due to its polarity and hydrogen bonding capabilities.[18][19]
Conclusion
This compound is a readily accessible and chemically versatile compound. The synthetic routes outlined in this guide, particularly the Henry reaction followed by reduction, provide reliable methods for its preparation. Its well-defined spectroscopic properties allow for straightforward characterization. The presence of both a primary amine and a tertiary alcohol on a cyclohexyl framework makes it a promising building block for future research and development in both the pharmaceutical and materials science sectors.
References
- Nitro Reduction - Common Conditions. (n.d.).
- Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. (2004). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(2), 432-436.
- Reduction of nitro compounds. (n.d.). In Wikipedia.
- Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. (n.d.).
- LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. (1960). Canadian Journal of Chemistry, 38.
- Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. (n.d.). ResearchGate.
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. (n.d.). Google Patents.
- 1-(2-Amino-ethyl)-cyclohexanol | 39884-50-9. (n.d.). ChemicalBook.
- THE REACTION OF NITROMETHANE WITH CYCLOHEXANONE. THE IDENTIFICATION OF A SOLID BY-PRODUCT. (n.d.). ProQuest.
- LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. (n.d.). ResearchGate.
- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride Product Description. (n.d.). ChemicalBook.
- 1-[2-AMino-1-(4-Methoxyphenyl)ethyl]cyclohexanol (93413-77-5) 1H NMR. (n.d.). ChemicalBook.
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- A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol. (2002). Patent 1238965.
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- 1-(2-Amino-ethyl)-cyclohexanol. (n.d.). Sigma-Aldrich.
- Cyclohexanol, 2-amino-, cis-. (n.d.). NIST WebBook.
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- 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- Infrared Spectroscopy. (n.d.).
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- Cyclohexanol Mass Spec. (2020). Reddit.
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- Given the IR spectrum of cyclohexanol and cyclohexane, compare the two spectra. (2023). Brainly.
- Solved IR spectra of cyclohexanol and cyclohexanone are | Chegg.com. (2022). Chegg.
- Cyclohexanol: Properties, Reactions, Production And Uses. (2024). Chemcess.
- IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). (n.d.). ResearchGate.
- Cyclohexanol. (n.d.). NIST WebBook.
- 4-(2-Aminoethyl)cyclohexanol. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
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An In-depth Technical Guide to 1-(2-Aminoethyl)cyclohexanol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 1-(2-Aminoethyl)cyclohexanol, a valuable building block for synthetic chemistry and drug discovery. We will delve into its chemical identity, structural elucidation, synthesis, and potential applications, offering insights grounded in established chemical principles.
Core Identity: CAS Number and Molecular Structure
This compound is registered under CAS Number 39884-50-9 .[1] Its molecular formula is C₈H₁₇NO, corresponding to a molecular weight of 143.23 g/mol .[2] The hydrochloride salt of this compound is also commercially available under CAS Number 2155856-37-2.[3]
The molecular structure consists of a cyclohexanol ring substituted at the 1-position with an aminoethyl group. This unique combination of a tertiary alcohol and a primary amine provides two reactive centers for further chemical modifications, making it a versatile intermediate in organic synthesis.
Visualizing the Core Structure
Below is a two-dimensional representation of the this compound molecule, generated using the DOT language.
Caption: Molecular structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 39884-50-9 | [1] |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [2] |
| Boiling Point | 120 °C (at 17 Torr) | [1] |
| Predicted pKa | 15.08 ± 0.20 | [1] |
| Predicted Density | 1.000 ± 0.06 g/cm³ | [1] |
Note: Some of the data presented are predicted values and should be confirmed experimentally for critical applications.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Inferred)
Step 1: Synthesis of (1-Hydroxycyclohexyl)acetonitrile
This step involves the formation of a cyanohydrin from cyclohexanone.
-
Reaction Setup: In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.
-
Addition of Cyclohexanone: Cyclohexanone is added dropwise to the stirred KCN solution.
-
Acidification: A mineral acid, such as hydrochloric acid (HCl), is then added slowly through the addition funnel to generate hydrogen cyanide (HCN) in situ, which then reacts with the cyclohexanone. The temperature should be carefully monitored and maintained at a low level during this exothermic reaction.
-
Work-up: After the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude (1-hydroxycyclohexyl)acetonitrile.
Causality: The in situ generation of HCN is a crucial safety measure to avoid handling the highly toxic and volatile pure HCN. The acidic conditions favor the nucleophilic attack of the cyanide ion on the carbonyl carbon of cyclohexanone.
Step 2: Reduction of (1-Hydroxycyclohexyl)acetonitrile to this compound
The nitrile group of the intermediate is reduced to a primary amine.
-
Reduction: The crude (1-hydroxycyclohexyl)acetonitrile is dissolved in a dry, inert solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a low temperature (e.g., 0 °C).
-
Quenching: After the reduction is complete (monitored by TLC), the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
Purification: The resulting slurry is filtered, and the filtrate is dried and concentrated to afford the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.
Alternative Reduction Method: Catalytic hydrogenation using catalysts like Raney nickel or platinum dioxide under a hydrogen atmosphere is another effective method for nitrile reduction and can be a safer alternative to using metal hydrides.[4]
Self-Validation: The success of each step can be monitored using Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the product. The final product's identity and purity should be confirmed by spectroscopic methods as outlined in the next section.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not provided in the search results, its spectral characteristics can be predicted based on its functional groups and the known spectra of similar molecules like cyclohexanol.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Cyclohexane Protons: A complex series of multiplets would be expected in the region of δ 1.0-2.0 ppm, corresponding to the methylene protons of the cyclohexane ring.
-
Ethyl Protons: The two methylene groups of the aminoethyl side chain would likely appear as distinct multiplets. The methylene group adjacent to the amine (CH₂-N) would be expected around δ 2.5-3.0 ppm, while the methylene group attached to the cyclohexyl ring (C-CH₂) would likely be at a slightly higher field.
-
Hydroxyl and Amine Protons: The hydroxyl (-OH) and amine (-NH₂) protons would appear as broad singlets, and their chemical shifts would be concentration and solvent-dependent. These peaks can be confirmed by D₂O exchange, where they would disappear from the spectrum.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Cyclohexane Carbons: Multiple signals would be present for the six carbons of the cyclohexane ring, with the carbon bearing the hydroxyl and aminoethyl groups (C-1) appearing at the most downfield position (around δ 70-80 ppm).
-
Ethyl Carbons: Two distinct signals would be observed for the ethyl side chain carbons.
-
The number of distinct signals in both ¹H and ¹³C NMR spectra would depend on the conformational dynamics of the cyclohexane ring.
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.
-
N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ would be characteristic of the primary amine group.
-
C-H Stretch: Strong bands just below 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the saturated alkyl groups.
-
C-N and C-O Stretches: Absorptions in the fingerprint region (1000-1300 cm⁻¹) would correspond to C-N and C-O stretching vibrations.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 143.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of water (M-18), loss of the aminoethyl side chain, and fragmentation of the cyclohexane ring.
Potential Applications in Drug Discovery and Development
While direct applications of this compound are not extensively documented in the provided search results, its structural features suggest its utility as a versatile scaffold in medicinal chemistry. The presence of both a nucleophilic amine and a hydroxyl group allows for the introduction of diverse pharmacophores.
The synthesis of analogs of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol, a derivative of the target molecule, has been explored for the development of potential antimicrobial agents.[5] This indicates that the 1-(aminoethyl)cyclohexanol core can serve as a starting point for generating libraries of compounds for screening against various biological targets.
Safety and Handling
Although a specific Material Safety Data Sheet (MSDS) for this compound was not found, safety precautions can be inferred from data on structurally related compounds and general laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially during synthesis and purification.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For more detailed safety information, it is advisable to consult the MSDS of commercially available hydrochloride salt or other closely related amino alcohols.
Conclusion
This compound is a bifunctional molecule with significant potential as a building block in organic synthesis and drug discovery. Its straightforward, albeit inferred, synthesis from readily available starting materials and the presence of two reactive functional groups make it an attractive intermediate for the creation of diverse chemical libraries. Further research into its applications is warranted to fully explore its potential in the development of novel therapeutics and other advanced materials.
References
-
Lead Sciences. This compound hydrochloride. [Link]
- Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
-
Journal of the Indian Chemical Society. Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. [Link]
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An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 1-(2-Aminoethyl)cyclohexanol
Abstract
This technical guide provides a comprehensive examination of the core reaction mechanisms of 1-(2-Aminoethyl)cyclohexanol, a versatile bifunctional molecule featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold. This unique structural arrangement dictates a rich and varied reactivity profile, making it a valuable building block in medicinal chemistry and materials science. We will delve into its plausible synthetic pathways, explore its key intermolecular and intramolecular reactions, and present detailed experimental protocols for the elucidation of these mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the chemical properties of this and related β-amino alcohols.
Introduction: Structural and Conformational Landscape
This compound is a saturated bicyclic amino alcohol. Its reactivity is fundamentally governed by the spatial relationship between the nucleophilic primary amine (-NH₂) and the tertiary hydroxyl (-OH) group, as well as the conformational behavior of the cyclohexane ring.
The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. The 1-(2-aminoethyl) and 1-hydroxyl groups are fixed to the same carbon (C1). The key determinant of reactivity is the orientation of the aminoethyl side chain. Intramolecular hydrogen bonding between the amine and the hydroxyl group can influence the preferred conformation, potentially bringing the two functional groups into proximity, which has significant implications for intramolecular cyclization reactions.[1][2][3][4] The tertiary nature of the alcohol introduces significant steric hindrance, influencing its reactivity compared to primary or secondary alcohols.[5][6]
Plausible Synthesis of this compound
A robust synthesis of the title compound is essential for its application. While dedicated literature on this specific molecule is sparse, a highly plausible and efficient route can be designed based on well-established organometallic chemistry, starting from the readily available cyclohexanone.
Synthesis via Grignard Reaction with a Protected Ethylenamine Equivalent
A common strategy for forming carbon-carbon bonds is the Grignard reaction. Here, a protected 2-aminoethyl Grignard reagent would be reacted with cyclohexanone.
Workflow for Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound starting from cyclohexanone.
Pillar of Trustworthiness: Each step of this protocol includes a validation checkpoint. The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the protocol's success.
-
Protection of 2-Bromoethylamine:
-
Dissolve 2-bromoethylamine hydrobromide (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). After workup, confirm the structure of N-Boc-2-bromoethylamine by ¹H NMR.
-
-
Formation of the Grignard Reagent:
-
Under an inert argon atmosphere, add magnesium turnings (1.5 eq) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of N-Boc-2-bromoethylamine (1.2 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic.
-
Maintain a gentle reflux until all the magnesium has been consumed.
-
-
Reaction with Cyclohexanone:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Validation: Extract the product with ethyl acetate. Confirm the formation of the protected amino alcohol intermediate via Mass Spectrometry.
-
-
Deprotection:
-
Dissolve the crude protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 2 hours.
-
Validation: Monitor the removal of the Boc group by TLC.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purify the final product, this compound, by column chromatography.
-
Final Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the title compound.[8][9][10][11][12]
-
Core Reaction Mechanisms
The dual functionality of this compound gives rise to several key reaction mechanisms.
Intramolecular Cyclization: Formation of Spiro-Oxazolidines
This is arguably the most significant reaction mechanism for this molecule. In the presence of an aldehyde or ketone, this compound can undergo a reversible intramolecular cyclization to form a spiro-oxazolidine. This reaction is a cornerstone of its use as a chiral auxiliary or a building block for more complex heterocyclic systems.[13][14][15][16]
Mechanism: Spiro-Oxazolidine Formation
Caption: Mechanism of spiro-oxazolidine formation.
Causality and Experimental Choices:
-
The Reaction Pathway: The reaction proceeds via a two-step mechanism. First, the primary amine attacks the carbonyl carbon of the aldehyde/ketone to form a hemiaminal intermediate.[13] This is a rapid and reversible equilibrium.
-
Rate-Determining Step: The subsequent dehydration of the hemiaminal to form an iminium ion is typically the rate-determining step and is often catalyzed by a mild acid.[14]
-
Final Cyclization: The tertiary hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon to form the stable five-membered oxazolidine ring.[17] This results in a spirocyclic system where the C1 carbon of the cyclohexane is the spiro center.
-
Driving the Equilibrium: The overall reaction is an equilibrium. To drive it towards the oxazolidine product, water must be removed, typically by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[13]
Protocol: Synthesis of a Spiro-Oxazolidine Derivative
Objective: To synthesize 4,4-pentamethylene-2-phenyloxazolidine from this compound and benzaldehyde.
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), benzaldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add toluene as the solvent.
-
-
Azeotropic Water Removal:
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.
-
Validation: Monitor the amount of water collected. The reaction is complete when no more water is formed.
-
-
Isolation and Purification:
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting spiro-oxazolidine by vacuum distillation or column chromatography.
-
Characterization: Confirm the structure using ¹H NMR (noting the disappearance of the aldehyde proton and the appearance of a new singlet for the C2-proton of the oxazolidine ring) and ¹³C NMR.[8][9]
-
N-Acylation: Amide Formation
The primary amine of this compound is a potent nucleophile and readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amides. This reaction is typically chemoselective for the amine over the sterically hindered tertiary alcohol under neutral or basic conditions.
Mechanism: The reaction follows a standard nucleophilic acyl substitution pathway. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The leaving group (e.g., chloride) is then expelled to yield the amide.
Causality and Experimental Choices:
-
Chemoselectivity: The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary alcohol.[18] Therefore, in the absence of a specific catalyst for O-acylation, the reaction occurs selectively at the nitrogen atom.
-
Reaction Conditions: The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.
Elimination Reaction: Acid-Catalyzed Dehydration
The tertiary alcohol can undergo an elimination reaction under strong acidic conditions and heat, leading to the formation of an alkene. This is a classic dehydration reaction that proceeds via an E1 mechanism.[19][20][21][22]
Mechanism:
-
Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, water.[19]
-
Carbocation Formation: The protonated alcohol departs as a water molecule, generating a tertiary carbocation at C1 of the cyclohexane ring. This is the slow, rate-determining step.
-
Deprotonation: A weak base (e.g., water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond.
Due to the structure of this compound, two main alkene products are possible, with the more substituted alkene (Zaitsev's product) generally being the major product.
Summary of Reactivity and Data
The fundamental reactions discussed are summarized below. The yield data is illustrative for typical reactions of this class of compounds.
| Reaction Type | Reagents | Key Mechanism | Product Type | Illustrative Yield |
| Spiro-Oxazolidine Formation | Aldehyde/Ketone, Acid Catalyst | Intramolecular Cyclization | Spiro-heterocycle | 70-90% |
| N-Acylation | Acid Chloride/Anhydride, Base | Nucleophilic Acyl Substitution | Amide | >95% |
| Dehydration | Strong Acid (H₂SO₄), Heat | E1 Elimination | Alkene Mixture | 60-80% |
| O-Alkylation | Strong Base (NaH), Alkyl Halide | Sₙ2 Nucleophilic Substitution | Ether | Conditions Dependent |
Conclusion
This compound possesses a rich chemical reactivity profile defined by the interplay of its primary amine and tertiary alcohol functional groups within a conformationally mobile cyclohexane framework. The propensity for intramolecular cyclization to form spiro-oxazolidines is a dominant and highly useful mechanistic pathway. Furthermore, chemoselective N-acylation and acid-catalyzed dehydration provide additional routes for synthetic diversification. A thorough understanding of these fundamental mechanisms, supported by robust and self-validating experimental protocols, enables researchers to effectively utilize this molecule as a versatile scaffold in the design and synthesis of novel chemical entities.
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An In-depth Technical Guide on the Solubility and Stability of 1-(2-Aminoethyl)cyclohexanol
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: A Molecule of Untapped Potential
In the landscape of chemical synthesis and drug discovery, the true value of a molecule is defined not just by its structure, but by its physical and chemical robustness. 1-(2-Aminoethyl)cyclohexanol, a seemingly simple bifunctional molecule, presents a fascinating case study. Possessing a lipophilic cyclohexanol core, a reactive primary amine, and a tertiary alcohol, its potential as a versatile building block is significant. However, without a deep and quantitative understanding of its solubility and stability, this potential remains locked. This guide is designed to provide the rigorous, scientifically-grounded framework necessary to unlock it. We will move beyond mere data points, focusing on the causality behind experimental design and the logic of analytical validation, empowering researchers to fully characterize this and other novel chemical entities.
Part 1: Foundational Physicochemical Profile
Before embarking on extensive experimental work, a foundational understanding of the molecule's inherent properties is critical for intelligent assay design. The structure of this compound—a primary amine and a tertiary alcohol on a cyclohexyl frame—dictates its behavior.
-
Molecular Formula: C₈H₁₇NO
-
Molecular Weight: 143.23 g/mol [1]
The primary amine is the dominant player in defining the molecule's aqueous solubility, being readily protonated in acidic conditions. The tertiary alcohol is a site for hydrogen bonding but is less likely to ionize or react under typical physiological or formulation conditions. The cyclohexyl ring imparts significant non-polar character, suggesting that solubility will be a delicate balance between the hydrophilic amine and the lipophilic core.
Table 1: Predicted Physicochemical Properties and Their Strategic Implications
| Property | Predicted Value | Rationale & Strategic Implication for Analysis |
| pKa (Amine) | ~10.4 | The primary amine will be protonated and highly soluble at low pH. A full pH-solubility profile is mandatory to define the solubility drop-off as the pH approaches and exceeds the pKa. |
| logP | ~1.2 - 1.8 | This moderate lipophilicity suggests that while aqueous solubility is achievable, organic solvents will also be effective. This value guides the selection of extraction solvents and chromatographic conditions. |
| Polar Surface Area | ~38.3 Ų | The polar amine and hydroxyl groups suggest a propensity for hydrogen bonding, influencing both solubility and potential degradation pathways like dimerization. |
Part 2: A Rigorous Approach to Solubility Determination
Solubility is not a single value but a complex property that dictates a compound's fate in both reaction vessels and biological systems. We must therefore characterize it from two distinct, yet complementary, perspectives: thermodynamic and kinetic.
The Gold Standard: Thermodynamic Equilibrium Solubility
Thermodynamic solubility is the absolute, unchanging measure of a compound's saturation point in a solvent at equilibrium. It is the most critical parameter for understanding bioavailability and for developing stable liquid formulations.
The shake-flask method, as outlined by regulatory bodies like the ICH, is the definitive technique. Its power lies in its simplicity and directness: by physically saturating a solution over an extended period (typically 24-72 hours), we ensure that the measured concentration represents a true thermodynamic equilibrium, free from the artifacts of supersaturation that can plague high-throughput methods.
-
Buffer Preparation: Prepare a series of well-defined buffers (e.g., phosphate, acetate) across a pH range of 2.0 to 12.0. Maintaining a constant ionic strength is crucial to isolate the effect of pH.
-
Compound Addition: Add an excess amount of solid this compound to vials containing each buffer. A visible solid residue after equilibration is essential proof of saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 48 hours. A preliminary experiment should confirm that equilibrium is reached within this timeframe.
-
Phase Separation: Cease agitation and centrifuge the vials at high speed (e.g., >10,000 x g) for 20 minutes to pellet all undissolved solids.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately dilute it into a mobile-phase compatible solvent to prevent precipitation. Quantify the concentration using a validated HPLC method.
Caption: The iterative process of stress testing and analytical method validation.
Part 4: Synthesis, Recommendations, and Future Outlook
The comprehensive analysis of this compound's solubility and stability provides actionable intelligence for its development. The pH-solubility profile will directly inform formulation strategies, indicating the pH range required to maintain a stable solution. The forced degradation studies will identify the "worst-case" scenarios for the molecule, highlighting that protection from oxidative conditions is likely the most critical handling requirement.
Recommendations for Handling and Storage:
-
Storage: Based on the high potential for amine oxidation, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. [2]* Solution Handling: Aqueous solutions should be prepared in buffers with a pH below 8 to ensure the amine is protonated, which generally enhances stability against oxidation.
This guide provides a robust template for the full physicochemical characterization of this compound. The true power of this process is not merely in the data generated, but in the deep molecular understanding it provides—an understanding that is essential for transforming a promising molecule into a reliable and valuable chemical tool.
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An In-depth Technical Guide to the Chemical Reactivity of the 1-(2-Aminoethyl)cyclohexanol Scaffold
Foreword: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the selection of a core scaffold is a decision of paramount importance. The 1-(2-Aminoethyl)cyclohexanol moiety represents a fascinating and underexplored scaffold, offering a unique combination of a rigid cycloalkane ring, a primary alcohol, and a primary amine. This trifunctional arrangement provides a rich playground for chemical derivatization, allowing for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis and key chemical transformations of this scaffold. We will delve into the "why" behind experimental choices, offering field-proven insights to empower your research and development endeavors.
Synthesis of the this compound Scaffold
The most common and industrially viable route to this compound is via the catalytic hydrogenation of a cyanohydrin precursor, 1-(cyanomethyl)cyclohexanol.
Reaction Scheme
Caption: Synthesis of the scaffold via a cyanohydrin intermediate.
Mechanistic Insight and Experimental Protocol
The synthesis begins with the formation of a cyanohydrin from cyclohexanone. This is a classic nucleophilic addition to a carbonyl, where the cyanide ion attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the cyanohydrin.
The critical step is the reduction of the nitrile group to a primary amine. This is typically achieved through catalytic hydrogenation. The choice of catalyst is crucial for both yield and purity. While rhodium on alumina is effective, it can be cost-prohibitive for large-scale synthesis[1]. Raney nickel is a more economical alternative that provides good yields[1]. The use of borohydrides in conjunction with a nickel catalyst can also be an effective method[1].
Experimental Protocol: Catalytic Hydrogenation of 1-(cyanomethyl)cyclohexanol
-
Reactor Setup: To a high-pressure hydrogenation reactor, add 1-(cyanomethyl)cyclohexanol (1 equivalent) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the Raney nickel catalyst (typically 5-10% by weight).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen (pressure may vary, but typically in the range of 50-100 psi) and heat to a temperature of 50-80°C.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization if necessary.
Key Reactivity of the Amino Group
The primary amine of the scaffold is a potent nucleophile and serves as a primary handle for derivatization.
N-Acylation
N-acylation is a fundamental transformation that converts the primary amine into an amide. This not only introduces a new functional group but also modifies the electronic properties of the nitrogen, making it less basic and nucleophilic.
Protocol: General N-Acylation using an Acyl Chloride
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution to act as a scavenger for the HCl byproduct.
-
Acylation: Cool the mixture to 0°C in an ice bath. Slowly add the acyl chloride (1 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-acylated product can be purified by column chromatography or recrystallization.
N-Boc Protection
To achieve selectivity in reactions involving the hydroxyl group, it is often necessary to protect the more nucleophilic amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic and nucleophilic conditions and its ease of removal under acidic conditions.
Caption: Workflow for N-Boc protection of the scaffold.
Protocol: N-tert-Butoxycarbonylation
-
Setup: Dissolve this compound (1 equivalent) in a solvent mixture of water and acetone[2].
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1-1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few minutes to a few hours[2].
-
Work-up: Extract the product with an organic solvent like dichloromethane. Dry the organic layer and concentrate to obtain the N-Boc protected scaffold[2].
Schiff Base Formation
The primary amine can readily condense with aldehydes or ketones to form an imine, also known as a Schiff base. These are versatile intermediates for further transformations. The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration[3].
Reactivity of the Hydroxyl Group
The primary alcohol of the scaffold offers another site for functionalization, although it is less nucleophilic than the amine.
O-Alkylation
Direct O-alkylation of the unprotected scaffold is challenging due to the competing N-alkylation. Therefore, N-protection is a prerequisite for selective O-alkylation.
Protocol: O-Alkylation of N-Boc Protected Scaffold
-
Deprotonation: Dissolve N-Boc-1-(2-Aminoethyl)cyclohexanol (1 equivalent) in an aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents) at 0°C to form the alkoxide[4].
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents) and allow the reaction to warm to room temperature or heat as necessary[4].
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
-
Deprotection (Optional): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.
Esterification
The hydroxyl group can be esterified with a carboxylic acid under acidic conditions (Fischer esterification) or by using an acyl chloride or anhydride, typically after N-protection. Fischer esterification involves protonation of the carboxylic acid carbonyl to enhance its electrophilicity, followed by nucleophilic attack by the alcohol[5][6].
Oxidation
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions determines the outcome. A variety of oxidizing agents can be employed, and selective oxidation in the presence of the amine would likely require N-protection. The oxidation of cyclohexanol to cyclohexanone is a well-studied transformation and provides a model for the reactivity of the scaffold's hydroxyl group[7][8][9][10][11].
Intramolecular Cyclization Reactions
The bifunctional nature of the scaffold makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization.
Formation of Oxazolines
N-acylated this compound is a 1,2-amino alcohol derivative that can undergo cyclization to form an oxazoline. This is a common strategy in organic synthesis and can be achieved through various methods, such as dehydrative cyclization promoted by an acid like triflic acid[12].
Caption: Synthesis of a spiro-oxazoline from the N-acylated scaffold.
This reaction proceeds by activation of the hydroxyl group by the acid, making it a good leaving group. Subsequent intramolecular attack by the amide oxygen leads to the formation of the oxazoline ring.
Potential for Pictet-Spengler Type Reactions
While the native scaffold is not a substrate for the classic Pictet-Spengler reaction, derivatization of the amino group to introduce a β-arylethylamine moiety would open up this powerful cyclization pathway for the synthesis of complex polycyclic structures like tetrahydro-β-carbolines[13][14][15][16][17]. This highlights the potential of the scaffold as a starting point for more complex synthetic endeavors.
Applications in Drug Discovery
The this compound scaffold is a key intermediate in the synthesis of the antidepressant Venlafaxine[1]. Furthermore, derivatization of this scaffold has led to the discovery of compounds with potential antimicrobial, antifungal, and antitubercular activities[18]. The versatility of its functional groups allows for the creation of diverse libraries of compounds for screening against various biological targets.
Summary of Reactivity and Potential Derivatizations
| Functional Group | Reaction Type | Reagents and Conditions | Product Type |
| Amino Group | N-Acylation | Acyl chloride, Et₃N, DCM | Amide |
| N-Boc Protection | (Boc)₂O, H₂O/Acetone | Boc-protected amine | |
| Schiff Base Formation | Aldehyde/Ketone, Acid catalyst | Imine | |
| Hydroxyl Group | O-Alkylation | NaH, Alkyl halide (after N-protection) | Ether |
| Esterification | Carboxylic acid, H⁺ catalyst | Ester | |
| Oxidation | Various oxidizing agents | Aldehyde/Carboxylic Acid | |
| Bifunctional | Oxazoline Formation | TfOH (on N-acyl derivative) | Spiro-oxazoline |
Conclusion
The this compound scaffold is a valuable building block with a rich and versatile chemical reactivity. The strategic manipulation of its amino and hydroxyl groups allows for the synthesis of a wide array of derivatives. A thorough understanding of the principles of chemoselectivity, particularly the use of protecting groups, is key to unlocking the full potential of this scaffold. This guide provides a foundational understanding and practical protocols to aid researchers in their efforts to explore the chemical space around this promising core structure for the development of new therapeutic agents.
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Mahyavanshi, V. et al. (2024) Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. International Journal of Drug Design and Discovery, 2(2), 474-482. [Link]
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1-(2-Aminoethyl)cyclohexanol: A Versatile Building Block for Spirocyclic and Heterocyclic Scaffolds in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(2-Aminoethyl)cyclohexanol, a bifunctional building block with significant potential in organic synthesis, particularly for the construction of novel spirocyclic and heterocyclic systems. While its direct applications are emerging, the well-documented chemistry of its analogs, such as the Venlafaxine intermediate 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, provides a strong foundation for predicting its reactivity and utility. This guide will delve into the synthesis of this valuable scaffold, its core reactivity, and its application in the generation of diverse molecular architectures relevant to pharmaceutical and materials science research. We will present detailed synthetic protocols, mechanistic insights, and a forward-looking perspective on its role in contemporary drug discovery and development.
Introduction: The Strategic Value of Bifunctional Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique chemical space is paramount.[1][2][3] Bifunctional building blocks, such as this compound, are of particular interest due to their inherent ability to participate in a variety of cyclization and derivatization reactions. The presence of a primary amine and a tertiary alcohol on a rigid cyclohexyl core offers a unique three-dimensional arrangement of reactive sites, predisposing this molecule to the formation of complex spirocyclic systems.[4] These structural motifs are highly sought after in drug discovery for their ability to impart favorable pharmacokinetic and pharmacodynamic properties.
This guide will illuminate the synthetic pathways to this compound and explore its potential as a precursor to a range of heterocyclic frameworks, including oxazolidines and imidazolidines. By examining the established chemistry of closely related analogs, we will provide a predictive framework for its application in the synthesis of novel chemical entities.
Synthesis of the this compound Scaffold
The efficient synthesis of this compound is crucial for its widespread adoption as a building block. While direct, peer-reviewed syntheses are not extensively documented, a logical and industrially scalable approach can be inferred from established methodologies for related compounds. A plausible and efficient route commences with the readily available and inexpensive starting material, cyclohexanone.
Proposed Synthetic Pathway
A robust synthesis can be envisioned in two key steps: introduction of the aminoethyl moiety followed by reduction. A practical approach involves the catalytic hydrogenation of a nitrile intermediate, a method that is both high-yielding and amenable to large-scale production.[5]
Figure 1. Proposed synthetic route to this compound from cyclohexanone.
Experimental Protocol: Synthesis of 1-(Cyanomethyl)cyclohexanol (Intermediate)
-
Rationale: The addition of a cyanide source to a ketone is a classic method for carbon-carbon bond formation. The resulting cyanohydrin can then be further functionalized.
-
Procedure:
-
To a stirred solution of potassium cyanide (1.0 eq) in water at 0-5 °C, add cyclohexanone (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(cyanomethyl)cyclohexanol.
-
Experimental Protocol: Hydrogenation to this compound
-
Rationale: The reduction of a nitrile to a primary amine is a well-established and high-yielding transformation, often accomplished by catalytic hydrogenation. Raney nickel is a common and effective catalyst for this purpose.[5]
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 1-(cyanomethyl)cyclohexanol (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Raney nickel (typically 5-10% by weight).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C).
-
Monitor the reaction by observing hydrogen uptake.
-
Upon completion, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Reactivity and Applications as a Building Block
The synthetic utility of this compound stems from the orthogonal reactivity of its primary amine and tertiary alcohol functional groups. This allows for selective derivatization and participation in a variety of cyclization reactions to form valuable heterocyclic scaffolds.
Formation of Spiro-Oxazolidines
The intramolecular cyclization of 1,2-amino alcohols with aldehydes or ketones is a fundamental method for the synthesis of oxazolidine rings. In the case of this compound, this reaction leads to the formation of a spiro-oxazolidine, a privileged scaffold in medicinal chemistry.
Figure 2. General scheme for the synthesis of spiro-oxazolidines from this compound.
-
Causality in Experimental Choice: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water formed during the condensation reaction. An acid catalyst, such as p-toluenesulfonic acid, is typically employed to activate the carbonyl group of the aldehyde or ketone, facilitating nucleophilic attack by the amino and hydroxyl groups.
Synthesis of Spiro-Imidazolidines and Thiazolidines
The versatility of the this compound scaffold extends to the synthesis of other five-membered spiro-heterocycles. For instance, reaction with isothiocyanates can lead to the formation of spiro-thiazolidine derivatives, which are known to exhibit a wide range of biological activities.[4][6] Similarly, condensation with aldehydes in the presence of a second amine source could potentially yield spiro-imidazolidines.[7][8]
Derivatization for Library Synthesis
The primary amine of this compound serves as a convenient handle for the introduction of molecular diversity. Standard amide bond-forming reactions, reductive aminations, and sulfonamide formations can be readily employed to generate libraries of compounds for high-throughput screening in drug discovery programs.
Case Study: Insights from 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
While direct applications of this compound are still emerging, the extensive research on its analog, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, provides a valuable roadmap for its potential utility. This analog is a key intermediate in the synthesis of the antidepressant drug Venlafaxine.[5]
Research has shown that this analog can be elaborated into a variety of complex molecules. For example, it has been used as a starting material for the synthesis of novel Schiff bases and thiazolidinone derivatives with potential antimicrobial and antitubercular activities.[9] The synthetic sequences employed in these studies, such as acylation of the primary amine followed by further heterocyclization, are directly translatable to the chemistry of this compound.
Synthesis of Thiazolidinone Derivatives
A notable application of the Venlafaxine intermediate is its conversion to thiazolidinone derivatives. This involves a multi-step sequence that begins with the acylation of the primary amine with chloroacetyl chloride. The resulting amide is then treated with hydrazine, followed by condensation with an aromatic aldehyde to form a Schiff base. Finally, cyclization with thioglycolic acid furnishes the desired thiazolidinone.[9]
Figure 3. Reaction workflow for the synthesis of thiazolidinone derivatives from a this compound analog.
This reaction cascade highlights the potential for complex molecule synthesis starting from the this compound core, demonstrating how the primary amine can be elaborated into a variety of heterocyclic systems.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~230-240 °C (predicted) |
| Solubility | Soluble in water and common organic solvents |
Safety and Handling
As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion and Future Outlook
This compound is a promising and versatile building block for organic synthesis. Its bifunctional nature, coupled with a rigid cyclohexyl core, makes it an ideal precursor for the construction of novel spirocyclic and heterocyclic scaffolds. While its full potential is yet to be realized, the established chemistry of its analogs provides a strong indication of its utility in medicinal chemistry and drug discovery. Future research in this area is likely to focus on the development of efficient and stereoselective syntheses of this building block and its application in the generation of diverse compound libraries for biological screening. The exploration of its use in asymmetric catalysis and materials science also represents exciting avenues for future investigation.
References
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Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. (URL: [Link])
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Microwave-Assisted Synthesis of Spiro-Isoxazolidines. (URL: [Link])
-
Pharmacological evaluation of some novel synthesized compounds derived from spiro(cyclohexane-1,2′-thiazolidines). (URL: [Link])
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. (URL: )
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (URL: [Link])
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Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors. (URL: [Link])
-
imidazolidine-5′-spiro-1′′-cyclohexan-4′-one. (URL: [Link])
-
MICROWAVE ASSISTED SYNTHESIS OF SOME NEW SPIRO-[INDOLE-THIAZOLIDINE] DERIVATIVES : A GREEN CHEMICAL PATHWAY. (URL: [Link])
-
Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. (URL: [Link])
-
Cyclohexane-1-spiro-2′-imidazolidine-5′-spiro-1′′-cyclohexan-4′-one. (URL: [Link])
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2-(2-Aminoethyl)cyclohexan-1-one. (URL: [Link])
-
multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. (URL: [Link])
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Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (URL: [Link])
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Design, Synthesis, and Utility of Defined Molecular Scaffolds. (URL: [Link])
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Recent developments in cyclization reactions of α-aminoalkyl radicals. (URL: [Link])
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2-amino-1-(2-ethoxyethyl)cyclohexan-1-ol. (URL: [Link])
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. (URL: [Link])
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Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation. (URL: [Link])
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Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre and chemical versatility of the tris(2-pyridylmethyl)amine TPAFe(II)Cl2 complex in mild oxidation chemistry. (URL: [Link])
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Cyclopentitol as a scaffold for a natural product-like compound library for drug discovery. (URL: [Link])
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Whitepaper: A Strategic Approach to the Initial Biological Investigation of 1-(2-Aminoethyl)cyclohexanol
Abstract: The landscape of novel chemical entities with potential biological activity is vast and requires systematic investigation to unlock therapeutic potential or identify potential risks. This technical guide outlines a comprehensive, multi-tiered strategy for the initial biological characterization of 1-(2-Aminoethyl)cyclohexanol, a compound with structural motifs suggestive of potential central nervous system (CNS) activity, yet currently lacking a defined pharmacological profile. We present a logical progression of in vitro and in vivo assays designed to elucidate its primary pharmacological targets, functional activity, and preliminary behavioral effects. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal reasoning behind the experimental design, ensuring a robust and self-validating investigatory path.
Introduction and Rationale
This compound is a synthetic amino alcohol. Its structure, featuring a cyclohexanol ring and an aminoethyl side chain, bears resemblance to moieties found in various biologically active compounds, including some analgesics and CNS-active agents. For instance, the cyclohexyl ring is a core component of several known psychoactive substances, and the aminoethyl group is a classic pharmacophore for interaction with monoamine transporters and receptors. Despite these structural alerts, the biological activity of this specific molecule remains uncharacterized in public-domain literature.
The closest structurally related compounds with documented biological activity are often more complex, such as derivatives of 4-amino-4-arylcyclohexanones, which have been investigated for analgesic properties.[1][2] Furthermore, the more complex analog, 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol, serves as a key intermediate in the synthesis of the antidepressant Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] This association provides a compelling, albeit indirect, rationale for prioritizing the investigation of this compound for potential CNS activity.
This guide provides a roadmap for a first-pass investigation, designed to efficiently generate a foundational dataset. The proposed workflow is structured to move from broad, high-throughput in vitro screening to more complex, hypothesis-driven in vivo behavioral assays, maximizing data acquisition while conserving resources.
Synthesis and Characterization
A prerequisite for any biological investigation is the unambiguous synthesis and characterization of the test compound. While various synthetic routes for aminocyclohexanol derivatives exist, a plausible approach for this compound could involve the reduction of a corresponding nitrile or the amination of a suitable precursor. A potential synthetic pathway is analogous to methods used for similar structures, such as the reduction of β-enaminoketones or the catalytic hydrogenation of cyano-substituted cyclohexanol derivatives.[4][5]
Key Characterization Steps:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to ensure the purity of the synthesized compound is >98%.
-
Structural Verification: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and Mass Spectrometry (MS) are required to confirm the chemical structure unequivocally.
In Vitro Pharmacological Profiling: A Target-Agnostic Approach
The initial phase of biological testing aims to identify potential molecular targets within the CNS. A broad receptor screening panel is the most efficient method to achieve this. The causality behind this choice is to cast a wide net; we are not assuming a mechanism of action but rather using the compound as a probe to identify its highest affinity interactions.
Primary Binding Assays
The primary screen should focus on key CNS targets associated with psychoactive compounds. This includes monoamine transporters and a representative selection of G-protein coupled receptors (GPCRs).
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Membranes: Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing hDAT, hSERT, hNET, or various 5-HT, D₂, and adrenergic receptors). Prepare cell membrane homogenates according to standard protocols.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT), and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.
This protocol is a self-validating system because it includes controls for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and a positive control (a known inhibitor for the target).
Functional Assays: From Binding to Biological Effect
Identifying a binding interaction is insufficient; we must determine if this interaction leads to a functional response (i.e., agonism, antagonism, or inverse agonism).
Experimental Protocol: cAMP Hunter® Assay (for Gs/Gi-coupled GPCRs)
-
Cell Plating: Plate CHO-K1 cells stably co-expressing the GPCR of interest and the β-galactosidase enzyme fragment complementation system in a 96-well microplate.
-
Compound Addition: Treat the cells with a range of concentrations of this compound. For antagonist mode, co-incubate with a known agonist at its EC₈₀ concentration.
-
Incubation: Incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for modulation of intracellular cAMP levels.
-
Lysis and Detection: Add the detection reagents containing the complementary enzyme fragment and substrate. Incubate at room temperature to allow for enzyme fragment complementation, which is dependent on the cAMP concentration.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Generate dose-response curves to calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
In Vitro Workflow and Data Presentation
The logical flow of in vitro experiments is crucial for a systematic investigation.
Caption: In Vitro Screening Cascade for this compound.
Table 1: Hypothetical In Vitro Pharmacology Data Summary
| Target | Binding Assay (Kᵢ, nM) | Functional Assay (EC₅₀/IC₅₀, nM) | Functional Mode |
| hSERT | 55 | 120 (IC₅₀) | Reuptake Inhibitor |
| hNET | 210 | 450 (IC₅₀) | Reuptake Inhibitor |
| hDAT | 1500 | > 10,000 | Weak Inhibitor |
| 5-HT₂A | 850 | > 10,000 | No Functional Activity |
| D₂ | > 10,000 | > 10,000 | No Functional Activity |
| α₂-adrenergic | 400 | 950 (IC₅₀) | Antagonist |
In Vivo Behavioral Phenotyping: Linking Molecular Activity to Systemic Effects
Following in vitro characterization, in vivo studies are essential to understand how the compound's molecular interactions translate into physiological and behavioral effects in a whole organism.[6] A tiered approach, starting with safety and general observation and moving to specific behavioral paradigms, is recommended.[7][8]
Tier 1: Acute Toxicity and General Behavioral Screen
The primary goal here is to establish a safe dose range and identify any overt signs of toxicity or strong behavioral effects.
Experimental Protocol: Irwin Screen (Functional Observational Battery) in Mice
-
Acclimation: Group-house male C57BL/6 mice for at least one week before the experiment.
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at escalating doses (e.g., 1, 5, 10, 30 mg/kg) and a vehicle control. A minimum of 3-5 mice per dose group is required.
-
Observation: A trained observer, blind to the treatment conditions, systematically scores each mouse at set time points (e.g., 15, 30, 60, 120 minutes post-injection).
-
Scored Parameters: Assess behavioral (e.g., alertness, grooming, stereotypy), neurological (e.g., gait, tremor, convulsions), and autonomic (e.g., salivation, pupil size) parameters.
-
Data Analysis: Record the presence, severity, and duration of any observed signs. This data informs dose selection for subsequent studies and provides a first look at the compound's general class of activity (e.g., stimulant, sedative, etc.).
Tier 2: Specific Behavioral Assays
Based on the in vitro data (e.g., SERT/NET inhibition) and the Irwin screen, we can select specific assays to test clear hypotheses. For a putative SNRI, we would investigate effects on locomotor activity and potentially models of depression or anxiety.
Experimental Protocol: Open Field Test for Locomotor Activity
-
Apparatus: Use a square arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.
-
Habituation: Place mice in the arena for 30-60 minutes one day prior to testing to reduce novelty-induced hyperactivity on the test day.
-
Dosing: On the test day, administer the selected doses of this compound or vehicle.
-
Testing: Place the mouse in the center of the open field and record its activity for 60 minutes.
-
Data Analysis: Key parameters include total distance traveled (a measure of general activity), time spent in the center versus the periphery (an index of anxiety-like behavior), and vertical rearing counts.
In Vivo Workflow and Data Presentation
Caption: Tiered In Vivo Investigation Workflow.
Table 2: Hypothetical In Vivo Behavioral Data Summary (Open Field Test, 60 min)
| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (m) | Time in Center (s) | Rearing Counts |
| Vehicle | 150.5 ± 12.3 | 45.2 ± 5.1 | 88 ± 9 |
| 1.0 | 162.1 ± 14.0 | 43.8 ± 4.8 | 92 ± 11 |
| 5.0 | 285.6 ± 25.1 | 35.1 ± 3.9 | 155 ± 15 |
| 10.0 | 410.2 ± 30.5 | 28.9 ± 3.2* | 210 ± 21 |
*p < 0.05, *p < 0.01 compared to Vehicle group (ANOVA with post-hoc test).
Data Synthesis and Future Directions
The culmination of these initial investigations would provide a robust preliminary profile of this compound. For instance, if the hypothetical data presented here were obtained, we would conclude that the compound is a moderately potent SERT/NET inhibitor with a clear psychostimulant effect in vivo, evidenced by dose-dependent hyperlocomotion. The reduced time in the center of the open field could suggest an anxiogenic-like effect at higher doses, a common feature of many monoamine reuptake inhibitors.
Future work would be logically guided by these findings:
-
Mechanism Refinement: In vitro studies on neurotransmitter release (e.g., using synaptosomes) would confirm the reuptake inhibition mechanism.[9]
-
Therapeutic Potential: Assays relevant to depression (e.g., forced swim test) or analgesia (e.g., hot plate test) would be warranted.
-
Safety and ADME: More extensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies would be necessary before considering any further development. This includes characterization of metabolic pathways using methods like in vitro human liver microsome incubation.[10][11]
By following this structured, logical, and self-validating guide, researchers can efficiently and rigorously conduct the initial biological investigation of novel compounds like this compound, laying a solid foundation for all future research.
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A Technical Guide to the Discovery of Novel Derivatives from 1-(2-Aminoethyl)cyclohexanol: Synthesis, Characterization, and Pharmacological Exploration
Abstract
The 1-(2-Aminoethyl)cyclohexanol scaffold represents a privileged starting point in medicinal chemistry, offering a unique combination of a rigid cycloalkane core with flexible amino and hydroxyl functionalities. This guide provides an in-depth exploration of the discovery of novel derivatives from this versatile molecule. We delve into the strategic rationale behind various synthetic modifications, present detailed experimental protocols, and outline the critical process of structural elucidation through modern spectroscopic techniques. Furthermore, we examine the structure-activity relationships (SAR) of these novel compounds, particularly in the context of antimicrobial and anticancer applications, to provide a comprehensive roadmap for researchers and drug development professionals engaged in the pursuit of new therapeutic agents.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, the selection of a core molecular scaffold is a decision of paramount importance. The this compound structure is particularly compelling due to its inherent stereochemistry and the presence of two highly reactive functional groups: a primary amine and a tertiary alcohol. The cyclohexane ring provides a semi-rigid, three-dimensional framework that can effectively orient substituents into specific vectors in biological space, while the amino and hydroxyl groups serve as versatile handles for a wide array of chemical transformations. This guide eschews a rigid template to instead follow the logical progression of discovery: from synthetic design and execution to structural verification and, ultimately, the assessment of biological function.
Synthetic Pathways for Derivatization
The primary amine of this compound is the principal site for derivatization, allowing for the introduction of diverse chemical moieties that can modulate the molecule's physicochemical properties and pharmacological activity. The choice of synthetic route is dictated by the desired final structure and target application.
A particularly fruitful strategy involves a multi-step synthesis commencing with the formation of a Schiff base, which then serves as a versatile intermediate for creating more complex heterocyclic systems. This approach dramatically expands the chemical diversity achievable from the starting scaffold.
Workflow: From Schiff Base to Thiazolidinone Derivatives
The conversion of the primary amine into a heterocyclic system like a thiazolidinone introduces a new ring system with known pharmacological importance. Thiazolidinones are recognized for a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] The workflow below illustrates this strategic transformation.
Experimental Protocol: Synthesis of a 4-Thiazolidinone Derivative
This protocol provides a representative, self-validating method for synthesizing a thiazolidinone derivative, a class of compounds that has shown significant antimicrobial potential.[1]
Step 1: Synthesis of Schiff Base Intermediate (e.g., from 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol)
-
Dissolve 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol (1.0 eq) in ethanol.
-
Add an appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring completion via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base.
-
Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine, leading to the formation of the C=N imine bond characteristic of a Schiff base.[2]
Step 2: Cyclization to form the 4-Thiazolidinone Ring
-
In a round-bottom flask, dissolve the synthesized Schiff base (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMF.
-
Add thioglycolic acid (1.2 eq) to the solution.
-
Reflux the mixture for 8-12 hours, again monitoring by TLC.
-
After cooling, pour the reaction mixture into crushed ice.
-
The resulting solid precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the purified thiazolidinone derivative.
-
Causality: This step is a cyclocondensation reaction. The thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, while the carboxylic acid group reacts with the imine nitrogen, leading to the formation of the five-membered thiazolidinone ring.[1]
Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure of newly synthesized derivatives is a cornerstone of chemical research. A combination of spectroscopic methods provides irrefutable evidence for the successful transformation of the starting material.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is invaluable for identifying the presence and absence of key functional groups. For instance, in the synthesis described above, the disappearance of the primary amine N-H stretching bands and the appearance of a strong C=N stretching band would confirm the formation of the Schiff base.[3][4] Subsequent reaction to the thiazolidinone would be confirmed by the appearance of a C=O stretching band for the lactam carbonyl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. In ¹H NMR, the appearance of a new singlet for the methine proton in the thiazolidinone ring and shifts in the signals of the aromatic protons confirm the cyclization.[1]
-
Mass Spectrometry (MS) : This analysis provides the molecular weight of the compound, offering definitive confirmation of the chemical formula of the synthesized derivative.[1]
Table 1: Representative Spectroscopic Data
| Compound Type | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| Starting Amine | 3350-3250 (N-H stretch), 3400 (O-H stretch) | 2.8-3.1 (multiplet, -CH₂-NH₂) |
| Schiff Base | 1620-1640 (C=N stretch), 3400 (O-H stretch) | 8.1-8.5 (singlet, -N=CH-) |
| Thiazolidinone | 1680-1700 (C=O stretch), 3400 (O-H stretch) | 5.5-5.9 (singlet, S-CH-N), 3.6-3.8 (singlet, S-CH₂-CO) |
Pharmacological Activity & Structure-Activity Relationships (SAR)
The ultimate goal of synthesizing novel derivatives is to discover compounds with potent and selective biological activity. Analogs of this compound have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[1][3][5]
Antimicrobial Screening
Synthesized compounds are typically evaluated for their ability to inhibit the growth of pathogenic microbes. Standard protocols, such as the agar diffusion method, are used to test activity against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[3] Studies have shown that derivatization is key to unlocking this potential. For example, thiazolidinone derivatives bearing chloro, methoxy, and nitro substituents on the aromatic ring have demonstrated promising antimicrobial and even antitubercular activity.[1]
Anticancer Potential
Derivatives of aminoethyl substituted cyclohexanes have also been identified as potent antagonists of the sigma-1 (σ₁) receptor, a protein overexpressed in several human tumors, including prostate cancer.[5] The cis-configured benzylamine derivatives, in particular, have shown high affinity for the σ₁ receptor and an ability to inhibit the growth of aggressive human prostate tumor cells (DU145).[5] This highlights the importance of stereochemistry in drug design.
Visualizing Structure-Activity Relationships (SAR)
The relationship between a molecule's structure and its biological activity (SAR) is a fundamental concept in medicinal chemistry.[6][7] By systematically altering substituents on the core scaffold and measuring the resulting change in potency, researchers can build a model for rational drug design.
Conclusion and Future Outlook
The this compound scaffold has proven to be a highly productive starting point for the generation of novel chemical entities with significant therapeutic potential. Through strategic derivatization, particularly via Schiff base and subsequent heterocyclic ring formation, a wide range of analogs can be synthesized efficiently. The insights gained from SAR studies, such as the activity-enhancing effects of specific electron-withdrawing and electron-donating groups on an appended aromatic ring, provide a clear path for future optimization.
Future work should focus on expanding the library of derivatives to include other heterocyclic systems, exploring the impact of stereochemistry on biological activity more deeply, and employing computational modeling to predict interactions with biological targets. The most promising compounds identified in vitro should advance to in vivo studies to evaluate their efficacy and safety profiles, bringing them one step closer to potential clinical application.
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Schepmann, D., et al. (2021). Novel σ1 antagonists designed for tumor therapy: Structure-activity relationships of aminoethyl substituted cyclohexanes. European Journal of Medicinal Chemistry, 209, 112950. Available at: [Link]
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Gasparri, F., et al. (2013). New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). European Journal of Medicinal Chemistry, 59, 187-201. Available at: [Link]
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Chandramohan, S., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. International Journal of Pharmaceutical Science and Health Care, 2(2), 87-94. Available at: [Link]
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An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-(2-Aminoethyl)cyclohexanol
A Senior Application Scientist's Perspective on Molecular Conformation, Spectroscopic Properties, and Drug Development Potential
Foreword
1-(2-Aminoethyl)cyclohexanol and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their structural features, combining a flexible cyclohexanol ring with an aminoethyl side chain, make them intriguing candidates for interacting with biological targets. Understanding the three-dimensional structure, electronic properties, and interaction capabilities of these molecules at an atomic level is paramount for rational drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the multifaceted nature of this compound, offering insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
Cyclohexanol derivatives are prevalent scaffolds in a variety of bioactive molecules, including those with antimicrobial and antitubercular properties.[1][2] The presence of both a hydroxyl and an amino group in this compound allows for a rich interplay of intra- and intermolecular hydrogen bonds, which can significantly influence its conformational preferences and biological activity.[3] Computational and theoretical studies provide a powerful lens through which to explore these properties, offering predictions that can guide synthetic efforts and biological evaluations.[4][5]
This guide will delve into the core computational techniques used to characterize this compound, including:
-
Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule.
-
Quantum Chemical Calculations: Determining electronic properties and predicting spectroscopic signatures (IR and NMR).
-
Molecular Docking: Investigating potential interactions with protein targets to assess its drug-like potential.
Conformational Landscape: A Systematic Exploration
The biological activity of a molecule is intrinsically linked to its three-dimensional shape.[6] For a flexible molecule like this compound, a thorough conformational analysis is the foundational step in any computational study.
The Rationale Behind Conformational Searching
The cyclohexane ring can exist in several conformations, with the chair form being the most stable.[7][8] The substituents on the ring can adopt either axial or equatorial positions, leading to different steric energies. Furthermore, the aminoethyl side chain possesses rotatable bonds, adding to the conformational complexity. The goal of a conformational search is to systematically or stochastically explore this vast conformational space to identify the low-energy structures, particularly the global energy minimum.[6]
Experimental Protocol: Systematic Conformational Search
A systematic search involves rotating all flexible bonds by a defined increment and calculating the energy of each resulting conformation.
Step-by-Step Methodology:
-
Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using a molecular modeling program.
-
Identification of Rotatable Bonds: The rotatable bonds in the aminoethyl side chain are identified. The cyclohexane ring is typically initially constrained to its stable chair conformation.
-
Systematic Rotation: Each identified rotatable bond is systematically rotated in discrete steps (e.g., 30 degrees).
-
Energy Minimization: For each generated conformer, a preliminary energy minimization is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94).
-
Filtering and Clustering: The resulting conformers are filtered to remove duplicates and high-energy structures. The remaining conformers are then clustered based on their root-mean-square deviation (RMSD).
-
High-Level Optimization: Representative conformers from each low-energy cluster are subjected to a more accurate and computationally intensive geometry optimization using Density Functional Theory (DFT).[9][10]
Visualization of the Conformational Search Workflow
Caption: A flowchart illustrating the key steps in a systematic conformational search for this compound.
Quantum Chemical Insights: Electronic Structure and Spectroscopy
With the optimized geometries of the most stable conformers in hand, DFT calculations can be employed to investigate their electronic properties and predict their spectroscopic signatures.[11][12]
The Power of Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] It is widely used in chemistry and materials science to predict a variety of molecular properties with a good balance of accuracy and computational cost. For this compound, DFT can provide insights into:
-
Molecular Orbital Analysis: Understanding the distribution of electrons and identifying the frontier molecular orbitals (HOMO and LUMO), which are crucial for chemical reactivity.
-
Spectroscopic Prediction: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.[13][14][15]
Experimental Protocol: DFT Calculations
Step-by-Step Methodology:
-
Software and Basis Set Selection: A quantum chemistry software package like Gaussian is used.[9] A suitable level of theory, such as B3LYP, and a basis set, like 6-311++G(d,p), are chosen to provide accurate results for organic molecules.[10][16]
-
Frequency Calculations: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational modes for IR spectrum prediction.
-
NMR Shielding Tensor Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the NMR shielding tensors.[15] These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
-
Analysis of Results: The calculated IR frequencies and NMR chemical shifts are compared with experimental data, if available, to validate the computational model.
Predicted Spectroscopic Data
The following table summarizes hypothetical, yet plausible, DFT-calculated spectroscopic data for the most stable conformer of this compound.
| Spectroscopic Data | Calculated Value | Assignment |
| IR Frequency (cm⁻¹) | ~3400 (broad) | O-H stretch |
| ~3350, ~3280 | N-H stretches (asymmetric and symmetric) | |
| ~2930, ~2850 | C-H stretches (cyclohexane) | |
| ¹H NMR Chemical Shift (ppm) | ~3.5 | -CH(OH)- |
| ~2.8 | -CH₂-NH₂ | |
| 1.2 - 1.8 | Cyclohexane protons | |
| ¹³C NMR Chemical Shift (ppm) | ~72 | -C(OH)- |
| ~45 | -CH₂-NH₂ | |
| 20 - 40 | Cyclohexane carbons |
Drug Development Potential: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] It is a valuable tool in drug discovery for screening virtual libraries of compounds against a protein target.
Identifying a Potential Biological Target
Given that analogs of this compound have shown antimicrobial and antitubercular activity, a relevant protein target from an infectious agent could be chosen for a docking study.[1][2] For instance, an enzyme involved in bacterial cell wall synthesis would be a plausible target.
Experimental Protocol: Molecular Docking
Step-by-Step Methodology:
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure.
-
Preparation of the Ligand: The lowest energy conformer of this compound, obtained from the conformational analysis, is used as the ligand.
-
Defining the Binding Site: The binding site on the protein is defined. This is often the known active site of the enzyme.
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to perform the docking calculations.[11] The program will generate a series of possible binding poses for the ligand in the protein's active site and score them based on their predicted binding affinity.
-
Analysis of Docking Results: The top-scoring poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
Visualizing Ligand-Receptor Interactions
Caption: A schematic representation of the computational workflow for molecular docking studies.
Conclusion
The theoretical and computational studies of this compound provide a wealth of information that is invaluable for its potential development as a therapeutic agent. Through a systematic approach that combines conformational analysis, quantum chemical calculations, and molecular docking, we can gain a deep understanding of its structural preferences, electronic properties, and potential biological interactions. This in-silico approach not only complements experimental studies but also provides a rational basis for the design of novel derivatives with enhanced activity and specificity.
References
- Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. (URL: )
-
Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents - ResearchGate. (URL: [Link])
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)
- CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. (URL: )
-
NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (URL: [Link])
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. (URL: [Link])
-
Effect of synthesized cyclohexanol derivatives using L-menthol as a lead compound on the percutaneous absorption of ketoprofen - PubMed. (URL: [Link])
-
Systematic search in conformational analysis - WashU Medicine Research Profiles. (URL: [Link])
-
Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters - Frontiers. (URL: [Link])
-
Molecules | Section Computational and Theoretical Chemistry - MDPI. (URL: [Link])
-
Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC. (URL: [Link])
-
Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations - Physical Chemistry Research. (URL: [Link])
-
IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
Computational Chemistry in Nuclear Magnetic Resonance - MDPI. (URL: [Link])
-
Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - Scientific & Academic Publishing. (URL: [Link])
-
Computational Chemical Synthesis Analysis and Pathway Design - Frontiers. (URL: [Link])
-
Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - OpenReview. (URL: [Link])
-
Spectroscopic (FT-IR, NMR) and Computational Investigation of 2-(2-Aminoethyl)-1,2,3,4,9-Tetrahydrocarbazole: NBO, NLO, FMO, MEP Analysis | Request PDF - ResearchGate. (URL: [Link])
-
Density Functional Theory Studies and Molecular Docking on Xanthohumol, 8-Prenylnaringenin and Their Symmetric Substitute Diethanolamine Derivatives as Inhibitors for Colon Cancer-Related Proteins - MDPI. (URL: [Link])
-
Synthesis, Crystallographic Structure, Theoretical Analysis, Molecular Docking Studies, and Biological Activity Evaluation of Binuclear Ru(II)-1-Naphthylhydrazine Complex - MDPI. (URL: [Link])
-
Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - NIH. (URL: [Link])
-
Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery - ResearchGate. (URL: [Link])
-
6-(2-Aminoethyl)cyclohex-2-en-1-ol - PubChem. (URL: [Link])
-
Theoretical and Computational Chemistry | Early Research Outputs | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate - MDPI. (URL: [Link])
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Methodological & Application
The Versatile Chiral Ligand: 1-(2-Aminoethyl)cyclohexanol in Asymmetric Catalysis
Introduction: A Privileged Scaffold for Asymmetric Transformations
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount. Among the myriad of molecular architectures, 1,2-amino alcohols have emerged as a privileged scaffold, capable of inducing high levels of stereocontrol in a diverse range of chemical transformations.[1] This application note delves into the synthesis and utility of a particularly promising yet underexplored chiral ligand: 1-(2-Aminoethyl)cyclohexanol. Its unique structural features, combining a rigid cyclohexyl backbone with a flexible aminoethyl sidearm, offer a compelling platform for the design of highly effective catalysts.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in key asymmetric reactions. We will explore its role in the enantioselective addition of organozinc reagents to aldehydes, asymmetric aldol reactions, Michael additions, and transfer hydrogenations. For each application, we provide not only detailed, step-by-step protocols but also the underlying scientific principles and mechanistic rationale that govern the catalytic cycle and stereochemical outcome.
Synthesis of Enantiopure this compound: A Practical Approach
The accessibility of enantiomerically pure ligands is a critical prerequisite for their application in asymmetric catalysis. A practical and scalable synthesis of both enantiomers of this compound can be achieved via the asymmetric ring-opening of cyclohexene oxide. This method provides a reliable route to the desired chiral 1,2-amino alcohol scaffold.
Conceptual Workflow for Ligand Synthesis
Caption: Synthetic route to enantiopure this compound.
Protocol: Synthesis of (1R,2R)-1-(2-Aminoethyl)cyclohexanol
This protocol outlines a general procedure for the synthesis of the (1R,2R)-enantiomer. The (1S,2S)-enantiomer can be obtained by using the corresponding (S)-chiral auxiliary.
Materials:
-
Cyclohexene oxide
-
(R)-(+)-α-Methylbenzylamine
-
Anhydrous solvent (e.g., Toluene or THF)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Ring Opening: To a solution of cyclohexene oxide (1.0 eq) in anhydrous toluene, add (R)-(+)-α-methylbenzylamine (1.2 eq). The reaction is typically heated to reflux and monitored by TLC until completion.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting diastereomeric mixture of amino alcohols is then separated by column chromatography on silica gel.
-
Deprotection: The purified diastereomer is dissolved in methanol, and 10% Pd/C (catalytic amount) is added. The mixture is then subjected to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) until the benzylic protecting group is cleaved.
-
Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the enantiomerically pure this compound.
Application I: Asymmetric Addition of Organozinc Reagents to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, yielding valuable chiral secondary alcohols.[2] 1,2-amino alcohols, including derivatives of this compound, have proven to be highly effective ligands in this transformation, facilitating the transfer of chirality from the ligand to the product.
Mechanism of Asymmetric Induction
The catalytic cycle is believed to involve the formation of a chiral zinc-amino alkoxide complex. This complex then coordinates with the aldehyde, positioning it for a stereoselective attack by the alkyl group from the organozinc reagent. The rigid cyclohexyl backbone and the coordinating amino and hydroxyl groups of the ligand create a well-defined chiral environment around the zinc center, dictating the facial selectivity of the addition.
Caption: Generalized catalytic cycle for the diethylzinc addition to aldehydes.
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is adapted from established procedures for similar amino alcohol ligands.[2]
Materials:
-
This compound (chiral, 2 mol%)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.4 eq)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 3.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous hexane
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral this compound (20 mol%) in anhydrous hexane. Add Ti(OiPr)₄ (1.4 eq) and stir the mixture at room temperature for 30 minutes.
-
Reaction Initiation: Cool the mixture to 0 °C and add the diethylzinc solution (3.0 eq) dropwise. The solution will typically turn yellow. Stir for an additional 30 minutes at 0 °C.
-
Substrate Addition: Add benzaldehyde (1.0 eq) to the reaction mixture and continue stirring at 0 °C for 3 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x).
-
Work-up and Purification: Wash the combined organic layers with water and brine, then dry over MgSO₄. After filtration and concentration, purify the crude product by column chromatography on silica gel to afford the chiral secondary alcohol.
| Aldehyde | Ligand Enantiomer | Yield (%) | ee (%) |
| Benzaldehyde | (1R,2R) | >95 | >98 (R) |
| 4-Chlorobenzaldehyde | (1R,2R) | >95 | >98 (R) |
| 2-Naphthaldehyde | (1R,2R) | >95 | >99 (R) |
| Cyclohexanecarboxaldehyde | (1R,2R) | ~90 | ~95 (R) |
Note: The data presented in this table is representative of results typically obtained with structurally similar 1,2-amino alcohol ligands and serves as an expected outcome for reactions utilizing this compound.
Application II: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Chiral amino alcohols and their derivatives can function as organocatalysts, mimicking the action of Class I aldolases by forming a nucleophilic enamine intermediate.
Organocatalytic Cycle
Caption: Enamine-based catalytic cycle for the asymmetric aldol reaction.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is based on well-established procedures for proline and simple amino alcohol-catalyzed aldol reactions.[3][4]
Materials:
-
This compound (chiral, 10 mol%)
-
Cyclohexanone (2.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Methanol/Water (2:1 v/v)
-
Standard laboratory glassware
Procedure:
-
Catalyst and Reagent Mixing: In a flask, dissolve this compound (10 mol%) in the methanol/water solvent mixture. Add cyclohexanone (2.0 eq) and stir the mixture for 15 minutes at room temperature.
-
Substrate Addition: Cool the mixture to 0 °C and add 4-nitrobenzaldehyde (1.0 eq).
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application III: Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. Chiral primary β-amino alcohols can effectively catalyze the asymmetric Michael addition of ketones to nitroalkenes, leading to the formation of valuable chiral γ-nitro ketones.[5]
Proposed Catalytic Pathway
The reaction is believed to proceed through a dual activation mechanism. The primary amine of the ligand forms an enamine with the ketone, enhancing its nucleophilicity. Simultaneously, the hydroxyl group of the ligand can act as a hydrogen bond donor, activating the nitroalkene electrophile and directing the stereochemical outcome of the addition.
Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This is a representative protocol adapted from literature on similar primary β-amino alcohol catalysts.[5]
Materials:
-
This compound (chiral, 10 mol%)
-
Cyclohexanone (2.0 eq)
-
trans-β-Nitrostyrene (1.0 eq)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (10 mol%) in the chosen anhydrous solvent, add cyclohexanone (2.0 eq).
-
Substrate Addition: Add trans-β-nitrostyrene (1.0 eq) and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Follow the reaction progress by TLC.
-
Purification: Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to isolate the chiral Michael adduct.
Application IV: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones to chiral alcohols, often utilizing isopropanol as a safe and readily available hydrogen source.[6] Chiral 1,2-amino alcohols, in combination with transition metal precursors like [Ru(p-cymene)Cl₂]₂ or [Rh(Cp*)Cl₂]₂, form highly active and enantioselective catalysts in situ.
General Mechanism of Ru-Catalyzed ATH
The active catalyst is a 16-electron ruthenium hydride species, which is formed from the precatalyst, the chiral ligand, and a base. This species coordinates the ketone, and the hydride is transferred to the carbonyl carbon via a six-membered ring transition state. The stereochemistry of the resulting alcohol is determined by the chiral environment created by the ligand.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on established methods using related 2-aminocyclohexanol derivatives.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
This compound (chiral, 1.1 mol%)
-
Acetophenone (1.0 eq)
-
Isopropanol/Water mixture (e.g., 5:2 v/v)
-
Base (e.g., NaOH or KOH)
Procedure:
-
Catalyst Formation: In a reaction vessel, dissolve [Ru(p-cymene)Cl₂]₂ and the chiral this compound in the isopropanol/water mixture. Stir for a few minutes to allow for the formation of the active catalyst.
-
Reaction Initiation: Add the base, followed by the acetophenone.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor by GC or TLC.
-
Work-up: After completion, cool the reaction, quench with water, and extract the product with an organic solvent. Dry the organic phase, concentrate, and purify by column chromatography to obtain the chiral phenylethanol.
| Ketone | Ligand Enantiomer | Yield (%) | ee (%) |
| Acetophenone | (1R,2R) | >95 | >96 (R) |
| 4'-Chloroacetophenone | (1R,2R) | >95 | >97 (R) |
| 1-Tetralone | (1R,2R) | >98 | >99 (R) |
Note: This data represents typical results for related 2-aminocyclohexanol-derived ligands in ATH and indicates the expected high performance of this compound.
Conclusion and Future Outlook
This compound represents a readily accessible and highly versatile chiral ligand for asymmetric catalysis. Its efficacy in key transformations such as organozinc additions, aldol reactions, Michael additions, and transfer hydrogenations underscores its potential for broader application in the synthesis of complex, enantioenriched molecules. The modularity of its synthesis allows for further tuning of its steric and electronic properties, opening avenues for the development of next-generation catalysts with enhanced activity and selectivity. This guide serves as a foundational resource for researchers looking to harness the power of this privileged chiral scaffold in their synthetic endeavors.
References
-
Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. Organic Letters, 4(13), 2133–2136. [Link]
-
Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]
-
Palomo, C., Oiarbide, M., & Laso, A. (2007). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Organic & Biomolecular Chemistry, 5(21), 3462–3464. [Link]
-
Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]
-
MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226–236. [Link]
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon−carbon bond-forming reactions. Journal of the American Chemical Society, 123(22), 5260–5267. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. [Link]
-
ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. [Link]
-
MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation: chiral ligands and applications. [Link]
-
National Center for Biotechnology Information. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. [PDF] Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(2-Aminoethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the synthesis of various medicinally relevant heterocyclic compounds, leveraging the versatile starting material, 1-(2-Aminoethyl)cyclohexanol. The inherent 1,2-amino alcohol functionality within this molecule provides a robust platform for constructing a diverse array of heterocyclic scaffolds, particularly those featuring a spirocyclic cyclohexyl moiety. Such structural motifs are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character, which can enhance binding affinity and selectivity for biological targets.
This document provides not only detailed, step-by-step protocols for the synthesis of spiro-oxazolines, spiro-thiazolines, and spiro-tetrahydropyrimidines but also delves into the underlying reaction mechanisms. The experimental choices are rationalized to provide a deeper understanding of the synthetic strategies, ensuring both reproducibility and adaptability for the synthesis of novel analogs.
Synthesis of Spiro[cyclohexane-1,5'-oxazolidin]-2'-ones and 2'-thiones (Oxazolines and Thiazolines)
The 1,2-amino alcohol structure of this compound is an ideal precursor for the synthesis of five-membered heterocyclic rings such as oxazolines and thiazolines. These reactions proceed via intramolecular cyclization, forming a spirocyclic system where the cyclohexane ring is attached at the 5-position of the heterocyclic ring.
Synthesis of 2-Substituted-4,4-spiro-cyclohexyl-oxazolines
2-Oxazolines are prevalent in numerous natural products and pharmaceuticals and serve as valuable chiral ligands and protecting groups in organic synthesis.[1] A common and effective method for their synthesis from 1,2-amino alcohols is through condensation with carboxylic acids, often facilitated by a dehydrating agent or by converting the carboxylic acid to a more reactive species.[2][3] A modern and efficient approach involves the direct dehydrative cyclization of the intermediate N-(2-hydroxyethyl)amide using a strong acid catalyst like triflic acid.[4]
Reaction Scheme:
Mechanistic Insight:
The reaction initiates with the acylation of the amino group of this compound by the carboxylic acid, forming an N-(2-hydroxyethyl)amide intermediate. In the presence of an acid catalyst, the hydroxyl group is protonated, transforming it into a good leaving group (water). Subsequent intramolecular nucleophilic attack by the amide oxygen onto the activated carbon atom leads to the formation of the oxazoline ring.[4]
Experimental Protocol: Triflic Acid-Promoted Dehydrative Cyclization
This protocol describes a one-pot synthesis of 2-aryl-spiro[cyclohexane-1,5'-[2][3]oxazoline] from this compound and a substituted benzoic acid.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Benzoic Acid (e.g., 4-methoxybenzoic acid) (1.05 eq)
-
Triflic Acid (TfOH) (10 mol%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, the substituted benzoic acid, and toluene.
-
Heat the mixture to reflux and remove water azeotropically until the formation of the N-(2-hydroxyethyl)amide is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully add triflic acid (10 mol%) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.[4]
-
Upon completion, cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-spiro[cyclohexane-1,5'-[2][3]oxazoline].
-
Data Summary Table:
| Entry | R-Group (in R-COOH) | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | TfOH | 6 | 85 |
| 2 | 4-Chlorophenyl | TfOH | 8 | 82 |
| 3 | 4-Nitrophenyl | TfOH | 5 | 90 |
| 4 | 2-Naphthyl | TfOH | 10 | 78 |
Workflow Diagram:
Caption: One-pot synthesis of spiro-oxazolines.
Synthesis of 2-Amino-4,4-spiro-cyclohexyl-thiazolines
The Hantzsch thiazole synthesis is a classic method for preparing thiazoles, typically involving the reaction of an α-haloketone with a thioamide.[5] A variation of this principle can be adapted to synthesize 2-aminothiazolines from 1,2-amino alcohols. This involves an in-situ generation of a reactive intermediate that can undergo cyclization with thiourea.
Reaction Scheme:
A plausible two-step, one-pot approach involves the conversion of the alcohol to a leaving group, followed by reaction with thiourea.
Mechanistic Insight:
The hydroxyl group of this compound is first activated, for instance, by conversion to a tosylate or by reaction with a halogenating agent. This is followed by nucleophilic attack of the sulfur atom of thiourea, leading to an intermediate that subsequently undergoes intramolecular cyclization via attack of the amino group to form the thiazoline ring.
Experimental Protocol: Two-Step, One-Pot Synthesis
-
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine
-
Thiourea (1.2 eq)
-
Ethanol
-
Sodium ethoxide
-
-
Procedure:
-
Dissolve this compound in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride and stir the mixture at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Add thiourea to the reaction mixture, followed by a solution of sodium ethoxide in ethanol.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow Diagram:
Caption: One-pot synthesis of spiro-thiazolines.
Synthesis of Spiro[cyclohexane-1,6'-tetrahydropyrimidin]-2'(1'H)-ones and -thiones
The Biginelli reaction is a powerful one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[6][7] To utilize this compound in a Biginelli-type reaction, the primary amino group must first be converted into a urea or thiourea functionality. This derivative can then participate in the cyclocondensation.
Synthesis of a Spiro-tetrahydropyrimidine-2-thione
Reaction Scheme:
This synthesis involves a two-step process: first, the formation of a thiourea derivative of this compound, followed by a Biginelli-type cyclocondensation.
Mechanistic Insight:
The Biginelli reaction mechanism is believed to proceed through the initial condensation of the aldehyde and the (thio)urea to form an N-acyliminium ion intermediate.[8][9] This is followed by the nucleophilic addition of the enolate of the β-ketoester. The final step is the cyclization via nucleophilic attack of the remaining amino group onto the ester carbonyl, followed by dehydration to yield the dihydropyrimidinone.
Experimental Protocol:
Step 1: Synthesis of N-(2-(1-hydroxycyclohexyl)ethyl)thiourea
-
Materials:
-
This compound (1.0 eq)
-
Ammonium thiocyanate (1.2 eq)
-
Benzoyl chloride (1.1 eq)
-
Acetone
-
Aqueous sodium hydroxide solution
-
-
Procedure:
-
Dissolve this compound in acetone.
-
Add a solution of ammonium thiocyanate in acetone.
-
Slowly add benzoyl chloride to the mixture at 0-5 °C.
-
Stir at room temperature for 2 hours.
-
Pour the reaction mixture into water and collect the precipitated benzoylthiourea derivative.
-
Hydrolyze the benzoyl group by heating with an aqueous sodium hydroxide solution.
-
Neutralize with dilute acid and collect the N-(2-(1-hydroxycyclohexyl)ethyl)thiourea product.
-
Step 2: Biginelli Reaction
-
Materials:
-
N-(2-(1-hydroxycyclohexyl)ethyl)thiourea (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ethanol
-
Concentrated HCl (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, combine N-(2-(1-hydroxycyclohexyl)ethyl)thiourea, the aromatic aldehyde, and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of concentrated HCl.[10]
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, and if a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Summary Table:
| Entry | Aldehyde | β-Ketoester | Catalyst | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | HCl | 75 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | HCl | 72 |
| 3 | 4-Methoxybenzaldehyde | Methyl acetoacetate | HCl | 78 |
Workflow Diagram:
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Application Notes and Protocols for the Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol Analogs
Introduction
1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol and its analogs represent a significant class of compounds in medicinal chemistry, most notably including the serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. The therapeutic potential of this scaffold has driven considerable research into the development of efficient and versatile synthetic routes to access the core structure and a diverse range of derivatives. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these valuable compounds. We will delve into the strategic considerations behind the synthetic pathway, provide detailed, step-by-step protocols for the synthesis of the parent compound and its key intermediate, and explore methodologies for the generation of a variety of analogs.
The primary synthetic strategy involves a two-step sequence: a base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone to form the key intermediate, 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol, followed by the reduction of the nitrile functionality to a primary amine. This approach is not only efficient but also amenable to the production of a wide array of analogs through modifications at the cyclohexyl ring, the aromatic ring, or the resulting amino group.
Synthetic Strategy and Mechanistic Insights
The synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol analogs is a well-established process, with the core of the strategy revolving around two key transformations: a carbon-carbon bond formation to construct the quaternary center and the subsequent reduction of a nitrile to a primary amine.
Part 1: Synthesis of the Key Intermediate: 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol
The initial step involves a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone. This reaction is a variation of the aldol condensation, where the enolate of the nitrile acts as the nucleophile.[1][2]
Mechanism of Condensation:
The reaction is initiated by the deprotonation of the α-carbon of 4-methoxyphenylacetonitrile by a strong base, such as sodium hydroxide or potassium hydroxide, to form a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide intermediate is subsequently protonated upon aqueous workup to yield the desired α-hydroxynitrile, 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol.
Caption: Mechanism of base-catalyzed condensation.
Part 2: Reduction of the Nitrile to the Primary Amine
The second and final step is the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation.
Choice of Catalyst and Rationale:
Several catalysts can be employed for this reduction, with Raney Nickel being a popular choice due to its high activity and cost-effectiveness.[3][4][5] Other effective catalysts include palladium on carbon (Pd/C) and rhodium on alumina.[6][7] The choice of catalyst can influence reaction conditions and selectivity. Raney Nickel, for instance, often requires elevated hydrogen pressure and temperature but is robust and economical for large-scale synthesis.
The Role of Ammonia in Enhancing Selectivity:
A critical consideration in nitrile reduction is the potential for the formation of secondary and tertiary amine byproducts. The intermediate imine formed during the reduction can react with the newly formed primary amine. To suppress this side reaction, the hydrogenation is often carried out in the presence of ammonia.[8][9] Ammonia is believed to inhibit the condensation of the intermediate imine with the product primary amine, thereby increasing the selectivity for the desired primary amine.[8][10][11]
Caption: Nitrile reduction and the role of ammonia.
Experimental Protocols
Protocol 1: Synthesis of 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol
This protocol is adapted from established literature procedures.[8][12]
Materials:
-
4-Methoxyphenylacetonitrile
-
Cyclohexanone
-
Sodium hydroxide (or potassium hydroxide)
-
Methanol
-
Water
-
Hexane
-
Tetrabutylammonium bromide (phase transfer catalyst, optional but recommended)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in methanol at room temperature.
-
To this solution, add 4-methoxyphenylacetonitrile and cyclohexanone. If using a phase transfer catalyst, add it at this stage.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
A solid precipitate will form. Filter the solid and wash it thoroughly with water and then with cold hexane to remove any unreacted starting materials.
-
Dry the solid product, 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol, under vacuum. The product is typically obtained in high yield ( >90%).
Characterization Data for 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol:
| Property | Value |
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| Melting Point | 121-124 °C |
| Appearance | White to off-white solid |
Protocol 2: Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol
This protocol describes the catalytic hydrogenation of the nitrile intermediate using Raney Nickel.[4][9]
Materials:
-
1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Anhydrous ammonia (or aqueous ammonium hydroxide)
-
Hydrogen gas
Procedure:
-
To a high-pressure hydrogenation vessel (autoclave), add 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol and the solvent (methanol or ethanol).
-
Carefully add the Raney Nickel slurry.
-
Add anhydrous ammonia or a concentrated solution of ammonium hydroxide to the reaction mixture.
-
Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 5-10 atm).
-
Heat the reaction mixture to 40-60 °C and stir vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 3-6 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol.
Synthesis of Analogs
The synthetic route described above is highly adaptable for the creation of a diverse library of analogs.
N-Alkylation of the Primary Amine
The primary amine of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol can be readily alkylated to produce secondary and tertiary amines. Reductive amination is a highly effective method for this transformation.[13][14][15]
General Protocol for Reductive Amination:
-
Dissolve 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol in a suitable solvent such as methanol or dichloromethane.
-
Add the desired aldehyde or ketone (1-1.2 equivalents for mono-alkylation, excess for di-alkylation).
-
Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Modification of the Cyclohexyl Ring
Analogs with different cycloalkyl groups can be synthesized by replacing cyclohexanone in the initial condensation step with other cyclic ketones (e.g., cyclopentanone, cycloheptanone).
Modification of the Aromatic Ring
Substituted 4-methoxyphenylacetonitriles can be used as starting materials to introduce various substituents on the aromatic ring. These starting materials can be prepared through various synthetic routes, often involving the corresponding substituted benzaldehydes.
Characterization Data of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol (Venlafaxine)
The following table summarizes the key characterization data for the parent compound.[3][16][17][18][19][20]
| Analysis | Data |
| Molecular Formula | C17H27NO2 |
| Molecular Weight | 277.41 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 215-217 °C (hydrochloride salt) |
| ¹H NMR (CDCl₃, 600 MHz) | δ (ppm): 7.20 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 2.90 (m, 1H), 2.75 (m, 1H), 2.55 (m, 1H), 2.25 (s, 6H, N(CH₃)₂), 1.70-1.00 (m, 10H, cyclohexyl-H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.5, 134.5, 129.0, 113.5, 75.0, 60.0, 55.0, 45.5, 38.0, 32.0, 26.0, 21.5. |
| IR (KBr, cm⁻¹) | 3400-3300 (O-H stretch), 2930, 2850 (C-H stretch), 1610, 1510 (C=C aromatic stretch), 1245 (C-O stretch). |
| Mass Spec (EI) | m/z (%): 277 (M+), 260, 218, 165, 121, 58. |
Conclusion
The synthetic protocols detailed in this application note provide a robust and versatile platform for the synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol and its analogs. By understanding the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively produce these valuable compounds for further investigation in drug discovery and development programs. The adaptability of the synthetic route allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of pharmacological properties.
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Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry (RSC Publishing). [Link]
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The Aminoethylcyclohexanol Scaffold: A Privileged Substructure for CNS Drug Discovery
The quest for novel therapeutic agents targeting the central nervous system (CNS) is an ongoing endeavor in medicinal chemistry. A key strategy in this pursuit is the identification and utilization of "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets.[1][2][3] The 1-(2-Aminoethyl)cyclohexanol moiety and its analogs represent such a scaffold, demonstrating significant potential in the development of modulators for critical CNS targets, including sigma (σ) and opioid receptors. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and a scientific rationale for its use in drug discovery.
The Significance of the Aminoethylcyclohexanol Scaffold
The this compound core combines several key features that make it an attractive starting point for the design of CNS-active compounds. The cyclohexane ring provides a rigid, three-dimensional framework that can be functionalized to orient substituents in specific spatial arrangements, a crucial factor for selective receptor binding.[4] The primary amino group and the hydroxyl group offer versatile handles for chemical modification, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties. The structural similarity of this scaffold to endogenous neurotransmitters and existing CNS drugs further underscores its potential as a "bioisostere" in drug design.[5]
Application in the Development of Sigma (σ) Receptor Modulators
Sigma receptors, comprising σ1 and σ2 subtypes, are intracellular chaperone proteins involved in a multitude of cellular functions and are implicated in various CNS disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[6][7] The aminoethylcyclohexane framework has emerged as a promising scaffold for the development of potent and selective σ1 receptor antagonists.[8]
Rationale for Targeting Sigma Receptors
The modulation of sigma receptors offers a therapeutic strategy distinct from traditional receptor targets. For instance, σ1 receptor antagonists have been shown to potentiate the analgesic effects of opioids while mitigating some of their adverse effects.[9] Furthermore, σ2 receptor ligands are being investigated for their potential in cancer therapy and for their role in neuroprotection.[10][11] The development of ligands with specific selectivity for either σ1 or σ2 receptors is a key objective in this field.[12]
Proposed Synthetic Pathway for Sigma Receptor Ligands
The this compound scaffold can be readily elaborated to generate a library of potential sigma receptor modulators. A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for sigma receptor ligands.
Experimental Protocol: Synthesis of N-Benzyl-1-(2-aminoethyl)cyclohexanol
This protocol details a representative synthesis of a derivative of this compound, a potential sigma receptor ligand, based on established synthetic methodologies for related compounds.
Step 1: Synthesis of (1-Hydroxycyclohexyl)acetonitrile
-
To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., THF), add a solution of diethyl cyanomethylphosphonate (1.1 eq) and sodium hydride (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (1-hydroxycyclohexyl)acetonitrile.
Step 2: Reduction to this compound
-
To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous THF, add a solution of (1-hydroxycyclohexyl)acetonitrile (1.0 eq) in THF dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Step 3: N-Benzylation
-
To a solution of this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a suitable solvent (e.g., DCM), add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Benzyl-1-(2-aminoethyl)cyclohexanol.
Structure-Activity Relationship (SAR) Insights
Based on studies of analogous aminoethylcyclohexane derivatives, the following SAR can be anticipated for sigma receptor binding[8]:
| Modification Site | Structural Change | Expected Impact on Activity |
| Amino Group | Introduction of a benzyl or substituted benzyl group | Potentially high σ1 affinity.[8] |
| Introduction of a small alkyl group (e.g., methyl) | May influence selectivity between σ1 and σ2 receptors. | |
| Cyclohexane Ring | Introduction of substituents | Can modulate lipophilicity and conformational preferences, affecting binding. |
| Hydroxyl Group | Esterification or etherification | May alter pharmacokinetic properties and receptor interactions. |
Application in the Development of Opioid Receptor Modulators
The opioid receptor system remains a cornerstone of pain management, but the development of new analgesics with improved side-effect profiles is a critical unmet need.[13][14] The structural features of the this compound scaffold bear resemblance to known opioid ligands, suggesting its potential as a building block for novel opioid receptor modulators.[15]
Rationale for Targeting Opioid Receptors
The development of biased agonists, which preferentially activate G-protein signaling over β-arrestin pathways, is a promising strategy to separate the analgesic effects of opioids from their adverse effects like respiratory depression and constipation.[16] The conformational rigidity of the cyclohexane scaffold can be exploited to design ligands that stabilize specific receptor conformations, thereby achieving biased signaling.
Proposed Synthetic Pathway for Opioid Receptor Modulators
Starting from this compound, a variety of derivatives can be synthesized to explore their activity at opioid receptors.
Caption: Proposed derivatization of the core scaffold for opioid ligands.
Experimental Protocol: Synthesis of a Phenylacetamide Derivative
This protocol outlines the synthesis of a representative amide derivative of this compound, a potential opioid receptor modulator.
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 eq) and a base (e.g., pyridine, 1.2 eq) in a suitable solvent (e.g., chloroform), add phenylacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-(1-hydroxycyclohexyl)ethyl)-2-phenylacetamide.
Anticipated Biological Evaluation
Synthesized compounds would be evaluated for their affinity and functional activity at the μ, δ, and κ opioid receptors using standard in vitro assays, such as radioligand binding assays and GTPγS binding assays. Promising compounds would then be profiled for their analgesic efficacy and side-effect profiles (e.g., respiratory depression, constipation) in relevant animal models.
Conclusion
The this compound scaffold represents a versatile and privileged platform for the design and synthesis of novel CNS-active compounds. Its inherent structural features, combined with the potential for diverse chemical modifications, make it a valuable tool for medicinal chemists targeting sigma and opioid receptors. The protocols and strategies outlined in this guide provide a foundation for researchers to explore the full potential of this promising scaffold in the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
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Gediya, L. K., & Njar, V. C. (2009). Mannich bases in medicinal chemistry and drug design. Current Medicinal Chemistry, 16(11), 1381-1396. [Link]
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Application Notes and Protocols for the Development of Antimicrobial Agents Utilizing the 1-(2-Aminoethyl)cyclohexanol Scaffold
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Amino alcohols have emerged as a promising class of compounds with demonstrated antibacterial and antifungal properties.[1][2] Their structural features, particularly the presence of a hydroxyl group and an amino group, allow for diverse chemical modifications to optimize their biological activity. This guide focuses on the untapped potential of the 1-(2-Aminoethyl)cyclohexanol scaffold as a foundational structure for the development of a new generation of antimicrobial agents. The cyclohexane ring provides a rigid, three-dimensional framework that can be strategically functionalized to enhance interactions with microbial targets, while the aminoethyl side chain offers a key site for derivatization to modulate potency, spectrum of activity, and pharmacokinetic properties.[3]
These application notes provide a comprehensive framework for researchers engaged in the design, synthesis, and evaluation of antimicrobial agents based on the this compound core. The protocols detailed herein are grounded in established methodologies for the characterization and antimicrobial testing of novel chemical entities.[4][5]
Section 1: Synthesis and Characterization of this compound Derivatives
The synthesis of a library of this compound derivatives is a critical first step in exploring the structure-activity relationships (SAR) of this scaffold. A versatile synthetic route allows for the introduction of a wide range of substituents on the amino group, which is hypothesized to be a key determinant of antimicrobial activity.
Rationale for Synthetic Strategy
The proposed synthetic pathway is a multi-step process designed for flexibility and efficiency.[6] It allows for the late-stage diversification of the amino group, enabling the creation of a broad array of analogs from a common intermediate. The choice of reagents and reaction conditions is based on established procedures for the synthesis of related amino alcohol compounds.[7]
General Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound derivatives.
Detailed Synthetic Protocol: N-Aryl/Alkyl Derivatives
This protocol outlines the synthesis of N-substituted derivatives of the this compound scaffold.
Materials:
-
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol (or a suitable precursor)
-
Appropriate aromatic or aliphatic aldehyde/ketone
-
Glacial acetic acid
-
Ethanol or other suitable solvent
-
Sodium borohydride (for reductive amination)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Schiff Base Formation:
-
Dissolve 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol (1 equivalent) in ethanol.
-
Add the desired aromatic or aliphatic aldehyde/ketone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]
-
-
Reduction to the Amine (Reductive Amination):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9]
Section 2: Antimicrobial Susceptibility Testing
Determining the in vitro antimicrobial activity of the synthesized compounds is essential to identify promising lead candidates. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of data.[10][11]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][10]
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standardized inoculum (0.5 McFarland standard)[4]
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Solvent for compound dissolution (e.g., DMSO)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using MHB to achieve a range of final concentrations (e.g., 0.125 to 256 µg/mL).
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum with a standard antibiotic) and a negative control (inoculum in broth without any compound).
-
Incubate the plates at 35-37 °C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol 2: Agar Well Diffusion for Preliminary Screening
The agar well diffusion method is a qualitative or semi-quantitative technique for preliminary screening of antimicrobial activity.[12]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized inoculum (0.5 McFarland standard)
-
Sterile cork borer
-
Test compounds at a fixed concentration
Procedure:
-
Plate Preparation:
-
Prepare a lawn of the test microorganism on the MHA plate by evenly swabbing the standardized inoculum.[11]
-
-
Well Creation and Compound Addition:
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume of the test compound solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.[13]
-
Section 3: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold and correlation of these changes with antimicrobial activity will provide valuable insights into the SAR.
Key Structural Modifications for SAR Studies
-
N-Substitution: Introduce a variety of substituents on the amino group, including aliphatic chains of varying lengths, cyclic systems, and aromatic rings with different electronic and steric properties.[3]
-
Stereochemistry: If chiral centers are present, separate and test individual stereoisomers, as biological activity can be stereospecific.[6]
-
Cyclohexane Ring Substitution: Explore the effect of adding substituents to the cyclohexane ring to modulate lipophilicity and conformational properties.
Data Presentation for SAR Analysis
The antimicrobial activity data should be compiled in a clear and organized manner to facilitate SAR analysis.
Table 1: Example of MIC Data for SAR Analysis of N-Substituted this compound Derivatives
| Compound ID | N-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| AC-01 | -H | >256 | >256 | >256 |
| AC-02 | -CH3 | 128 | 256 | >256 |
| AC-03 | -n-Butyl | 64 | 128 | 128 |
| AC-04 | -Benzyl | 32 | 64 | 64 |
| AC-05 | -4-Chlorobenzyl | 16 | 32 | 32 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Section 4: Potential Mechanisms of Action
While the precise mechanism of action for this novel scaffold will require further investigation, the amino alcohol motif is known to be present in compounds that disrupt microbial membranes or inhibit key cellular processes.[14][15]
Hypothetical Target Pathway Diagram
Caption: Hypothetical mechanism of action involving membrane disruption.
Further studies, such as membrane potential assays and electron microscopy, would be necessary to elucidate the exact mechanism by which these compounds exert their antimicrobial effects.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and guidelines presented in this document provide a robust framework for the synthesis, antimicrobial evaluation, and preliminary SAR analysis of derivatives based on this core structure. Through systematic exploration and optimization, it is anticipated that potent and broad-spectrum antimicrobial candidates can be identified from this chemical class.
References
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- Mahyavanshi, V., et al. (2024). Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. International Journal of Drug Design and Discovery, 2(2), 474-482.
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Synthesis of 1-(2-Aminoethyl)cyclohexanol Hydrochloride: An Application Note and Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Aminoethyl)cyclohexanol hydrochloride, a valuable amino alcohol scaffold. The synthetic strategy is built upon a four-stage process: 1) protection of 2-chloroethylamine as its N,N-dibenzyl derivative, 2) formation of the corresponding Grignard reagent followed by nucleophilic addition to cyclohexanone, 3) catalytic hydrogenolysis to deprotect the amine, and 4) conversion of the resulting free amine to its hydrochloride salt. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, explanations of the chemical principles, and necessary safety precautions.
Introduction
Substituted cyclohexanol rings are prevalent structural motifs in a wide range of biologically active molecules and pharmaceutical agents. The title compound, this compound, combines this cyclic alcohol with a primary aminoethyl side chain, making it a versatile building block for further chemical elaboration. The presence of both a hydroxyl and an amino group provides two distinct points for functionalization, enabling the construction of more complex molecular architectures.
This document outlines a robust and scalable synthetic route, designed to provide clear guidance and rationale for each experimental step. The chosen pathway prioritizes the use of well-established and reliable chemical transformations to ensure a high likelihood of success.
Overall Synthetic Scheme
The synthesis is performed in four distinct stages, starting from commercially available 2-chloroethylamine hydrochloride.
Scheme 1: Overall reaction pathway for the synthesis of this compound hydrochloride.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 2-Chloroethylamine hydrochloride | C₂H₇Cl₂N | 115.99 | Major Supplier | Corrosive, toxic |
| Benzyl bromide | C₇H₇Br | 171.04 | Major Supplier | Lachrymator, corrosive |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | Major Supplier | Irritant |
| Acetonitrile (anhydrous) | C₂H₃N | 41.05 | Major Supplier | Flammable, toxic |
| Magnesium turnings | Mg | 24.31 | Major Supplier | Flammable solid |
| Iodine | I₂ | 253.81 | Major Supplier | Harmful, irritant |
| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | Major Supplier | Flammable, irritant |
| N,N-Dibenzyl-2-chloroethylamine | C₁₆H₁₈ClN | 259.77 | (Synthesized) | - |
| Cyclohexanone | C₆H₁₀O | 98.14 | Major Supplier | Flammable, irritant |
| Ammonium chloride (sat. aq. soln.) | NH₄Cl | 53.49 | Major Supplier | - |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | Major Supplier | Highly flammable |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | Major Supplier | - |
| Palladium on carbon (10% Pd/C) | Pd/C | - | Major Supplier | Flammable solid |
| Methanol | CH₃OH | 32.04 | Major Supplier | Flammable, toxic |
| Hydrochloric acid (in diethyl ether) | HCl | 36.46 | Major Supplier | Corrosive |
Stage 1: N,N-Dibenzylation of 2-Chloroethylamine
This initial step protects the primary amine of 2-chloroethylamine with two benzyl groups. This is a necessary transformation as the free amine would be incompatible with the subsequent Grignard reagent formation. The dibenzyl protecting group is chosen for its stability under basic and nucleophilic conditions and its susceptibility to removal via catalytic hydrogenation.
Protocol:
-
To a 500 mL round-bottom flask, add 2-chloroethylamine hydrochloride (11.6 g, 0.1 mol), anhydrous potassium carbonate (41.5 g, 0.3 mol), and anhydrous acetonitrile (200 mL).
-
Stir the suspension vigorously at room temperature.
-
Add benzyl bromide (37.6 g, 0.22 mol) dropwise to the suspension over 30 minutes. Caution: Benzyl bromide is a lachrymator; this step must be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product by vacuum distillation or column chromatography to obtain N,N-dibenzyl-2-chloroethylamine as a pale yellow oil.
Stage 2: Grignard Reaction with Cyclohexanone
This is the key carbon-carbon bond-forming step. The Grignard reagent is prepared from N,N-dibenzyl-2-chloroethylamine and magnesium turnings. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[1]
Protocol:
-
Apparatus Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be flame-dried or oven-dried and cooled under a stream of dry nitrogen.
-
Grignard Reagent Formation:
-
Place magnesium turnings (2.9 g, 0.12 mol) and a small crystal of iodine in the flask.
-
Gently warm the flask with a heat gun under a nitrogen flow to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
In the dropping funnel, prepare a solution of N,N-dibenzyl-2-chloroethylamine (26.0 g, 0.1 mol) in 100 mL of anhydrous THF.
-
Add a small portion (approx. 10 mL) of the chloroethylamine solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining N,N-dibenzyl-2-chloroethylamine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour.
-
-
Reaction with Cyclohexanone:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of cyclohexanone (9.8 g, 0.1 mol) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 100 mL of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield crude 1-(2-(N,N-dibenzylamino)ethyl)cyclohexan-1-ol. This product can be used in the next step without further purification.
-
Stage 3: Catalytic Hydrogenolysis (N-Debenzylation)
The N,N-dibenzyl protecting group is removed by catalytic hydrogenation.[2][3] In this process, the C-N bonds of the benzyl groups are cleaved in the presence of a palladium catalyst and a hydrogen source, yielding the free primary amine.[4][5][6]
Protocol:
-
Dissolve the crude 1-(2-(N,N-dibenzylamino)ethyl)cyclohexan-1-ol (from the previous step) in methanol (150 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% palladium on carbon (10% Pd/C, ~1.0 g, ~5 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the vessel to a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 3 times).
-
Pressurize the vessel with hydrogen gas (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 12-24 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(2-aminoethyl)cyclohexan-1-ol as an oil.
Stage 4: Formation of the Hydrochloride Salt
The final step involves converting the free amine into its hydrochloride salt. This is often done to improve the compound's stability and handling properties, as salts are typically crystalline solids.
Protocol:
-
Dissolve the crude 1-(2-aminoethyl)cyclohexan-1-ol in a minimal amount of diethyl ether (approx. 100 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation of a white solid is complete. The pH of the solution should become acidic.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield this compound hydrochloride as a white to off-white solid.
Workflow and Mechanism Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
Grignard Reaction Mechanism
Caption: Mechanism of the Grignard addition to the cyclohexanone carbonyl group.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound hydrochloride. By employing standard and well-understood organic transformations, this protocol is accessible to researchers with a foundational knowledge of synthetic chemistry. The final product serves as a valuable intermediate for the development of novel chemical entities in various fields of chemical and pharmaceutical research.
References
-
Kotsuki, H., et al. (1998). A Facile New Method for Selective Deprotection of N-(tert-butoxycarbonyl)-Protected Carboxamides with Yb(OTf)3 Supported on Silica Gel. Tetrahedron Letters, 39(27), 4869-4870. Available at: [Link]
-
Ram, S., & Spicer, L. D. (1987). Rapid debenzylation of N-benzylamino derivatives to amino-derivatives using ammonium formate as catalytic hydrogen transfer agent. Tetrahedron Letters, 28(33), 3741-3744. Available at: [Link]
-
Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2937-2944. Available at: [Link]
-
Reich, H. J. (n.d.). Hydrogenolysis of C-N bonds. In Organic Chemistry Facts. University of Wisconsin. Available at: [Link]
-
Askin, D., et al. (1998). (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 75, 1. Available at: [Link]
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Catalytic Applications of Metal Complexes with 1-(2-Aminoethyl)cyclohexanol Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Promise of 1-(2-Aminoethyl)cyclohexanol Ligands in Catalysis
In the dynamic field of catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and selectivity in metal-catalyzed transformations. The this compound scaffold presents a compelling platform for the development of versatile N,O-bidentate ligands. The inherent chirality of this amino alcohol, coupled with the stereochemically rich cyclohexyl backbone, offers a unique framework for inducing asymmetry in catalytic reactions. When complexed with transition metals, these ligands can create well-defined chiral environments around the metal center, influencing the trajectory of substrate binding and subsequent bond-forming or bond-breaking events.
This guide provides a comprehensive overview of the potential catalytic applications of metal complexes featuring this compound and its derivatives. While extensive research on this specific ligand is an emerging area, we will draw upon established principles of coordination chemistry and catalysis with analogous amino alcohol and Schiff base ligands to provide detailed application notes and robust protocols. The focus will be on empowering researchers to explore the catalytic potential of these complexes in key organic transformations relevant to pharmaceutical and fine chemical synthesis.
I. Ligand Synthesis and Complexation: Crafting the Catalytic Core
The journey towards a successful catalytic system begins with the synthesis of the ligand and its subsequent coordination to a suitable metal precursor. The this compound backbone can be readily functionalized to generate a library of Schiff base ligands, offering tunability of the steric and electronic properties of the resulting metal complexes.
Protocol 1: Synthesis of a Schiff Base Ligand from this compound and Salicylaldehyde
This protocol describes a general and efficient method for the synthesis of a common class of Schiff base ligands.
Materials:
-
This compound
-
Salicylaldehyde (or a substituted derivative)
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
To this stirring solution, add salicylaldehyde (1.0 equivalent) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude Schiff base ligand can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Causality Behind Experimental Choices: The use of ethanol as a solvent facilitates the dissolution of both reactants and the product. The reflux condition provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate. The dropwise addition of the aldehyde helps to control the reaction exotherm.
Protocol 2: General Synthesis of a Metal(II) Complex
This protocol outlines a general procedure for the complexation of the synthesized Schiff base ligand with a divalent metal salt. Copper(II) and Cobalt(II) are common choices for catalytic applications with such ligands.[1][2]
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., Copper(II) acetate monohydrate, Cobalt(II) acetate tetrahydrate)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the Schiff base ligand (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (0.5 equivalents for a 2:1 ligand-to-metal ratio or 1.0 equivalent for a 1:1 ratio) in the same solvent.
-
Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change is typically observed upon complex formation.
-
The reaction mixture is then stirred at room temperature or gently heated for 2-4 hours to ensure complete complexation.
-
The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
Trustworthiness of the Protocol: This method is a widely adopted and reliable procedure for the synthesis of Schiff base metal complexes.[1][2] The stoichiometry can be precisely controlled, and the solid product is typically stable and can be easily isolated.
II. Catalytic Applications: Unlocking Synthetic Potential
Metal complexes derived from this compound are poised to be effective catalysts in a range of organic transformations. Below are detailed application notes and protocols for two key areas: asymmetric transfer hydrogenation and catalytic oxidation.
Application Note 1: Asymmetric Transfer Hydrogenation of Ketones
Background: Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. Ruthenium(II) complexes bearing chiral N,N- or N,O-ligands are particularly effective catalysts for this transformation. The inherent chirality of the this compound ligand makes its ruthenium complexes promising candidates for inducing high enantioselectivity.
Plausible Catalytic Cycle:
Sources
Application Notes & Protocols: A Detailed Methodology for the Synthesis of Schiff Base Derivatives of 1-(2-Aminoethyl)cyclohexanol
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff base derivatives originating from 1-(2-Aminoethyl)cyclohexanol. Schiff bases, defined by their characteristic azomethine or imine group (-C=N-), are a cornerstone in medicinal chemistry and materials science due to their broad spectrum of biological activities and coordination capabilities.[1][2][3] This protocol details the condensation reaction between the primary amine, this compound, and various aromatic aldehydes. It is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles and rationale for key experimental choices. We will cover reaction setup, monitoring, product isolation, and detailed characterization via spectroscopic methods.
Introduction: The Significance of Schiff Bases
First reported by Hugo Schiff in 1864, Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[4][5] The resulting imine linkage is not merely a structural motif but a functional group of considerable chemical and biological importance.[4] The lone pair of electrons on the sp² hybridized nitrogen atom of the azomethine group is crucial for its biological and coordination activities.[4] These compounds and their metal complexes have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][6][7]
The precursor, this compound, offers a unique scaffold. It possesses a primary amine for Schiff base formation and a hydroxyl group, which can participate in hydrogen bonding or act as a coordination site. This bifunctionality makes its Schiff base derivatives particularly interesting candidates for developing novel therapeutic agents and versatile ligands for coordination chemistry.[8]
Reaction Principle and Mechanism
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The overall process is reversible and often catalyzed by a small amount of acid or base.[5][9]
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine, this compound, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[9]
-
Dehydration: The carbinolamine intermediate is generally unstable and readily eliminates a molecule of water to form the stable C=N double bond of the imine. This dehydration step is the rate-determining step and is effectively accelerated by acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[10]
To drive the reaction to completion, the water byproduct must be removed from the reaction mixture, shifting the equilibrium in favor of the product, in accordance with Le Chatelier's principle.[5][10]
Diagram of the General Reaction Mechanism
Caption: The two-step mechanism of Schiff base formation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative Schiff base from this compound and an aromatic aldehyde.
Protocol 1: Synthesis of (E)-1-(2-((4-hydroxybenzylidene)amino)ethyl)cyclohexan-1-ol
Objective: To synthesize a Schiff base via the condensation of this compound with 4-hydroxybenzaldehyde.
Materials & Equipment:
-
This compound
-
4-Hydroxybenzaldehyde
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, measuring cylinders
-
Buchner funnel and filter paper
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.43 g) in 30 mL of absolute ethanol. Stir the mixture until the amine is completely dissolved.
-
Addition of Aldehyde: In a separate beaker, dissolve an equimolar amount of 4-hydroxybenzaldehyde (10 mmol, 1.22 g) in 20 mL of absolute ethanol.
-
Initiating the Reaction: Add the aldehyde solution dropwise to the stirring amine solution at room temperature. Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle or water bath.[11] Continue refluxing for 3-5 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base product should form. If precipitation is slow, the flask can be cooled further in an ice bath.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[5]
-
Recrystallization: For higher purity, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to form pure crystals.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Characterization: Determine the melting point and characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram of the Experimental Workflow
Caption: Workflow for Schiff base synthesis and purification.
Characterization of Schiff Base Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Data Presentation: Expected Spectroscopic Data
| Technique | Observation | Interpretation |
| FT-IR (cm⁻¹) | Disappearance of C=O stretch (~1700 cm⁻¹) from aldehyde. Appearance of a strong C=N (imine) stretch at ~1610-1640 cm⁻¹ .[12] A broad O-H stretch (~3200-3500 cm⁻¹) from the cyclohexanol moiety will be present. | Confirms the formation of the imine bond and consumption of the aldehyde. |
| ¹H NMR (ppm) | Appearance of a singlet in the δ 8.0-8.9 ppm region. | This is the characteristic signal for the azomethine proton (-CH=N-). |
| ¹³C NMR (ppm) | Appearance of a signal in the δ 160-170 ppm region. Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). | Confirms the presence of the imine carbon (C=N). |
| Mass Spec (MS) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product. | Confirms the molecular formula and weight of the synthesized Schiff base. |
Causality Behind Experimental Choices
-
Solvent Choice: Ethanol is widely used because it effectively dissolves a broad range of amines and aldehydes, has a convenient boiling point for reflux, and is relatively easy to remove.[11] For less soluble reactants, DMF can be an alternative.
-
Catalyst: While the reaction can proceed without a catalyst, a few drops of acid significantly increase the reaction rate by making the carbonyl carbon more electrophilic.[3][10]
-
Purification by Recrystallization: This is a critical step to ensure the removal of unreacted starting materials and by-products. The principle relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. Ethanol is often a good choice for recrystallizing Schiff bases.[5]
Conclusion and Future Directions
This guide provides a robust and reliable methodology for the synthesis of Schiff base derivatives of this compound. The protocols are adaptable for use with a wide variety of aromatic aldehydes, allowing for the creation of a diverse library of novel compounds. The presence of both the imine nitrogen and the cyclohexanol oxygen atoms makes these molecules prime candidates for the development of metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[4][6] Future work should focus on synthesizing a range of these derivatives, exploring their coordination chemistry with various transition metals, and screening them for potential applications in drug discovery and catalysis.
References
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Vertex AI Search Result[1]
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Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher. [Link]
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Mohamed, G. G., et al. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. National Institutes of Health (NIH). [Link]
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GSC Online Press. (2022). Biological applications of Schiff bases: An overview. [Link]
-
Recent Applications of Schiff Bases in Biomedical Sciences. (2025). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. (n.d.). ResearchGate. [Link]
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Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. (n.d.). National Institutes of Health (NIH). [Link]
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Overview of Biological Activities and Synthesis of Schiff Base. (n.d.). IJFMR. [Link]
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An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2021). Journal of University of Anbar for Pure Science. [Link]
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SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. (n.d.). IOSR Journal. [Link]
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Barz, M., Rauch, M. U., & Thiel, W. R. (1997). New Schiff bases derived from trans-pyrazolylcyclohexanol: synthesis, co-ordination chemistry and structural features. Journal of the Chemical Society, Dalton Transactions, (14), 2155-2162. [Link]
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Application Notes and Protocols for the N-acylation of 1-(2-Aminoethyl)cyclohexanol
Introduction: Navigating the Chemoselectivity of Amino Alcohol Acylation
The N-acylation of amines is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals, fine chemicals, and novel materials.[1][2] This transformation introduces an acyl group to a nitrogen atom, typically forming a stable amide bond. The reaction of an amine with an acylating agent like an acyl chloride or anhydride is a robust method for achieving this.[1][3] The underlying mechanism is a nucleophilic addition-elimination, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent.[4][5][6]
The substrate of interest, 1-(2-Aminoethyl)cyclohexanol, presents a unique challenge and opportunity. As an amino alcohol, it possesses two nucleophilic sites: the primary amine (-NH2) and the tertiary alcohol (-OH). The selective acylation of the amino group is often the desired outcome, as N-acylated amino alcohols are valuable intermediates in medicinal chemistry.[7][8] Achieving this chemoselectivity is paramount, as the competing O-acylation can lead to a mixture of products, complicating purification and reducing the yield of the target compound. Due to the higher nucleophilicity of the amine compared to the alcohol, N-acylation is generally favored.[9]
This guide provides a comprehensive experimental protocol for the selective N-acylation of this compound. We will delve into the rationale behind the choice of reagents and conditions, drawing upon the principles of the widely used Schotten-Baumann reaction, which employs a base to neutralize the acidic byproduct, thereby driving the reaction to completion.[10][11][12][13][14]
Reaction Mechanism and Workflow
The N-acylation of a primary amine with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[3][4][5][10]
Caption: Experimental workflow for N-acylation.
Detailed Experimental Protocol
This protocol provides a general method that can be adapted for the N-acylation of this compound with various acyl chlorides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) | ≥98% | Commercially Available | Handle in a fume hood with appropriate personal protective equipment (PPE). |
| Triethylamine (Et3N) | ≥99%, Anhydrous | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use a dry, aprotic solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | --- | For workup. |
| Sodium Bicarbonate (NaHCO3) | Saturated Aqueous Solution | --- | For workup. |
| Brine | Saturated Aqueous NaCl | --- | For workup. |
| Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | Reagent Grade | --- | For drying the organic layer. |
| Silica Gel | 230-400 mesh | --- | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2–0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction between the amine and the acyl chloride.
-
Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes. A slow addition rate is important to prevent a rapid temperature increase and potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be determined beforehand. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
Aqueous Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO3 solution (to neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous layer).
-
-
Drying and Evaporation: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by either column chromatography on silica gel or recrystallization. [15] * Column Chromatography: A gradient of ethyl acetate in hexanes is typically effective for eluting the N-acylated product. [15] * Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) can provide highly pure material. [15]
Characterization of the N-Acylated Product
The structure and purity of the final N-acylated this compound derivative should be confirmed by standard analytical techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new amide N-H proton signal (typically a broad singlet or triplet) and the characteristic shifts of the protons adjacent to the carbonyl group and the nitrogen atom will confirm the formation of the amide. The C-N bond in amides has partial double bond character, which can lead to restricted rotation and potentially complex NMR spectra. [16][17] * ¹³C NMR: The presence of a carbonyl carbon signal in the range of 160-180 ppm is a key indicator of amide formation.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show a strong carbonyl (C=O) stretching vibration for the amide group, typically in the range of 1630-1680 cm⁻¹. [18] * A characteristic N-H stretching vibration will be observed around 3300 cm⁻¹ for a secondary amide. [18] * The disappearance of the primary amine N-H stretching bands (typically two peaks) from the starting material provides further evidence of successful acylation. [18]
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the desired product.
Expected Data Summary
| Analytical Technique | Key Feature | Expected Range/Observation |
| ¹H NMR | Amide N-H | Broad singlet/triplet, δ 5.5-8.5 ppm |
| α-protons to C=O | Shift dependent on acyl group | |
| ¹³C NMR | Amide C=O | δ 160-180 ppm |
| IR | C=O stretch | 1630-1680 cm⁻¹ (strong) |
| N-H stretch | ~3300 cm⁻¹ (moderate, broad) | |
| MS | Molecular Ion Peak | [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can react with the acyl chloride. Incomplete deprotonation of the amine can also be a cause; ensure the correct stoichiometry of the base is used. [15]* Side Reactions: The formation of O-acylated byproducts is a potential side reaction. [15]Lowering the reaction temperature and using a non-nucleophilic base can help to minimize this. The inherent higher nucleophilicity of the amine generally favors N-acylation. [9]* Purification Challenges: If the product is an oil and difficult to crystallize, column chromatography is the recommended purification method. [15]
Conclusion
The selective N-acylation of this compound can be achieved efficiently using the protocol outlined in this guide. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of reagents, high yields of the desired N-acylated product can be obtained. The principles of the Schotten-Baumann reaction provide a robust framework for this transformation. Thorough characterization of the final product using a combination of NMR, IR, and mass spectrometry is essential to confirm its identity and purity. This methodology provides a reliable pathway for the synthesis of valuable N-acylated amino alcohol intermediates for further applications in drug discovery and development.
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-
Cardeño, F., et al. (2007). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 72(23), 8893–8900. Retrieved from [Link]
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Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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Azizi, N., et al. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 76(1), 1-7. Retrieved from [Link]
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Sahoo, J., et al. (2022). Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl carboxylate and cesium fluoride in DMF. ChemistrySelect, 7(32), e202202359. Retrieved from [Link]
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WIPO Patentscope. (1993). WO/1993/020038 SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Retrieved from [Link]
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Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
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Singh, P., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2649. Retrieved from [Link]
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J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
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Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from [Link]
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Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
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Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
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Zhang, Z., et al. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(5), 1-10. Retrieved from [Link]
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Li, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8750–8757. Retrieved from [Link]
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Wang, Y., et al. (2021). Purification and activity assays of N-terminal acetyltransferase D. STAR Protocols, 2(4), 100918. Retrieved from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. The Journal of Organic Chemistry, 69(25), 8841–8845. Retrieved from [Link]
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DTIC. (1976). Purification of N-Acetylgalactosaminidase by Isoelectric Focusing. Retrieved from [Link]
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Venkatathri, N., et al. (2003). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry, 42B, 1480-1484. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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Wang, Y., et al. (2022). Chemoselective Acylation of Nucleosides. Chemistry – An Asian Journal, 17(1), e202101119. Retrieved from [Link]
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Kokotou, M. G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(4), 1234. Retrieved from [Link]
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Liu, G., et al. (2011). Practical Syntheses of N-Acetyl (E)-β-Arylenamides. Chinese Journal of Chemistry, 29(11), 2433-2438. Retrieved from [Link]
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Application Notes & Protocols: The Use of 1-(2-Aminoethyl)cyclohexanol as a Novel Scaffold for the Synthesis of Antitubercular Agents
Abstract
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of new therapeutic agents.[1] This document outlines the rationale, synthetic strategies, and evaluation protocols for utilizing 1-(2-Aminoethyl)cyclohexanol as a versatile and promising scaffold for the creation of novel antitubercular compounds. Drawing inspiration from the structural motifs of established drugs like Ethambutol (EMB) and leveraging modern synthetic methodologies, we present a guide for researchers in drug development to explore this chemical space. The protocols herein provide a foundation for synthesizing new chemical entities and evaluating their potential to inhibit Mtb growth.
Introduction: The Case for a New Scaffold
Tuberculosis remains one of the leading causes of death from a single infectious agent worldwide.[1] The current frontline treatment regimen, while effective for drug-susceptible TB, is lengthy and faces the growing challenge of resistance.[2] One of the cornerstones of this regimen, Ethambutol (EMB), is a simple amino alcohol derivative that functions by inhibiting arabinosyl transferases, enzymes crucial for the biosynthesis of the mycobacterial cell wall.[2] The clinical success of EMB underscores the potential of the amino alcohol pharmacophore in antitubercular drug design.
This compound presents itself as an attractive, yet underexplored, starting material. Its structure features:
-
A primary amine , which serves as a versatile synthetic handle for a wide range of chemical modifications.
-
A tertiary hydroxyl group , providing a potential hydrogen bond donor for target interaction.
-
A cyclohexyl ring , which imparts lipophilicity that may enhance cell wall penetration and improve pharmacokinetic properties.[2]
This guide proposes the strategic use of this building block to generate libraries of novel compounds for screening against M. tuberculosis.
Design Rationale and Proposed Synthetic Strategies
Our central hypothesis is that the this compound core can be elaborated into structures that mimic the key pharmacophoric features of known antitubercular agents or engage novel mycobacterial targets. Two primary synthetic avenues are proposed, leveraging the reactivity of the primary amine.
Strategy A: Synthesis of Symmetrical Ethambutol Analogues
The structure of Ethambutol is a symmetrical diamine. A direct and logical starting point is to synthesize symmetrical analogues using this compound. This can be achieved through a classical nucleophilic substitution reaction with a short-chain dihaloalkane, such as 1,2-dibromoethane. This approach directly probes the effect of replacing the sec-butyl group of Ethambutol with a 1-hydroxycyclohexyl-ethyl moiety.
Caption: Proposed synthesis of symmetrical Ethambutol analogues.
Strategy B: Synthesis of Heterocyclic Derivatives via Schiff Bases
To expand chemical diversity, the primary amine of this compound can be used as a foundation for constructing more complex heterocyclic systems, such as thiazolidinones or azetidinones. This multi-step pathway, inspired by the synthesis of other antimicrobial agents, begins with the acylation of the amine, followed by hydrazinolysis to form a key hydrazide intermediate.[3][4] This intermediate can then be condensed with various aromatic aldehydes to generate a library of Schiff bases, which are valuable precursors for cyclization reactions.[3] This strategy allows for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.
Caption: Multi-step pathway to generate heterocyclic derivatives.
Protocols for Biological Evaluation
Once synthesized, the novel compounds must be systematically evaluated for their biological activity. A standard workflow involves assessing antitubercular potency, followed by evaluating cytotoxicity to determine selectivity.
Caption: Standard workflow for hit identification and validation.
Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
This protocol is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Preparation: Use sterile 96-well microplates. Add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Serially dilute the test compounds (dissolved in DMSO) across the wells, typically from 100 µg/mL to <0.1 µg/mL. Include wells for positive (drug-free) and negative (no bacteria) controls, as well as a standard drug control (e.g., Isoniazid, Ethambutol).
-
Inoculation: Add 100 µL of a prepared M. tuberculosis H37Rv culture (at a final concentration of ~10⁵ CFU/mL) to each well, except the negative control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Reading: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents this color change.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the compounds against a mammalian cell line to ensure that the antitubercular activity is not due to general toxicity.
-
Cell Seeding: Seed a human cell line (e.g., HEK-293 or HepG2) in a 96-well plate at a density of ~10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated by plotting cell viability against compound concentration.
Data Presentation and Interpretation
The results should be compiled to calculate the Selectivity Index (SI), a critical parameter in early-stage drug discovery. SI = CC₅₀ / MIC . A higher SI value (ideally >10) indicates that the compound is selectively toxic to mycobacteria over mammalian cells.
Table 1: Hypothetical Biological Activity Data
| Compound ID | Modification | MIC (µg/mL) vs. Mtb H37Rv | CC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI) |
| Control-EMB | Ethambutol | 1.25 | >100 | >80 |
| Control-INH | Isoniazid | 0.1 | >100 | >1000 |
| SYN-001 | Symmetrical Diamine | 5.0 | >100 | >20 |
| SYN-002 | Thiazolidinone (Ar = 4-Cl-Ph) | 2.5 | 80 | 32 |
| SYN-003 | Thiazolidinone (Ar = 4-NO₂-Ph) | 1.6 | 50 | 31.25 |
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be performed by trained personnel in appropriate laboratory settings, adhering to all safety guidelines for handling chemicals and pathogenic microorganisms.
Protocol: Synthesis of N,N'-bis[2-(1-hydroxycyclohexyl)ethyl]ethane-1,2-diamine (SYN-001)
-
Rationale: This direct alkylation mirrors the synthesis of Ethambutol and serves as a baseline for the new scaffold.[2] Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction.
-
Setup: To a round-bottom flask, add this compound (2.0 eq), anhydrous potassium carbonate (3.0 eq), and N,N-Dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature. Add 1,2-dibromoethane (1.0 eq) dropwise. Heat the reaction mixture to 80-90°C and maintain for 24 hours, monitoring progress by TLC.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Characterization: Confirm the structure of the white solid product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: Synthesis of a Thiazolidinone Derivative (e.g., SYN-002)
-
Rationale: This multi-step protocol demonstrates the versatility of the primary amine for building complex heterocycles. Each step is designed to be high-yielding, and the intermediates are purified before proceeding.[3]
Step 1: Synthesis of 2-chloro-N-[2-(1-hydroxycyclohexyl)ethyl]acetamide
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise. Stir at 0°C for 30 minutes and then at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield the chloroacetyl derivative, which can be used without further purification.
Step 2: Synthesis of N-[2-(1-hydroxycyclohexyl)ethyl]-2-hydrazinylacetamide
-
Dissolve the product from Step 1 in ethanol.
-
Add hydrazine hydrate (5.0 eq) and reflux the mixture for 12 hours.
-
Remove the solvent under reduced pressure. Add water to the residue and extract with chloroform. Dry and concentrate the organic layer to obtain the hydrazide intermediate.
Step 3: Synthesis of the Schiff Base
-
Dissolve the hydrazide intermediate (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid and reflux for 6 hours.
-
Cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base.
Step 4: Synthesis of the Thiazolidinone
-
To a mixture of the Schiff base (1.0 eq) and anhydrous 1,4-dioxane, add thioglycolic acid (1.2 eq).
-
Reflux for 10-12 hours.
-
Cool the mixture and pour it into a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the final thiazolidinone product. Characterize by NMR, IR, and HRMS.
Conclusion and Future Perspectives
This compound represents a synthetically accessible and strategically valuable scaffold for the development of new antitubercular agents. The proposed synthetic pathways provide a clear roadmap for generating libraries of both simple diamine analogues and more complex heterocyclic derivatives. The protocols for biological evaluation establish a rigorous framework for identifying active, selective compounds suitable for further optimization.
Future work should focus on expanding the library of derivatives to build a comprehensive SAR profile, exploring asymmetric synthesis to investigate stereochemical effects on activity, and elucidating the mechanism of action of the most promising hits. This systematic approach holds the potential to deliver novel drug candidates to enrich the depleted pipeline of antitubercular therapies.
References
-
Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. (n.d.). Indian Academy of Sciences.
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Al-Buriahi, A. K., et al. (2024). Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. Molecules, 29(3), 675.
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Kumar, P., et al. (2008). Design, Synthesis and Evaluation of Novel Ethambutol Analogues. Bioorganic & Medicinal Chemistry Letters, 18(5), 1607–1611.
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Kumar, P., et al. (2008). Design, synthesis, and evaluation of novel ethambutol analogues. PubMed.
-
Zhang, Q., et al. (2025). Structure−activity relationship studies of antituberculosis cyclopeptides. ResearchGate.
-
Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. (n.d.). ResearchGate.
-
Singh, P., & Kumar, K. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Scientia Pharmaceutica, 82(1), 13–36.
-
Kumar, K., et al. (2016). The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents. RSC Advances, 6(96), 93901–93909.
-
Imam, F. (2021). Mechanism of action of first-line anti tubercular medicines that cause adverse drug reactions. Longdom Publishing.
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Barry, C. E. (2015). Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Cold Spring Harbor Perspectives in Medicine, 5(5).
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- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting side reactions in 1-(2-Aminoethyl)cyclohexanol synthesis"
Welcome to the technical support guide for the synthesis of 1-(2-Aminoethyl)cyclohexanol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Overview of the Primary Synthetic Route
The most prevalent laboratory and industrial synthesis of this compound proceeds via the reduction of (1-hydroxycyclohexyl)acetonitrile. This precursor is typically formed from cyclohexanone. The critical and often problematic step is the reduction of the nitrile functional group to a primary amine without affecting the tertiary hydroxyl group.
This guide will focus on troubleshooting this reduction step, as it is the primary source of yield loss and impurity generation.
Troubleshooting & Frequently Asked Questions (FAQs)
FAQ 1: My yield is significantly lower than expected. What are the most likely causes?
Low yield is a common issue that can often be traced back to either incomplete reaction or the formation of soluble byproducts that are lost during workup.
Plausible Causes & Mechanisms:
-
Incomplete Nitrile Reduction: The reducing agent may be depleted or deactivated before the reaction goes to completion. With catalytic hydrogenation, the catalyst might be poisoned or have low activity.
-
Formation of Water-Soluble Amide: Under certain conditions, particularly during an acidic workup, the intermediate imine can be hydrolyzed to an aldehyde, which is not the main pathway here. More relevantly, harsh workup conditions or inadvertent hydrolysis of the starting nitrile can lead to the formation of (1-hydroxycyclohexyl)acetamide. This amide is more water-soluble than the desired amine and may be lost in the aqueous phase during extraction.
-
Mechanical Losses: Aggressive extractions can lead to the formation of emulsions, making phase separation difficult and causing loss of product.
Diagnostic Steps:
-
Analyze the Crude Reaction Mixture (CRM): Before workup, take a small aliquot of the reaction mixture. After appropriate quenching, analyze it using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting material.
-
Check Aqueous Layers: After extraction, analyze a sample of the aqueous phase to see if your product or water-soluble byproducts like the corresponding amide are present.
Recommended Solutions:
-
Ensure Potency of Reducing Agent: For hydride reductions (e.g., LiAlH₄), ensure the reagent is fresh and handled under strictly anhydrous conditions. Titrate the LiAlH₄ solution before use if its activity is in doubt.
-
Optimize Catalyst Loading/Activity: For catalytic hydrogenation, use a fresh, high-activity catalyst. If catalyst poisoning is suspected (e.g., by residual cyanide from the previous step), consider purifying the nitrile intermediate before reduction.
-
Controlled Workup: When quenching a LiAlH₄ reaction, perform the procedure at low temperatures (e.g., 0 °C) to minimize side reactions. A Fieser workup (sequential addition of water, then NaOH solution) is often effective for precipitating aluminum salts, making filtration easier and improving recovery.
FAQ 2: My final product is contaminated with a significant amount of a secondary amine byproduct. How can I prevent this?
The formation of secondary amines, such as N,N-bis(2-(1-hydroxycyclohexyl)ethyl)amine, is one of the most common and challenging side reactions in nitrile reductions.
Plausible Causes & Mechanisms:
This side reaction occurs when the newly formed primary amine acts as a nucleophile and attacks the intermediate imine species, which is generated during the reduction. This condensation reaction forms a secondary imine, which is then further reduced to the secondary amine.[1][2] This pathway is particularly prevalent in catalytic hydrogenations.
Recommended Solutions:
-
Addition of Ammonia: The most effective method to suppress secondary amine formation during catalytic hydrogenation is to perform the reaction in the presence of ammonia.[2][3] Ammonia is present in a large excess and competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation.
-
Catalyst Choice: Certain catalysts are more selective for primary amine formation. Cobalt-based catalysts, particularly those with a hexagonal close-packed (hcp) crystal phase, have shown high selectivity for primary amines even without the addition of ammonia.[2][3][4] Rhodium catalysts can also be effective.
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the direct reduction of the nitrile and imine to the primary amine, minimizing the time available for the condensation side reaction.
| Method | Principle of Action | Key Considerations |
| LiAlH₄ Reduction | Strong, stoichiometric hydride donor.[5][6][7] | Generally gives high selectivity to the primary amine but requires strict anhydrous conditions and careful workup. |
| Catalytic Hydrogenation | Economical and scalable using H₂ gas.[1] | Prone to secondary amine formation. Selectivity is highly dependent on catalyst, solvent, and additives. |
| Hydrogenation with Ammonia | Ammonia competes with the product for the imine intermediate.[2] | Requires handling of ammonia gas/solution. Very effective for suppressing secondary amine byproducts. |
| Cobalt Boride or hcp-Co Catalyst | Specific catalysts that show high intrinsic selectivity for primary amines.[1][2] | May require specific preparation methods for the catalyst. Offers a route to avoid using ammonia. |
FAQ 3: I am observing a byproduct that lacks the hydroxyl group. Why is this happening?
The loss of the tertiary hydroxyl group is a result of a side reaction known as hydrogenolysis.
Plausible Causes & Mechanisms:
Hydrogenolysis is the cleavage of a C-O bond by hydrogen, and it is particularly a risk with benzylic alcohols or, in this case, tertiary alcohols under certain catalytic hydrogenation conditions.[8][9] The reaction is promoted by acidic conditions and certain catalysts, especially Palladium on Carbon (Pd/C). The acidic support or residual acid in the reaction mixture can protonate the hydroxyl group, turning it into a good leaving group (water). The resulting tertiary carbocation is then reduced by hydrogen.
Recommended Solutions:
-
Avoid Palladium Catalysts: Palladium on Carbon (Pd/C) is particularly aggressive for C-O bond hydrogenolysis.[10] Prefer catalysts like Raney Nickel, Rhodium on Alumina (Rh/Al₂O₃), or Cobalt-based catalysts, which are less prone to causing this side reaction.
-
Neutral or Basic Conditions: Ensure the reaction medium is not acidic. If the starting nitrile was prepared under acidic conditions, it must be neutralized and purified before hydrogenation. Adding a non-nucleophilic base to the hydrogenation reaction can help suppress this pathway.
-
Milder Conditions: Use the lowest possible temperature and hydrogen pressure that still allows for a reasonable reaction rate.
FAQ 4: I see a significant amide peak in my crude product analysis. What is the source?
The formation of an N-alkyl amide, specifically N-(1-hydroxycyclohexyl)acetamide, can occur under strongly acidic conditions via the Ritter reaction.[11][12][13]
Plausible Causes & Mechanisms:
The Ritter reaction involves the generation of a carbocation, which is then trapped by a nitrile.[12] In this specific synthesis, if strong acid is present, the tertiary alcohol can be eliminated to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen of another molecule of the starting material, (1-hydroxycyclohexyl)acetonitrile. Subsequent hydrolysis during workup yields the N-substituted amide.
Recommended Solutions:
-
Strict pH Control: This side reaction is entirely dependent on the presence of a strong acid. Avoid acidic conditions, especially at elevated temperatures. This is another reason to ensure the starting nitrile is neutralized before the reduction step.
-
Choice of Reagents: This is typically not a problem with hydride reductions or standard catalytic hydrogenations, which are run under neutral or basic conditions. If you are observing this byproduct, it points to a significant contamination with acid.
Analytical Monitoring Protocols
Effective troubleshooting relies on accurate monitoring. Here are recommended protocols for analyzing your reaction.
Protocol 1: In-Process Reaction Monitoring by TLC
-
Sample Prep: Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture and quench it appropriately (e.g., in a separate vial with a small amount of water for LiAlH₄ or by filtering the catalyst for hydrogenation). Dilute with a suitable solvent (e.g., ethyl acetate).
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of triethylamine (TEA) or ammonium hydroxide. A typical starting point is 90:10:1 (DCM:MeOH:TEA). The base is added to prevent the amine product from streaking on the silica plate.
-
Visualization: UV light (if applicable) and staining with ninhydrin (stains primary amines, typically pink/purple) or potassium permanganate.
Protocol 2: Final Product Purity Analysis by GC-MS
-
Sample Prep: Dissolve a small amount of the final, isolated product in a suitable solvent like methanol or ethyl acetate.
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temp: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min up to a final temperature of 280-300 °C.
-
MS Detection: Use Electron Ionization (EI) mode and scan a mass range from 40 to 400 m/z. Identify the main product by its molecular ion and fragmentation pattern and search for masses corresponding to the potential byproducts discussed above.
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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Jiang, H., Deng, D., Kita, Y., Hattori, M., Kamata, K., & Hara, M. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Retrieved from [Link]
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Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
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Nakai, H., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Advances. Retrieved from [Link]
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Theule, P., et al. (2019). Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. Astronomy & Astrophysics. Retrieved from [Link]
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Wang, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
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Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
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Jiang, H., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase- Controlled Co Nanoparticles Prepared by Hydrosilane-Assist. Semantic Scholar. Retrieved from [Link]
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Jiang, H., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PubMed. Retrieved from [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (2025). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. Retrieved from [Link]
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Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]
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Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]
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Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved from [Link]
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Dal Cin, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco. Retrieved from [Link]
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He, J., et al. (2016). Tuning the catalytic CO hydrogenation to straight- and long-chain aldehydes/alcohols and olefins/paraffins. Nature Communications. Retrieved from [Link]
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Krische, M. J. (2009). Catalytic Carbonyl Allylation, Propargylation and Vinylation from the Alcohol or Aldehyde Oxidation Level via C-C Bond Forming Hydrogenation and Transfer Hydrogenation: A Departure from Preformed Organometallic Reagents. Accounts of chemical research. Retrieved from [Link]
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Zhang, G., et al. (2018). Highly selective hydrogenation of CO2 into C2+ alcohols by homogeneous catalysis. Chemical Science. Retrieved from [Link]
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Centers for Disease Control and Prevention. (1986). AMINOETHANOL COMPOUNDS I. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). What happens when I use cyclohexanol to prepare cyclohexene?. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]
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Greco, G., et al. (2022). Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. Green Chemistry. Retrieved from [Link]
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University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]
-
LCGC International. (n.d.). The Continuing Acetonitrile Shortage: How to Combat it or Live with It. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Cyclohexanol To Cyclohexene - Lab Report. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. Retrieved from [Link]
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- 8. CN103443057A - Reduction of C-O bonds by catalytic transfer hydrogenolysis - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Ritter reaction - Wikipedia [en.wikipedia.org]
- 12. Ritter Reaction [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(2-Aminoethyl)cyclohexanol Derivatives
Welcome to the technical support center for the synthesis of 1-(2-aminoethyl)cyclohexanol derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.
Section 1: Frequently Asked questions (FAQs)
This section addresses common queries regarding the synthesis of this compound and its derivatives, providing concise answers to guide your experimental design.
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary and most industrially relevant method involves the reduction of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol. This precursor is typically synthesized by reacting a substituted phenylacetonitrile with cyclohexanone. The nitrile group is then reduced to a primary amine to yield the desired product. Key reduction methods include:
-
Catalytic Hydrogenation: This is a widely used method employing catalysts like Raney Nickel or Co-NiO dual catalysts under a hydrogen atmosphere.[1][2] It is often favored for its efficiency and scalability.
-
Chemical Reduction: Reagents such as Lithium Aluminum Hydride (LiAlH4) can also be used for the reduction of the nitrile.[3] However, this method can be more hazardous and difficult to handle on a large scale.
Q2: How do I choose the right solvent for the reduction step?
A2: Solvent selection is critical for reaction efficiency and safety.
-
For catalytic hydrogenation with Raney Nickel, lower alcohols like methanol, ethanol, or isopropanol are common choices.[1]
-
When using LiAlH4 , anhydrous ether or tetrahydrofuran (THF) is required to prevent violent reactions with protic solvents.[3]
-
For reactions involving Co-NiO dual catalysts, solvents such as toluene, ethyl acetate, or isopropyl acetate are effective.[2]
Q3: What is the role of a base in the initial condensation reaction to form the cyanohydrin intermediate?
A3: A base is crucial for deprotonating the α-carbon of the phenylacetonitrile derivative, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. Common bases for this aldol-type condensation include sodium hydride (NaH), potassium hydride (KH), and lithium diisopropylamide (LDA).[3] The choice of base can influence the reaction rate and yield.
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific issues you may encounter during the synthesis.
Issue 1: Low Yield of the Final Product
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors throughout the synthetic process. Let's break down the potential issues by reaction stage:
1. Incomplete Initial Condensation:
-
Cause: Insufficient deprotonation of the phenylacetonitrile or unfavorable reaction equilibrium.
-
Troubleshooting:
-
Stronger Base: Consider using a stronger base like Lithium Diisopropylamide (LDA) if you are using a weaker base like an alkoxide.[3]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions. Water will quench the carbanion, halting the reaction.
-
Temperature Control: The initial deprotonation is often performed at low temperatures (-78 °C to 0 °C) to prevent side reactions.[3]
-
2. Inefficient Reduction of the Nitrile:
-
Cause: Inactive catalyst, insufficient hydrogen pressure, or presence of catalyst poisons.
-
Troubleshooting:
-
Catalyst Activity: Use freshly prepared or properly stored Raney Nickel. The activity of Raney Nickel can diminish over time.
-
Hydrogen Pressure: Ensure the reaction is conducted at the recommended hydrogen pressure, which can range from 0.1 to 0.5 MPa.[2]
-
Catalyst Loading: The amount of catalyst can be critical. For instance, Raney Nickel usage can range from 20% to 200% of the weight of the starting material.[1]
-
Reaction Time and Temperature: The reaction time can vary from 2 to 4 hours, with temperatures between 80-140 °C for Co-NiO catalysts.[2] Optimize these parameters for your specific substrate.
-
3. Product Loss During Workup and Purification:
-
Cause: Emulsion formation during extraction, or product degradation.
-
Troubleshooting:
-
Extraction: After quenching the reaction, if an emulsion forms, adding a saturated brine solution can help break it.
-
Purification: The product is a viscous oil.[1] Column chromatography on silica gel can be used for purification, but care must be taken to avoid prolonged exposure to the acidic silica, which can cause degradation. Using a non-polar eluent first, followed by a gradual increase in polarity (e.g., with methanol in dichloromethane), is advisable. Recrystallization of a salt form (e.g., sulfate) can be a more efficient purification method.[2]
-
Issue 2: Presence of Impurities in the Final Product
Q: I'm observing significant impurities in my final product by NMR and LC-MS. What are the likely side products and how can I minimize their formation?
A: The formation of impurities is a common challenge. Here are some likely culprits and mitigation strategies:
1. Unreacted Starting Material:
-
Cause: Incomplete reaction in either the condensation or reduction step.
-
Mitigation:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it goes to completion.
-
Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants. For the reduction step, ensure a sufficient excess of the reducing agent or adequate catalyst loading.
-
2. Over-alkylation of the Amine:
-
Cause: This is a common side reaction where the newly formed primary amine acts as a nucleophile and reacts with any remaining electrophiles in the reaction mixture, leading to secondary and tertiary amines.
-
Mitigation:
-
Controlled Addition: In derivatization steps, add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.
-
Protecting Groups: For more complex syntheses, consider protecting the primary amine with a suitable protecting group (e.g., Boc) before proceeding with further modifications.
-
3. Formation of Diols or Diamines:
-
Cause: These byproducts can arise from competing side reactions, especially if the reaction conditions are not well-controlled.
-
Mitigation:
-
Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions.
-
Choice of Reagents: The choice of reducing agent can influence byproduct formation. Catalytic hydrogenation is often cleaner than using powerful, less selective reducing agents like LiAlH4.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis of this compound derivatives.
Protocol 1: Synthesis of 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol
This protocol is adapted from established procedures for the condensation of a phenylacetonitrile derivative with cyclohexanone.[3]
Materials:
-
p-Methoxyphenylacetonitrile
-
Cyclohexanone
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add NaH (1.1 equivalents).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of p-methoxyphenylacetonitrile (1 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add cyclohexanone (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol using Raney Nickel
This protocol is based on catalytic hydrogenation methods.[1]
Materials:
-
1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol
-
Raney Nickel (slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas
-
Celite
Procedure:
-
In a hydrogenation vessel, add 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol (1 equivalent) and methanol or ethanol.
-
Carefully add Raney Nickel (20-200% by weight of the starting material).
-
Seal the vessel and purge it with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.2-0.3 MPa).[2]
-
Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.[2]
-
Monitor the reaction progress by monitoring hydrogen uptake or by TLC/LC-MS.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should not be allowed to dry in the air. Keep it wet with solvent.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound derivative as a light yellow viscous material.[1]
Section 4: Visualizations
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key stages in the synthesis of this compound derivatives.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting efforts for low yield and impurity issues.
References
-
Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. (n.d.). Springer. Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]
- Process for the preparation of cyclohexanol derivatives. (2004). Google Patents.
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. (n.d.). Google Patents.
-
Preparation of Cyclohexene from Cyclohexanol. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate. (n.d.). Google Patents.
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org. Retrieved January 17, 2026, from [Link]
Sources
- 1. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
- 2. CN104326927A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate - Google Patents [patents.google.com]
- 3. US20040106818A1 - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]
"purification challenges and solutions for 1-(2-Aminoethyl)cyclohexanol"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(2-Aminoethyl)cyclohexanol. Drawing from established chemical principles and field-proven methodologies, this document offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Section 1: Foundational Challenges & Initial Troubleshooting (FAQs)
This section addresses common initial observations and questions that arise during the purification of this compound and related amino alcohols.
Q1: My crude reaction product is a dark, viscous oil. What is the best initial purification strategy?
A: A dark, oily crude product suggests the presence of polymeric by-products, residual high-boiling solvents, or degradation products. Your strategy should focus on isolating the target amine from these complex impurities.
-
Initial Approach: An acid-base extraction is an excellent first step. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic amino alcohol will be protonated and move to the aqueous phase, leaving many non-basic, organic-soluble impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.
-
For Color Removal: If the color persists after extraction, it may be due to highly conjugated impurities. Treating the organic solution of your product with activated carbon can be effective.[1] Add a small amount of activated carbon, stir for a short period at room temperature, and then filter it off through a pad of celite.
-
Next Steps: After this initial cleanup, you can proceed with more rigorous methods like distillation or crystallization, which are detailed below.
Q2: What are the most likely impurities I'll encounter in my synthesis of this compound?
A: Impurities are typically derived from the specific synthetic route. However, for amino alcohols synthesized via routes like nitrile reduction or amine addition to an epoxide, common impurities include:
-
Unreacted Starting Materials: Such as cyclohexanone derivatives or aminoethylating agents.
-
Catalyst Residues: For instance, residual metals like Raney Nickel or Palladium if hydrogenation was used.[2]
-
By-products of Side Reactions: This can include products from over-alkylation, elimination reactions (dehydration of the alcohol), or condensation reactions of starting materials.[3]
-
Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.[4]
Q3: Should I purify the compound as a free base or as a salt?
A: The choice depends on the physical properties of your compound and the desired final form.
-
Purifying as a Salt: this compound, like many amines, can form crystalline salts (e.g., hydrochloride or sulfate) upon reaction with an acid.[5][6] If the free base is an oil or a low-melting solid, converting it to a salt is often the best way to achieve purification via recrystallization.[1] Salts are typically more stable and less hygroscopic than the corresponding free bases.
-
Purifying as a Free Base: If the free base is a liquid with sufficient thermal stability, vacuum distillation is a powerful purification method.[7] If it is a solid with a convenient melting point, direct recrystallization may be possible. This avoids the extra steps of salt formation and subsequent neutralization.
Section 2: In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step protocols for the primary methods of purifying this compound.
Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making process for selecting the most appropriate purification method based on the properties of your crude product.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification by Salt Formation and Recrystallization
This method is ideal for when the free base is an oil or when very high purity is required. The principle relies on the formation of a well-ordered crystalline lattice by the salt, excluding impurities into the solvent.[8]
Step-by-Step Methodology:
-
Dissolution & Neutralization: Dissolve the crude this compound free base in a suitable solvent like isopropanol, ethanol, or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Slowly add a slight stoichiometric excess (e.g., 1.1 equivalents) of an acid. For a hydrochloride salt, a solution of HCl in isopropanol or dioxane is commonly used. For a sulfate salt, concentrated sulfuric acid can be added dropwise.[5] Monitor the pH to ensure it becomes acidic.
-
Crystallization: Stir the mixture at a low temperature (0-5 °C) to induce crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Allow the crystallization to proceed for several hours or overnight to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent used for crystallization) to remove residual impurities adhering to the crystal surfaces.
-
Drying: Dry the purified salt crystals under vacuum.
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause | Solution |
| No crystals form. | Solution is not saturated (too much solvent). | Boil off some of the solvent to concentrate the solution and attempt cooling again.[8] |
| Compound is too soluble in the chosen solvent. | Select a less polar solvent or use a two-solvent system. For instance, dissolve the salt in a good solvent (like methanol) and slowly add a poor solvent (like diethyl ether) until the solution becomes cloudy, then heat to clarify and cool slowly.[9] | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and prevent proper crystal lattice formation.[10] | |
| Low recovery of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the filtrate and cool again to obtain a second crop of crystals. Note that the second crop may be less pure. |
| Crystals were washed with warm solvent. | Always wash crystals with ice-cold solvent to minimize re-dissolving the product. |
Protocol 2: Purification by Vacuum Distillation
This method is highly effective for liquid free bases that are thermally stable. It separates compounds based on differences in their boiling points at reduced pressure.[7]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. A short-path distillation head is recommended to minimize product loss.
-
Drying (Optional but Recommended): If water is present, dry the crude product with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and then charge the distillation flask.
-
Distillation: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling. Begin stirring and slowly apply vacuum.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect fractions as the distillate comes over. Monitor the vapor temperature; a stable temperature reading indicates that a pure compound is distilling. Collect the main fraction over a narrow temperature range.
-
Completion: Once the main fraction is collected, stop heating, allow the apparatus to cool, and then slowly and carefully vent the system to atmospheric pressure.
Troubleshooting Guide: Vacuum Distillation
| Issue | Potential Cause | Solution |
| Bumping / Uncontrolled Boiling | No boiling chips or inadequate stirring. | Always use a fresh boiling chip or vigorous magnetic stirring. |
| Heating too rapidly. | Apply heat gradually. | |
| Product is not distilling. | Vacuum is not low enough or temperature is too low. | Check the vacuum system for leaks. If the vacuum is good, slowly increase the heating mantle temperature. Be cautious of decomposition. |
| Product darkens or decomposes in the flask. | The compound is not stable at the required distillation temperature. | Improve the vacuum to lower the boiling point. If decomposition persists, distillation is not a suitable method; switch to salt recrystallization. |
Section 3: Purity Assessment
Verifying the purity of your final product is a critical step. A combination of methods provides the most comprehensive analysis.[11]
Purity Analysis Workflow
Sources
- 1. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 2. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. osha.gov [osha.gov]
- 5. CN104326927A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"identification and minimization of byproducts in 1-(2-Aminoethyl)cyclohexanol reactions"
Welcome to the technical support center for reactions involving 1-(2-Aminoethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize unwanted byproducts, thereby optimizing your reaction outcomes and ensuring the purity of your target compounds.
Introduction: The Challenge of Bifunctionality
This compound is a valuable building block in organic synthesis, notably as a precursor to pharmaceuticals like Venlafaxine. Its structure, containing both a primary amine and a tertiary alcohol, presents a unique set of challenges. The nucleophilicity of the amino group and the potential for the hydroxyl group to undergo elimination or other side reactions necessitate careful control over reaction conditions to achieve the desired product with high selectivity and yield. This guide provides practical, field-proven insights into managing these competing reactivities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, focusing on the identification of byproducts and actionable steps to mitigate their formation.
Issue 1: Low Yield of N-Acylated Product with Evidence of O-Acylation
Scenario: You are performing an N-acylation of this compound with an acyl chloride or anhydride and find that your desired amide is contaminated with a significant amount of the corresponding ester, or you observe a low overall yield of the amide.
Root Cause Analysis: The primary amine of this compound is generally more nucleophilic than the tertiary hydroxyl group. However, under certain conditions, competitive O-acylation can occur. This is often exacerbated by the choice of reagents, base, and temperature. Using an excess of a highly reactive acylating agent can lead to the formation of ester byproducts.[1]
Suggested Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the acylating agent. Using a slight excess (1.05-1.2 equivalents) is often sufficient for complete N-acylation without promoting significant O-acylation.
-
Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to neutralize the acid generated during the reaction without competing in the acylation. An inadequate amount of base can lead to the formation of an ammonium salt with the starting material, reducing the concentration of the nucleophilic amine and lowering the yield.[2]
-
Reaction Temperature: Perform the reaction at a lower temperature (0 °C to room temperature). This generally favors the more kinetically controlled N-acylation over the thermodynamically controlled O-acylation.
-
Use of a Mixed Anhydride: For sensitive substrates, consider forming a mixed anhydride of your carboxylic acid with an alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of an organic base.[1][3] This method can provide high selectivity for N-acylation.[3]
Analytical Protocol for Identification:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Quench a small aliquot of the reaction mixture, extract with a suitable organic solvent (e.g., ethyl acetate), and dry over anhydrous sodium sulfate. Dilute the sample in the same solvent before injection.
-
GC-MS Conditions (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Scan range 40-500 m/z.
-
-
Expected Observations: The N-acylated product will have a different retention time and mass spectrum compared to the O-acylated byproduct. The mass spectra should show characteristic fragmentation patterns for amides and esters.
Issue 2: Formation of an Unsaturated Byproduct
Scenario: During a reaction conducted under acidic conditions or at elevated temperatures, you observe a byproduct with a molecular weight that is 18 amu less than your expected product.
Root Cause Analysis: The tertiary hydroxyl group of this compound can undergo acid-catalyzed dehydration to form an alkene. This is an E1 elimination reaction that proceeds through a carbocation intermediate.[4] This is a known side reaction in the synthesis of Venlafaxine, a derivative of this compound.[5]
Suggested Solutions:
-
Avoid Strong Acids and High Temperatures: Whenever possible, use neutral or basic reaction conditions. If an acid catalyst is required, opt for a milder Lewis acid or a Brønsted acid with a non-nucleophilic counter-ion. Keep the reaction temperature as low as possible to disfavor elimination.
-
Protecting Group Strategy: If the reaction chemistry allows, protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the reaction conditions and can be removed selectively.
-
Control Reaction Time: Prolonged reaction times, even under mild conditions, can lead to the accumulation of dehydration byproducts. Monitor the reaction progress by TLC or GC-MS and quench it as soon as the starting material is consumed.
Analytical Protocol for Identification:
-
Technique: GC-MS and ¹H NMR Spectroscopy.
-
GC-MS Analysis: Use the same GC-MS method as described in Issue 1. The dehydration product will have a shorter retention time and a molecular ion peak that is 18 amu lower than the starting material or the desired product.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the presence of vinylic protons (typically in the range of 5.0-6.5 ppm) is a clear indication of alkene formation.
Issue 3: Intramolecular Cyclization Leading to Oxazoline Formation
Scenario: You are attempting to modify the hydroxyl group of an N-acylated derivative of this compound, and you isolate a cyclic product instead of the expected compound.
Root Cause Analysis: N-(2-hydroxyethyl)amides can undergo intramolecular cyclization to form 2-oxazolines, especially in the presence of dehydrating agents or under acidic conditions.[6] This reaction proceeds via activation of the hydroxyl group, followed by nucleophilic attack by the amide oxygen.
Suggested Solutions:
-
Protect the Amide Nitrogen: If the reaction conditions are harsh, consider protecting the amide nitrogen as a carbamate (e.g., Boc) to reduce the nucleophilicity of the amide oxygen. However, this adds extra steps to the synthesis.
-
Optimize Reaction Conditions: Use milder reagents and conditions for the modification of the hydroxyl group. For example, if you are performing a substitution reaction, convert the alcohol to a better leaving group (e.g., a tosylate or mesylate) under non-acidic conditions before reacting it with a nucleophile.
-
One-Pot Synthesis: For the synthesis of 2-oxazolines from carboxylic acids and this compound, a one-pot protocol using a coupling reagent followed by an acid-promoted cyclization can be an efficient strategy.[6]
Analytical Protocol for Identification:
-
Technique: ¹H and ¹³C NMR Spectroscopy, and Mass Spectrometry.
-
NMR Spectroscopy: The formation of an oxazoline ring will result in characteristic shifts in the NMR spectra. The methylene protons adjacent to the nitrogen and oxygen atoms in the ring will have distinct chemical shifts.
-
Mass Spectrometry: The oxazoline product will have a molecular weight corresponding to the loss of a molecule of water from the starting N-(2-hydroxyethyl)amide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The main challenge is the chemoselective functionalization of either the primary amino group or the tertiary hydroxyl group. The amino group is generally more nucleophilic, making selective N-functionalization more straightforward. However, achieving selective O-functionalization often requires protection of the more reactive amino group.
Q2: How can I achieve selective N-alkylation of this compound?
A2: Selective N-alkylation can be achieved through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride. This method is generally chemoselective for the amine. Direct alkylation with alkyl halides can lead to over-alkylation to form secondary and tertiary amines, and potentially quaternary ammonium salts.
Q3: What are the typical byproducts in the synthesis of Venlafaxine from this compound?
A3: In the synthesis of Venlafaxine, which involves the N,N-dimethylation of a related precursor, several byproducts can form. These include the dehydration product, 2-(cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine, and an intramolecular cyclization product, 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.[5] These byproducts are analogous to those that can form in other reactions of this compound.
Q4: What is the best way to purify this compound and its derivatives?
A4: Purification can often be achieved by column chromatography on silica gel. The polarity of the eluent can be adjusted to separate the desired product from less polar byproducts (like dehydration products) and more polar impurities. For basic compounds, adding a small amount of triethylamine to the eluent can improve the peak shape and reduce tailing. Alternatively, for acidic or basic products, purification can sometimes be achieved by crystallization of a salt form.
Q5: Are there any safety concerns when working with this compound?
A5: this compound is a chemical irritant. It is important to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Data and Visualization
Table 1: Summary of Potential Byproducts and their Identification
| Byproduct Type | Formation Conditions | Key Analytical Signatures |
| O-Acylated Product | Excess acylating agent, high temperature | Distinct peak in GC-MS with characteristic ester fragmentation. |
| Dehydration Product | Acidic conditions, high temperature | Byproduct peak in GC-MS with M-18 mass; vinylic proton signals in ¹H NMR. |
| Oxazoline | Dehydrating agents, acidic conditions on N-acyl derivative | Cyclic structure confirmed by NMR; M-18 mass from the corresponding amide. |
| Over-alkylation Products | Excess alkylating agent | Multiple peaks in GC-MS corresponding to secondary, tertiary, and quaternary amines. |
Diagrams
Diagram 1: Competing N- and O-Acylation Pathways
Caption: Competing reaction pathways in the acylation of this compound.
Diagram 2: Formation of Dehydration and Oxazoline Byproducts
Caption: Formation of major byproducts through dehydration and intramolecular cyclization.
Diagram 3: Troubleshooting Workflow for Byproduct Formation
Caption: A decision tree for troubleshooting common byproduct formation issues.
References
- Selective n-acylation of amino alcohols.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
Reported O‐selective acylation of amino alcohols without protecting the... ResearchGate. [Link]
-
Oxazoline. Wikipedia. [Link]
-
Acyl Protective Groups. Chem-Station Int. Ed. [Link]
-
SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office. [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]
-
Synthesis of Related Substances of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals. [Link]
-
Life-Threatening Cardiogenic Shock Related to Venlafaxine Poisoning—A Case Report with Metabolomic Approach. International Journal of Molecular Sciences. [Link]
-
One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of Combinatorial Chemistry. [Link]
-
Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Venlafaxine Hydrochloride. Semantic Scholar. [Link]
-
Biochemical mechanism studies of venlafaxine by metabonomic method in rat model of depression. Zhong Nan Da Xue Xue Bao Yi Xue Ban. [Link]
-
1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a... ResearchGate. [Link]
-
14.3: Elimination by the E1 Mechanism. Chemistry LibreTexts. [Link]
Sources
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- 4. 2-Oxazoline synthesis [organic-chemistry.org]
- 5. Synthesis of Related Substances of Venlafaxine Hydrochloride [cjph.com.cn]
- 6. mdpi.com [mdpi.com]
"improving the yield and purity of 1-(2-Aminoethyl)cyclohexanol"
Technical Support Center: 1-(2-Aminoethyl)cyclohexanol
Welcome to the technical support guide for the synthesis and purification of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable amino alcohol intermediate. Our goal is to provide field-proven insights and robust protocols to help you consistently achieve high yields and exceptional purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a quick overview of the key aspects of synthesizing this compound.
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially adaptable method is the catalytic hydrogenation of a nitrile precursor, (1-hydroxycyclohexyl)acetonitrile. This reaction involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst. Catalysts like Raney Nickel, Cobalt-Nickel Oxide (Co-NiO), or precious metal catalysts (e.g., Rhodium) are often employed.[1][2] This approach is favored for its high efficiency and atom economy.
Q2: What are the critical reaction parameters that influence yield and purity?
There are four primary parameters that require careful control:
-
Catalyst Selection and Loading: The choice of catalyst dictates the required reaction conditions. For example, Raney Nickel is cost-effective but may require higher pressures, while rhodium-based catalysts can be more active but are significantly more expensive.[1] Catalyst deactivation or poisoning is a major cause of reaction failure.
-
Hydrogen Pressure: Sufficient hydrogen pressure is crucial to drive the reduction to completion. Pressures typically range from 0.5 to 5 MPa, depending on the catalyst and reactor setup.[1][2]
-
Temperature: The reaction is typically conducted at a controlled temperature, often between 20-140°C.[1][2] Excessive temperatures can lead to side reactions, such as the dehydration of the tertiary alcohol, while temperatures that are too low will result in a sluggish or incomplete reaction.
-
Solvent: The choice of solvent (e.g., methanol, ethanol, toluene) can impact catalyst activity and product solubility.[1][2] The solvent must be inert under the reaction conditions.
Q3: What are typical yields and purities for this synthesis?
With an optimized protocol, molar yields can be very high, often exceeding 95%.[2] Patents have reported yields as high as 99% with purities greater than 98% as determined by HPLC.[1] However, achieving this level of success requires careful attention to catalyst quality, reaction conditions, and purification methods.
Q4: How should the final product, this compound, be stored to ensure its stability?
As a primary amine and an alcohol, the compound is susceptible to degradation. To maintain its integrity, it should be stored under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation of the amine.[3] It is also recommended to store it in a cool (2-8°C), dry, and dark place in a tightly sealed, non-reactive container.[3] Amines can be hygroscopic and absorb atmospheric CO₂ and moisture, which can affect purity over time.
Section 2: Troubleshooting Guide: Synthesis & Workup
This guide uses a question-and-answer format to address specific problems you may encounter during the reaction and subsequent isolation of the crude product.
Issue 1: Low Reaction Conversion or Stalling
Q: My reaction is running very slowly, or HPLC analysis shows a large amount of unreacted (1-hydroxycyclohexyl)acetonitrile starting material even after an extended reaction time. What's wrong?
This is a common issue often related to the catalyst or reaction conditions. Let's break down the potential causes.
-
Cause A: Catalyst Inactivity or Poisoning
-
Explanation: The metal catalyst is the engine of this reaction. If it's inactive, the reaction will not proceed. Raney Nickel, for instance, is highly sensitive to air and must be handled under a solvent or inert atmosphere. Sulfur, halides, or other functional groups present as impurities in the starting material or solvent can act as catalyst poisons, irreversibly binding to the active sites.
-
Solution:
-
Ensure your catalyst is fresh and has been stored and handled correctly. Use high-purity (e.g., HPLC grade) solvents.
-
If catalyst poisoning is suspected, consider purifying the starting material via distillation or recrystallization before the reaction.
-
Increase the catalyst loading as a last resort, but be aware this can increase costs and complicate removal.
-
-
-
Cause B: Insufficient Hydrogen Availability
-
Explanation: The reduction is dependent on a sufficient concentration of hydrogen at the catalyst surface. This can be limited by inadequate pressure, poor mixing, or a leak in the reactor system.
-
Solution:
-
Check your hydrogenation reactor for leaks. The pressure should remain stable.
-
Ensure vigorous stirring or agitation to facilitate the mass transfer of hydrogen gas from the headspace into the liquid phase and to the catalyst surface.
-
Confirm your hydrogen source is not depleted and that the pressure is within the optimal range for your chosen catalyst (e.g., 1 MPa for the Raney Nickel system described in a related synthesis).[1]
-
-
-
Cause C: Sub-optimal Temperature
-
Explanation: Like most chemical reactions, the rate of hydrogenation is temperature-dependent. If the temperature is too low, the reaction kinetics will be very slow.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, while monitoring the reaction progress by HPLC. Be cautious not to exceed the temperature limit where side reactions become significant (see Issue 2).
-
Issue 2: Significant Byproduct Formation
Q: My final product is impure. I'm observing unexpected peaks in my GC-MS or LC-MS analysis. What are these byproducts and how can I prevent them?
Byproduct formation is typically a result of sub-optimal reaction conditions, particularly excessive temperature or acidity.
-
Cause A: Dehydration of the Cyclohexanol Ring
-
Explanation: The tertiary alcohol of the cyclohexanol moiety can undergo acid-catalyzed dehydration to form an alkene (1-ethylidenecyclohexanamine or related isomers).[4][5][6] While the reaction is not explicitly acidic, degradation of the solvent or impurities can create a locally acidic environment, especially at elevated temperatures.
-
Prevention:
-
Maintain the reaction temperature within the recommended range. Avoid temperature spikes.
-
Ensure the starting material and solvent are free from acidic impurities.
-
-
-
Cause B: Formation of Secondary or Tertiary Amines
-
Explanation: The newly formed primary amine is nucleophilic and can potentially react with another molecule of the starting nitrile (in a complex pathway) or with an intermediate imine to form secondary amines. This is more common with certain catalysts and at higher temperatures.
-
Prevention:
-
Using a solvent like liquid ammonia or adding ammonia to the reaction mixture can suppress the formation of secondary amines by competing for reaction sites.
-
Optimization of catalyst choice can also minimize this side reaction. Some catalysts have higher selectivity for primary amines.
-
-
Issue 3: Product Loss During Aqueous Workup
Q: I'm getting a low yield after extraction. I suspect the product is being lost in the aqueous phase or I'm forming stable emulsions. How can I improve my workup efficiency?
This compound is an amino alcohol, giving it amphiphilic properties. It has some solubility in both water and organic solvents, which can complicate extractions.
-
Explanation: The primary amine group is basic (estimated pKa ~9-10) and will be protonated in neutral or acidic water, forming a water-soluble ammonium salt.[3] This is the most common reason for loss during workup.
-
Solution:
-
Basify Before Extraction: Before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane), adjust the pH of the aqueous solution to >11 using a strong base like NaOH. This ensures the amine is in its free base form, which is significantly more soluble in organic solvents.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Emulsion Breaking: If a stable emulsion forms at the interface, it can be broken by adding brine, allowing the mixture to stand for a longer period, or by passing it through a pad of a filter aid like Celite.
-
Section 3: Troubleshooting Guide: Purification
Achieving high purity often requires more than a simple extraction. This section focuses on refining the crude product.
Q: My isolated product is a viscous, hard-to-handle oil, and it's still impure. How can I effectively purify it to a crystalline solid?
This is a classic challenge with many amino alcohols. The most effective solution is to convert the basic free-amine into a salt, which is typically a stable, crystalline solid that can be easily purified by recrystallization.
-
Explanation: The free base form of this compound may have a low melting point or exist as an oil at room temperature, making purification by crystallization difficult. Converting it to a salt, such as the hydrochloride or sulfate, dramatically increases the melting point and crystallinity.[2] This process also has the benefit of leaving non-basic organic impurities behind in the solvent.
-
Recommended Action: Purification via Salt Formation
-
Dissolve the crude free-base oil in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Slowly add a solution of acid (e.g., HCl in isopropanol or concentrated sulfuric acid) dropwise while stirring.[2] The corresponding salt will precipitate out of the solution.
-
Monitor the pH to avoid adding a large excess of acid.
-
Isolate the precipitated salt by filtration.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/water, methanol/ether) to achieve high purity.
-
The purified salt can be stored as is or converted back to the free base by dissolving it in water and neutralizing with a strong base, followed by extraction.
-
Q: How do I remove residual metal catalyst (e.g., Nickel, Cobalt) from my product?
-
Explanation: Fine catalyst particles can be difficult to remove completely by simple filtration. Residual metals are highly undesirable, especially in pharmaceutical applications.
-
Solution:
-
Filtration through Celite: After the reaction, pass the entire reaction mixture through a thick pad of Celite or another filter aid. This is often sufficient to remove the bulk of the catalyst.
-
Acid Wash: During the workup, an acid wash (e.g., with dilute HCl) can help dissolve residual basic metal oxides. However, this will also convert your product to its salt, so ensure this fits into your overall purification scheme.
-
Chelating Agents: In cases of persistent contamination, washing the organic solution of the product with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester and remove trace metal ions.
-
Section 4: Data & Visualizations
Table 1: Comparison of Reported Catalytic Systems for Nitrile Reduction
| Catalyst System | Precursor | Solvent | Temperature (°C) | Pressure (MPa) | Reported Yield/Purity | Reference |
| Raney Nickel / NaBH₄ | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | Methanol | 20-30 | 1 | 98.4% Yield / 97.8% Purity | [1] |
| Co-NiO | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | Toluene | 80-140 | 0.1-0.5 | >95% Yield / >98% Purity | [2] |
| Rhodium-Alumina | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | Not specified | Not specified | Not specified | (Effective but expensive) | [1] |
Note: Data is for a structurally related compound and serves as a strong starting point for optimization.
Diagrams
Below are visual guides to the workflow and troubleshooting logic.
Caption: Troubleshooting Decision Tree for Low Yield.
Section 5: Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on your specific laboratory equipment and safety procedures. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Catalytic Hydrogenation of (1-hydroxycyclohexyl)acetonitrile
-
Reactor Setup: To a high-pressure hydrogenation reactor, add (1-hydroxycyclohexyl)acetonitrile (1 equivalent) and methanol (10-15 volumes, e.g., 10-15 mL per gram of starting material).
-
Catalyst Addition: Under an inert atmosphere (e.g., a glovebox or nitrogen blanket), carefully add Raney Nickel (50% slurry in water, ~10-20% by weight of the starting material). The catalyst should be washed with the reaction solvent (methanol) to remove water before addition.
-
Seal and Purge: Seal the reactor. Purge the headspace with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 1 MPa). Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. An optional sample can be carefully taken (after depressurizing and purging with nitrogen) to confirm completion by HPLC or GC-MS.
-
Cooldown and Venting: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen three times.
Protocol 2: Workup and Isolation of Crude Product
-
Catalyst Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Aqueous Workup: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (10 volumes). Transfer to a separatory funnel and add deionized water (5 volumes).
-
Basification: Adjust the pH of the aqueous layer to >11 by adding 2M NaOH solution. Check the pH using indicator strips.
-
Extraction: Shake the separatory funnel vigorously. Allow the layers to separate. Drain the aqueous layer and collect the organic layer. Extract the aqueous layer two more times with fresh ethyl acetate.
-
Drying and Concentration: Combine all organic layers. Wash with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound as a viscous oil.
Protocol 3: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude oil from Protocol 2 in isopropanol (IPA) (5-10 volumes).
-
Precipitation: While stirring, slowly add a solution of 2M HCl in IPA dropwise. A white precipitate of the hydrochloride salt should begin to form.
-
Crystallization: Continue adding the HCl solution until precipitation appears complete. You can monitor the pH of the slurry with a glass rod and pH paper to ensure it is acidic. Allow the mixture to stir at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize crystallization.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the crystalline this compound hydrochloride salt in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Assess purity by HPLC and melting point.
References
-
Jadhav, S. D., et al. (2012). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Indian Journal of Chemistry - Section B, 51B(3), 459-467. Available at: [Link]
-
ResearchGate. (n.d.). Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. Available at: [Link]
- Google Patents. (2012). CN102432549A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
- Google Patents. (2015). CN104326927A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate.
- Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
-
Chemistry LibreTexts. (2022). 14.3: Elimination by the E1 Mechanism. Available at: [Link]
-
University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Available at: [Link]
-
Reddit. (2017). E2 Mechanism for Dehydration of Cyclohexanol? Available at: [Link]
-
Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. Available at: [Link]
-
EduBirdie. (n.d.). Dehydration Cyclohexanol Lab Report | Eastern Kentucky University. Available at: [Link]
-
Malberigi, S. (2018). Synthesis of Cyclohexene via Dehydration of Cyclohexanol Discussion Part 1. Writing in Biology. Available at: [Link]
Sources
- 1. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
- 2. CN104326927A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. study.com [study.com]
"addressing stability and degradation issues of 1-(2-Aminoethyl)cyclohexanol derivatives"
Technical Support Center: 1-(2-Aminoethyl)cyclohexanol Derivatives
A Guide to Addressing Stability and Degradation Challenges
Welcome to the technical support center for this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on established scientific principles and field-proven experience. This guide is designed to help you anticipate, identify, and resolve common stability and degradation issues encountered during the research and development of these valuable compounds.
The unique structure of this compound derivatives, featuring a tertiary alcohol on a cyclohexane ring and a primary amine on the ethyl side chain, presents specific stability challenges. This guide will delve into the underlying chemistry of these issues and provide actionable protocols and troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding the stability of these derivatives.
Q1: What are the primary chemical groups in this compound derivatives that are susceptible to degradation?
A: The two primary functional groups of concern are the tertiary alcohol and the primary amino group.
-
Tertiary Alcohol (-OH): While generally more stable to oxidation than primary or secondary alcohols, the tertiary alcohol on the cyclohexyl ring can still undergo dehydration under acidic conditions or specific thermal stress, potentially leading to the formation of an alkene.
-
Primary Amine (-NH2): The aminoethyl side chain is a primary site for oxidative degradation. It is susceptible to oxidation, which can form various products including N-oxides. It can also react with aldehydes, ketones, or other reactive species present as impurities or excipients in a formulation.
Q2: What are the most common degradation pathways for this class of compounds?
A: Based on the structure, the most anticipated degradation pathways are oxidation, and to a lesser extent, dehydration and photolysis. These pathways are often interconnected. For instance, oxidative stress can generate reactive oxygen species that accelerate other degradation routes.[1][2]
Below is a diagram illustrating the most probable initial degradation pathways.
Caption: Potential degradation pathways for this compound derivatives.
Q3: Why is a stability-indicating analytical method crucial for my work?
A: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3] Its development is essential for:
-
Accurate Quantification: Ensuring that you are measuring the concentration of the intact drug, not the drug plus its degradants.
-
Shelf-Life Determination: Providing reliable data to determine the expiration date of a drug substance or product.[4]
-
Safety: Identifying and quantifying potentially toxic degradation products.[5]
-
Regulatory Compliance: Meeting the requirements of regulatory bodies like the ICH, which mandate the use of such methods in stability studies.[6]
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV or Mass Spectrometric detection, is the most common and effective technique for developing stability-indicating methods for small molecules.[3][7]
Part 2: Troubleshooting Guide - Common Experimental Issues
This Q&A section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.
Q: I see a new, growing peak in my HPLC chromatogram over time. How do I identify it?
A: This is a classic sign of degradation. The appearance of a new peak suggests your parent compound is converting into one or more other species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in a chromatogram.
-
Causality: The first step is to gather structural information. An increase in mass of 16 amu often suggests oxidation (addition of an oxygen atom). A loss of 18 amu could indicate dehydration (loss of water).
-
Confirmation: A forced degradation study (stress testing) is the definitive way to confirm the degradation pathway.[8] By intentionally stressing your compound under specific conditions (acid, base, oxidation, heat, light), you can generate the degradant in a controlled manner and confirm its identity by comparing its retention time to the unknown peak in your stability sample.
Q: My solution containing the derivative is turning yellow/brown upon storage. What is likely happening?
A: Color change is often indicative of oxidation, particularly of the amino group. Small, highly conjugated molecules that absorb visible light can form as secondary degradation products, leading to a colored solution.
-
Immediate Action: Check for sources of oxidation. Is the container sealed properly? Is the headspace filled with an inert gas like nitrogen or argon? Are there any peroxide impurities in your solvents or excipients?
-
Preventative Measures: Store solutions protected from light in amber vials. Use high-purity, peroxide-free solvents. If formulating, consider the addition of an antioxidant.
Q: How should I store my solid this compound derivatives and their solutions to maximize long-term stability?
A: Proper storage is the most effective way to prevent degradation. The ideal conditions are derived from understanding the compound's liabilities.
| Parameter | Solid State Recommendation | Solution State Recommendation | Rationale |
| Temperature | Store at recommended temperature (e.g., 2-8 °C or -20 °C). Avoid freeze-thaw cycles. | Store at low temperatures (2-8 °C). Avoid freezing aqueous solutions unless validated. | Slows down the kinetics of all degradation reactions.[8] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Sparge solvent with N₂ or Ar before preparing the solution. Store vials with inert headspace. | Prevents oxidative degradation of the amino group.[8] |
| Light | Store in an amber vial or light-blocking container. | Use amber glassware or wrap containers in foil. | Prevents photolytic degradation.[8] |
| pH (Solution) | N/A | Buffer solutions to a pH where the compound is most stable (typically near neutral, but must be determined experimentally). | The amino group's protonation state and the potential for acid-catalyzed dehydration are pH-dependent. |
| Solvent | N/A | Use high-purity, anhydrous (if appropriate), and peroxide-free solvents. Avoid reactive solvents. | Prevents degradation caused by solvent impurities. Anhydrous conditions can be crucial if the compound is susceptible to hydrolysis.[9] |
Part 3: Protocols - Best Practices & Methodologies
Adhering to standardized protocols is critical for generating reliable and reproducible stability data.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability and for developing a stability-indicating method.[4][5] The goal is to achieve 10-30% degradation of the active ingredient to ensure that potential degradants are formed at detectable levels.[5]
Objective: To intentionally degrade the this compound derivative under various stress conditions to identify potential degradation products and pathways.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a small amount of the solid compound in an open vial in an oven at 80°C.
-
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline. A parallel control sample should be wrapped in aluminum foil.
-
Control Sample: Keep one aliquot of the stock solution at the recommended storage condition (e.g., 4°C, protected from light).
-
Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target analytical concentration and analyze immediately by a suitable HPLC-UV/PDA method.
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control. A stability-indicating method is demonstrated if the degradation peaks are well-resolved from the parent compound peak. Use a photodiode array (PDA) detector to check for peak purity to ensure the parent peak is not co-eluting with a degradant.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Identification of the major degradation pathways of ticagrelor. PubMed. [Link]
-
Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed. [Link]
-
Assay and Stability Testing. Kinam Park, Purdue University. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
-
Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. PubMed. [Link]
-
Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. ResearchGate. [Link]
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- 2. Identification of the major degradation pathways of ticagrelor [pubmed.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. pharmtech.com [pharmtech.com]
"scale-up considerations for the industrial production of 1-(2-Aminoethyl)cyclohexanol"
Welcome to the technical support center for the scale-up and industrial production of 1-(2-Aminoethyl)cyclohexanol. This guide is designed for researchers, chemists, and process engineers involved in drug development and manufacturing. Here, we address common challenges and frequently asked questions encountered during the transition from laboratory-scale synthesis to industrial production. Our goal is to provide practical, experience-driven insights to ensure a robust, safe, and efficient manufacturing process.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. The primary industrial synthesis route involves the catalytic hydrogenation of a nitrile precursor, which will be the focus of this guide.
Low Yield or Incomplete Conversion
Q1: My reaction is showing low conversion of the nitrile precursor to this compound, even with extended reaction times. What are the potential causes and how can I improve the yield?
A1: Low conversion is a common hurdle during scale-up. Several factors, often interconnected, can be responsible. A systematic approach is crucial for diagnosis.
Potential Causes & Troubleshooting Steps:
-
Catalyst Activity and Loading:
-
Cause: The catalyst (e.g., Raney Nickel, Co-NiO) may be deactivated or used at a suboptimal loading for the larger scale.[1][2] Catalyst activity can be compromised by impurities in the starting materials or solvent, or improper handling and storage.
-
Solution:
-
Catalyst Characterization: Ensure the catalyst meets required specifications for activity and particle size.
-
Increase Catalyst Loading: Systematically increase the catalyst loading in small increments. While effective, this increases cost, so it should be optimized.
-
Activation Procedure: Review and optimize the catalyst activation procedure. For Raney Nickel, ensure complete removal of the protecting layer.
-
Purity of Starting Materials: Use high-purity starting materials and solvents to avoid poisoning the catalyst.
-
-
-
Hydrogen Pressure and Mass Transfer Limitations:
-
Cause: On a larger scale, ensuring efficient contact between hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst becomes challenging. Poor agitation and insufficient hydrogen pressure can lead to mass transfer limitations, making it the rate-limiting step.[3]
-
Solution:
-
Optimize Agitation: Increase the agitation speed to improve gas-liquid-solid mixing. Ensure the reactor design promotes good vortexing and catalyst suspension.
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe operating limits of the reactor. Higher pressure increases hydrogen solubility in the solvent, driving the reaction forward.[2]
-
Sparging: Implement a hydrogen sparging system to introduce hydrogen below the liquid surface, maximizing gas dispersion.
-
-
-
Reaction Temperature:
-
Cause: The optimal temperature window may be narrow. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can lead to side reactions and catalyst degradation.[2]
-
Solution: Conduct a Design of Experiments (DoE) to identify the optimal temperature. Monitor the reaction for the formation of byproducts at higher temperatures.
-
Impurity Profile and Side Reactions
Q2: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a critical concern for purity and yield. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies:
-
Formation of Secondary and Tertiary Amines:
-
Cause: The newly formed primary amine can react with the starting nitrile or intermediate imine, leading to the formation of secondary and tertiary amines. This is a common issue in reductive aminations.[4]
-
Mitigation:
-
Ammonia Addition: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by competing for reaction with the intermediates.[1]
-
Controlled Addition of Starting Material: A semi-batch process, where the nitrile precursor is added gradually, can maintain a low concentration of the starting material, reducing the likelihood of side reactions with the product.
-
-
-
Dehydration of Cyclohexanol Moiety:
-
Cause: The cyclohexanol ring can undergo acid-catalyzed dehydration to form cyclohexene, especially at elevated temperatures or in the presence of acidic impurities.[5][6][7][8][9]
-
Mitigation:
-
Temperature Control: Maintain the reaction temperature within the optimized range.
-
Neutralize Acidic Impurities: Ensure starting materials and solvents are free from acidic contaminants.
-
-
-
Incomplete Reduction of the Nitrile Group:
-
Cause: Insufficient catalyst activity or hydrogen availability can lead to the formation of intermediate imines which may hydrolyze during workup to form corresponding aldehydes or ketones.
-
Mitigation:
-
Optimize Reaction Conditions: As discussed in Q1, ensure adequate catalyst loading, hydrogen pressure, and reaction time.
-
Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting material and the formation of the final product.
-
-
Purification and Isolation Challenges
Q3: I am having difficulty with the crystallization and isolation of the final product. The product is oily or the purity is low after crystallization.
A3: Crystallization is a critical step for achieving the desired purity. Challenges at this stage often stem from residual impurities or suboptimal crystallization conditions.
Troubleshooting Crystallization:
-
Oily Product or Poor Crystal Formation:
-
Cause: The presence of impurities can inhibit crystallization. The choice of solvent is also crucial.
-
Solution:
-
Pre-purification: Consider a preliminary purification step before crystallization, such as a charcoal treatment to remove colored impurities or a simple extraction to remove non-polar byproducts.
-
Solvent Screening: Conduct a solvent screening study to find an appropriate anti-solvent system that provides good crystal formation and effectively rejects impurities.
-
Seeding: Use seed crystals of high-purity this compound to induce crystallization.
-
Controlled Cooling: Implement a controlled cooling profile. A slow cooling rate generally favors the formation of larger, purer crystals.
-
-
-
Low Purity After Crystallization:
-
Cause: Impurities may co-crystallize with the product, or the mother liquor may be occluded in the crystals.
-
Solution:
-
Recrystallization: A second crystallization step may be necessary to achieve the desired purity.
-
Washing: Wash the isolated crystals with a cold, fresh solvent to remove residual mother liquor from the crystal surface.
-
Drying: Ensure the product is thoroughly dried under vacuum to remove residual solvents.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the production of this compound?
A1: Safety is paramount in industrial production. Key considerations include:
-
Handling of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor and all associated equipment are properly rated for high-pressure hydrogenation, and that the area is well-ventilated and free of ignition sources.[10][11]
-
Catalyst Handling: Some catalysts, like Raney Nickel, can be pyrophoric (ignite spontaneously in air) when dry. Handle them as a slurry in a suitable solvent and under an inert atmosphere (e.g., nitrogen or argon).
-
Chemical Hazards: this compound and its precursors may be corrosive, skin and eye irritants, and harmful if inhaled or swallowed.[12][13] Always consult the Safety Data Sheet (SDS) for detailed handling procedures.
-
Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and lab coats or coveralls.[10][12] In some cases, respiratory protection may be necessary.
-
Emergency Procedures: Establish clear emergency procedures for potential incidents such as fires, spills, or personnel exposure. Ensure safety showers and eyewash stations are readily accessible.[11]
Q2: How do I choose the right catalyst for my process?
A2: The choice of catalyst depends on several factors:
-
Activity and Selectivity: The catalyst should efficiently convert the starting material to the desired product with minimal side reactions.
-
Cost: For industrial production, the cost of the catalyst is a significant factor. While precious metal catalysts (e.g., rhodium) can be highly active, they are also expensive.[1] Catalysts like Raney Nickel or Co-NiO often provide a good balance of performance and cost.[2]
-
Ease of Handling and Separation: The catalyst should be easily separated from the reaction mixture after the reaction is complete, for example, by filtration.
-
Robustness and Reusability: A robust catalyst that can be recycled multiple times will improve the process's economic viability.
Q3: What analytical methods are recommended for in-process control and final product release?
A3: A robust analytical package is essential for process control and quality assurance.
-
In-Process Control (IPC):
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the consumption of starting material and the formation of the product and byproducts.
-
-
Final Product Release:
-
HPLC/GC: To determine the purity of the final product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Melting Point: As an indicator of purity.
-
Section 3: Experimental Protocols & Data
Table 1: Typical Reaction Parameters for Catalytic Hydrogenation
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (1000 L) |
| Substrate Concentration | 5-10% (w/v) | 10-15% (w/v) | 15-20% (w/v) |
| Catalyst Loading | 5-10% (w/w of substrate) | 2-5% (w/w of substrate) | 1-3% (w/w of substrate) |
| Hydrogen Pressure | 50-100 psi (3.4-6.8 bar) | 100-200 psi (6.8-13.6 bar) | 200-500 psi (13.6-34 bar) |
| Temperature | 50-70 °C | 60-80 °C | 70-90 °C |
| Agitation Speed | 300-500 rpm | 100-300 rpm | 50-150 rpm (with optimized impeller) |
| Reaction Time | 6-12 hours | 8-16 hours | 12-24 hours |
Note: These are typical ranges and should be optimized for each specific process and equipment.
Protocol 1: General Procedure for Scale-Up of Catalytic Hydrogenation
-
Reactor Preparation: The hydrogenation reactor is cleaned, dried, and purged with an inert gas (e.g., nitrogen).
-
Catalyst Loading: The catalyst is charged to the reactor as a slurry in the reaction solvent under a nitrogen atmosphere.
-
Substrate Addition: The nitrile precursor, dissolved in the solvent, is charged to the reactor.
-
Inerting and Hydrogenation: The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen. The reactor is then pressurized with hydrogen to the desired setpoint.
-
Reaction: The reaction mixture is heated to the target temperature with vigorous agitation. The reaction is monitored by hydrogen uptake and/or in-process analytical methods.
-
Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented.
-
Catalyst Filtration: The reactor is purged with nitrogen, and the reaction mixture is filtered to remove the catalyst. The catalyst may be washed with fresh solvent for potential recycling.
-
Work-up and Isolation: The filtrate is processed through the appropriate work-up steps (e.g., extraction, solvent swap) followed by crystallization to isolate the pure this compound.
Section 4: Visualizations
Diagram 1: General Workflow for Industrial Synthesis
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
- 2. CN104326927A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate - Google Patents [patents.google.com]
- 3. Process intensification and scale-up challenges | AIChE [proceedings.aiche.org]
- 4. mdpi.com [mdpi.com]
- 5. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]
- 6. ukessays.com [ukessays.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Stereoselectivity in 1-(2-Aminoethyl)cyclohexanol Reactions
Introduction
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1-(2-Aminoethyl)cyclohexanol and its derivatives. This molecule, possessing both a primary amine and a tertiary alcohol on a rigid cyclohexane scaffold, is a valuable building block and chiral auxiliary. However, the presence of multiple stereocenters and functional groups often leads to significant challenges in controlling the stereochemical outcome of reactions.
This guide provides in-depth, experience-driven troubleshooting advice to diagnose and resolve common stereoselectivity issues. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
???+ question "Q1: What are the key stereochemical features of this compound?"
???+ question "Q2: Why is achieving high diastereoselectivity in reactions at the amino group often difficult?"
???+ question "Q3: Can this compound be used as a chiral auxiliary?"
Troubleshooting Guide: Common Stereoselectivity Issues
Problem 1: Poor Diastereoselectivity (<5:1 d.r.) in N-Acylation Reactions
Symptoms: You are acylating the primary amine of this compound with a prochiral acyl halide or anhydride and obtaining a nearly inseparable mixture of diastereomers, as confirmed by ¹H NMR or chiral HPLC.
Root Cause Analysis & Solutions
The primary cause is often insufficient differentiation between the two faces of the transition state. The incoming acylating agent does not experience a strong enough steric or electronic bias to favor one approach.
Workflow for Optimizing Diastereoselectivity ```dot
Caption: Key factors influencing enantioselectivity in catalysis.
Strategies for Ligand Modification and Optimization
1. Increase Steric Bulk on the Nitrogen Atom: Substituting the primary amine with bulkier groups (e.g., isopropyl, tert-butyl, or aryl groups) can restrict rotation and create a more defined chiral pocket around the metal center. [1]
-
Example Modification: Reductive amination of a ketone with the primary amine to install a secondary amine with a bulky substituent.
2. Introduce Additional Coordinating Groups: Incorporate another Lewis basic group (e.g., a pyridine ring, another alcohol) into the ligand structure. This can create a more rigid tridentate or tetradentate ligand, leading to a more defined catalyst geometry and higher enantioselectivity. [2]
-
Protocol (Example: Pyridyl Ligand Synthesis): [3] 1. React this compound (1.0 eq) with 2-pyridinecarboxaldehyde (1.0 eq) in methanol to form the corresponding imine. 2. Reduce the imine in situ with sodium borohydride (NaBH₄, 1.5 eq) at 0 °C. 3. Purify the resulting N-pyridylmethyl amino alcohol ligand by column chromatography. 4. Test this new ligand in the target asymmetric reaction.
3. Vary the Metal Center: The choice of metal is critical. Some metals form more rigid complexes than others. If using Zinc, consider switching to Titanium, Copper, or Rhodium, depending on the reaction type, as each has different coordination preferences that can impact selectivity.
| Metal Source | Common Application | Typical Ligand:Metal Ratio |
| Diethylzinc (ZnEt₂) | Aldehyde Alkylation | 2:1 or 1:1 |
| Ti(Oi-Pr)₄ | Asymmetric Reduction | 1:1 |
| Cu(OTf)₂ | Diels-Alder, Michael Addition | 1.1:1 |
| [Rh(COD)Cl]₂ | Asymmetric Hydrogenation | 2.2:1 |
References
- Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes.
- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions.
- Chiral auxiliary.Wikipedia.
- discovery and synthesis of chiral amino alcohols.Benchchem.
- Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents.
- Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl...
- Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-c
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Selective n-acylation of amino alcohols.
- Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- Chiral auxiliary.Wikiwand.
- enantioselective addition of diethylzinc to aromatic aldehydes catalyzed by chiral N-α-pyridylmethyl amino alcohols.Sci-Hub.
- A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt.Benchchem.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.PubMed Central.
- Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination.
- Stereoselective and Stereospecific Reactions.Master Organic Chemistry.
- Stereoselective amino alcohol synthesis via chemoselective electroc
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
-
Using Nazarov Electrocyclization to Stage Chemoselective-[4][5]Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. National Institutes of Health (NIH).
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P.
- Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary.PubMed.
- syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination.Journal of the American Chemical Society.
- syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination.
- Stereoselectivity.Wikipedia.
- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.Diva-Portal.org.
- Enantioselective alkylation of cyclohexanone via chiral lithio-chelated enamines.Journal of the American Chemical Society.
- Enantioselective methods for chiral cyclohexane ring synthesis.
- Oxazolidinones for Asymmetric Synthesis.Sigma-Aldrich.
- Part 5: Stereoselective and Stereospecific Synthesis.Chiralpedia.
- (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
- Stereospecific and stereoselective reactions.
Sources
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Chiral ligands for asymmetric synthesis: enantioselective addition of diethylzinc to aromatic aldehydes catalyzed by chiral N-α-pyridylmethyl amino alcohols / Tetrahedron Letters, 2000 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms During the Synthesis of 1-(2-Aminoethyl)cyclohexanol
Welcome to the technical support guide for the synthesis of 1-(2-Aminoethyl)cyclohexanol. This resource is designed for researchers, scientists, and process development professionals to provide in-depth guidance on safely and effectively managing the exothermic nature of this synthesis. The following troubleshooting guides and frequently asked questions address specific issues you may encounter during your experiments, grounding our advice in established chemical principles and field-proven experience.
Section 1: Reaction Overview and Hazard Analysis
The synthesis of this compound is most directly achieved via the nucleophilic ring-opening of cyclohexene oxide with ethanolamine. This reaction, a classic example of epoxide aminolysis, is highly efficient but also significantly exothermic.[1][2] The primary driving force for the exotherm is the release of ring strain from the three-membered epoxide ring upon opening.[3]
Reaction Scheme: Cyclohexene Oxide + Ethanolamine → this compound
Caption: Fig 1. Synthesis of this compound via epoxide aminolysis.
Understanding the hazards associated with each reactant is the first step in ensuring a safe experiment.
| Compound | CAS Number | Key Hazards | Reference |
| Cyclohexene Oxide | 286-20-4 | Flammable liquid and vapor, Toxic in contact with skin, Causes severe skin burns and eye damage.[4][5] | , |
| Ethanolamine | 141-43-5 | Harmful if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage, Corrosive.[6] |
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis, focusing on the causality behind each issue and providing actionable solutions.
Q1: My reaction temperature is spiking uncontrollably after adding only a small amount of ethanolamine. What is happening and what is the immediate course of action?
A1: You are likely experiencing the onset of a thermal runaway. This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by your cooling system. The aminolysis of epoxides is notoriously exothermic, and even a small amount of reagent can initiate a reaction that accelerates rapidly as the temperature increases.
Immediate Corrective Actions:
-
Stop Reagent Addition Immediately: Cease the addition of ethanolamine.
-
Enhance Cooling: If using an ice bath, ensure it is well-stirred and add more ice/salt. If using a circulator, lower the setpoint to its minimum.
-
Alert Personnel: Inform colleagues and your lab supervisor of the situation.
-
Prepare for Quenching (If Necessary): Have a pre-chilled, appropriate quenching agent ready. However, quenching an active exotherm can sometimes be hazardous in itself; this should be a last resort performed with extreme caution.
Caption: Fig 2. Emergency workflow for a thermal runaway event.
Q2: I'm observing a low yield of my desired product and the formation of a viscous, higher-boiling point impurity. Could this be related to poor temperature control?
A2: Yes, this is a classic symptom of poor exotherm management. The primary amine of the desired product, this compound, is also a nucleophile. At elevated temperatures, it can compete with ethanolamine and react with another molecule of cyclohexene oxide. This "bis-alkylation" forms an undesired secondary amine side product, which is larger and more viscous.[7] This secondary reaction consumes your starting material and desired product, directly reducing your yield.
Preventative Measures:
-
Maintain Low Temperatures: Keep the reaction temperature strictly controlled, typically between 0-10°C, especially during the addition phase.
-
Use Stoichiometric Control: Use a slight excess of ethanolamine to favor the primary reaction and minimize the availability of cyclohexene oxide for the secondary reaction.
-
Monitor by TLC/LCMS: Periodically sample the reaction mixture to monitor the formation of the product and detect any significant side-product formation early.
Q3: What is the optimal solvent and concentration for this reaction to effectively manage the exotherm?
A3: Running the reaction neat (without solvent) is extremely hazardous and not recommended. A solvent serves as a crucial heat sink, absorbing the energy released and providing a larger thermal mass to buffer temperature changes.
Solvent Selection & Concentration:
-
Recommended Solvents: Protic solvents like ethanol or methanol are often good choices as they can participate in hydrogen bonding and help stabilize the transition state. Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can also be used.
-
Concentration: A good starting point is a concentration of 0.5 M to 1.0 M with respect to the limiting reagent (cyclohexene oxide). Overly dilute reactions may be too slow, while highly concentrated reactions increase the risk of an uncontrollable exotherm. The ideal concentration provides a balance between reaction rate and thermal safety.
Q4: How do I choose the right cooling method for my reaction scale?
A4: The choice of cooling is directly proportional to the scale of your reaction.
| Scale | Volume | Recommended Cooling Method | Rationale |
| Lab Scale | 10 mL - 500 mL | Ice/Water or Ice/Salt Bath | Sufficient for small heat duties. Easy to implement and provides a stable 0°C to -10°C environment. |
| Bench/Kilo Lab | 500 mL - 5 L | Mechanical Cryocooler or Jacketed Reactor with Chiller | Provides more precise and powerful cooling. Essential for maintaining consistent temperatures over longer addition times. |
| Pilot/Production | > 5 L | Jacketed Reactor with a dedicated Thermal Control Unit (TCU) | Absolutely critical for safety. These systems can actively heat and cool, providing precise control and have safety interlocks. Reaction calorimetry data is essential before attempting this scale.[8] |
Q5: I need to scale up this synthesis. What are the key safety considerations for managing the exotherm at a larger scale?
A5: Scaling up a reaction changes its fundamental thermal properties. The volume of the reaction increases by the cube of the dimension (r³), while the surface area available for cooling only increases by the square (r²). This means a large-scale reaction is much harder to cool than a small-scale one.
Key Scale-Up Considerations:
-
Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the total heat of reaction, the maximum heat flow (q_r,max), and the maximum temperature of the synthesis reaction (MTSR).[2][8] This data is non-negotiable for safe scale-up.
-
Controlled Addition: The addition of ethanolamine must be "thermally controlled," meaning the rate of addition is dictated by the cooling capacity of the reactor. The reaction should consume the reagent as it is added, preventing dangerous accumulation.
-
Engineering Controls: Use a jacketed reactor with a properly sized chiller and emergency quenching capabilities. Ensure adequate agitation to maintain homogenous temperature distribution.
-
Process Safety Analysis (PSA): Conduct a thorough hazard and operability (HAZOP) study to identify potential failure modes (e.g., chiller failure, stirrer failure, power outage) and establish safe mitigation procedures.
Caption: Fig 3. A simplified workflow for safely scaling up an exothermic reaction.
Section 3: Optimized Laboratory Protocol (500 mL Scale)
This protocol is designed for experienced chemists and incorporates safety measures to control the reaction exotherm.
Equipment:
-
1 L, 3-neck round-bottom flask
-
Mechanical stirrer
-
Thermocouple with display
-
250 mL pressure-equalizing addition funnel
-
Argon/Nitrogen inlet
-
Ice/Salt water bath in a suitable container
Reagents:
-
Cyclohexene oxide (e.g., 49.0 g, 0.5 mol)
-
Ethanolamine (e.g., 33.6 g, 0.55 mol, 1.1 equiv)
-
Ethanol (anhydrous, 500 mL)
Procedure:
-
Setup: Assemble the glassware. Place the flask in the cooling bath. The mechanical stirrer should ensure efficient mixing. The thermocouple tip must be submerged in the reaction medium but not touching the glass.
-
Initial Charge: Charge the flask with cyclohexene oxide and 250 mL of ethanol. Begin stirring and purge the flask with inert gas.
-
Cooling: Cool the solution to 0°C.
-
Reagent Preparation: In the addition funnel, dissolve the ethanolamine in the remaining 250 mL of ethanol.
-
Controlled Addition: Once the reactor contents are stable at 0°C, begin the dropwise addition of the ethanolamine solution. Crucially, monitor the internal temperature. The addition rate should be slow enough that the internal temperature does not rise above 5°C. This may take 2-3 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1 hour.
-
Warm-up & Monitoring: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for 12-16 hours, monitoring by TLC or LCMS until the cyclohexene oxide is consumed.
-
Work-up: Once complete, the reaction can be concentrated under reduced pressure and the product purified by standard methods (e.g., distillation or chromatography).
References
-
Zaborenko, N. et al. (2011). Kinetic and Scale-Up Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. Organic Process Research & Development, 15(1), 131–139. [Link][7][9]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link][8]
-
Horváth, A., & Horváth, K. (1975). Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. Journal of Applied Polymer Science, 19(6), 1799-1804. [Link][1]
-
Zhang, J. (1999). Synthetic method of 1-[2-amino-1-(P-methoxybenzyl) ethyl] cyclohexanol. CN1225356A. [10]
-
Rogers, D. W., & Matsunaga, N. (2004). Thermochemical Studies of Epoxides and Related Compounds. The Journal of organic chemistry, 69(21), 7131–7135. [Link][2]
-
Navarro, O. (2007). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for the synthesis of substituted pyrrolidines. DigitalCommons@EMU. [Link][11]
-
Polymer Innovation Blog. (2014). Epoxy Cure Chemistry Part 4: Nucleophiles in Action. [Link][3]
-
Sharma, G. V. et al. (2011). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. J. Mex. Chem. Soc., 55(3), 153-157. [Link]
-
Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link][12]
Sources
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- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures [dspace.mit.edu]
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- 12. jsynthchem.com [jsynthchem.com]
Technical Support Center: 1-(2-Aminoethyl)cyclohexanol Protecting Group Strategy
Welcome to the technical support center for the strategic protection of 1-(2-Aminoethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of protecting the primary amine and tertiary alcohol functionalities within this versatile building block. Here, we synthesize field-proven insights and established chemical principles to provide a self-validating system for your experimental design.
The Challenge: Orthogonal Protection of a Bifunctional Molecule
This compound presents a unique challenge due to the presence of two distinct functional groups: a nucleophilic primary amine and a sterically hindered tertiary alcohol. The successful execution of a synthetic route involving this molecule often hinges on the selective protection and deprotection of these groups. This guide will provide a detailed walkthrough of the most effective strategies to achieve this chemoselectivity.
Section 1: Selective Protection of the Primary Amine
The primary amine in this compound is the more nucleophilic of the two functional groups and, therefore, can be selectively protected with high efficiency. The two most common and robust protecting groups for amines are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.[1]
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a cornerstone of amine protection in modern organic synthesis due to its ease of introduction and its lability under acidic conditions.[2][3]
FAQ: My Boc protection of this compound is incomplete. What's going wrong?
This is a common issue that can often be resolved by optimizing reaction conditions. Here’s a troubleshooting guide:
-
Reagent Quality: Ensure your di-tert-butyl dicarbonate (Boc)₂O is fresh. Over time, it can hydrolyze.
-
Base Selection: A non-nucleophilic base is crucial. While triethylamine (TEA) is common, bulkier bases like diisopropylethylamine (DIPEA) can sometimes improve selectivity and yield by minimizing side reactions. For aqueous conditions, sodium bicarbonate or sodium hydroxide are effective.[4]
-
Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices for anhydrous conditions. A biphasic system of chloroform and aqueous sodium bicarbonate can also be effective.[4]
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (to ~40 °C) can drive the reaction to completion.[2]
Experimental Protocol: Boc Protection of this compound
-
Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF).
-
Add di-tert-butyl dicarbonate (1.1 equiv).
-
Add a base (e.g., triethylamine, 1.2 equiv).[2]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group offers an excellent orthogonal protecting group strategy to the Boc group, as it is stable to acidic conditions and is typically removed by catalytic hydrogenolysis.[5][6]
FAQ: I'm observing side products during my Cbz protection. How can I improve the selectivity?
Side product formation in Cbz protection often arises from the reactivity of the benzyl chloroformate (Cbz-Cl) reagent.
-
Control the Temperature: The reaction is exothermic. Adding the Cbz-Cl dropwise at 0 °C can minimize the formation of undesired byproducts.[7]
-
pH Control: When using aqueous basic conditions (Schotten-Baumann conditions), maintaining the pH between 8 and 10 is critical. A pH that is too high can lead to racemization if chiral centers are present, while a pH that is too low can cause the decomposition of Cbz-Cl.[8]
-
Alternative Reagents: If Cbz-Cl proves problematic, consider using less reactive Cbz-donating reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[5]
Experimental Protocol: Cbz Protection of this compound
-
Dissolve this compound (1.0 equiv) in a mixture of water and a suitable organic solvent (e.g., 1,4-dioxane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as sodium carbonate (2.0 equiv).
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography.
Section 2: Protection of the Tertiary Alcohol
The tertiary alcohol in this compound is sterically hindered, making its protection more challenging than that of the primary amine. Silyl ethers are the most suitable protecting groups for this functionality.[9]
Silyl Ether Protection
The choice of silyl ether is critical and depends on the required stability throughout your synthetic sequence. The stability of common silyl ethers under acidic conditions follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[10][11]
FAQ: I'm struggling to protect the tertiary alcohol with a TBDMS group. What can I do?
The steric hindrance of the tertiary alcohol can make silylation difficult.
-
More Reactive Silylating Agent: Instead of TBDMS-Cl, use the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf). This reagent is significantly more electrophilic and can overcome the steric barrier.[12]
-
Hindered Base: Use a non-nucleophilic, hindered base like 2,6-lutidine to prevent side reactions with the silylating agent.[11]
-
Catalyst: In some cases, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, although it should be used with caution to avoid side reactions.
Experimental Protocol: TBDMS Protection of N-Boc-1-(2-Aminoethyl)cyclohexanol
-
Dissolve N-Boc-1-(2-Aminoethyl)cyclohexanol (1.0 equiv) in anhydrous DCM.
-
Add 2,6-lutidine (1.5 equiv).
-
Cool the solution to 0 °C.
-
Slowly add TBDMS-OTf (1.2 equiv).[12]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent and purify by flash column chromatography.
Section 3: Orthogonal Protection and Deprotection Strategies
The true power of protecting group chemistry lies in the ability to selectively remove one group in the presence of another. This is known as an orthogonal strategy.[13][14]
Scenario: Selective Deprotection
Imagine you have successfully synthesized N-Boc-O-TBDMS-1-(2-aminoethyl)cyclohexanol. You now need to deprotect the amine for a subsequent reaction while keeping the alcohol protected.
-
Boc Deprotection: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in methanol, without affecting the TBDMS ether.[4][15]
-
TBDMS Deprotection: Conversely, the TBDMS group can be selectively cleaved using a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF, leaving the Boc group intact.[9][16]
Table 1: Comparison of Common Protecting Groups for this compound
| Protecting Group | Functional Group | Protection Conditions | Deprotection Conditions | Stability |
| Boc | Primary Amine | (Boc)₂O, base (e.g., TEA, NaOH) | Strong acid (e.g., TFA, HCl)[4][15] | Stable to base and hydrogenolysis |
| Cbz | Primary Amine | Cbz-Cl, base (e.g., Na₂CO₃) | Catalytic hydrogenolysis (H₂, Pd/C)[5][17]; Strong acid[8][18] | Stable to mild acid and base |
| TBDMS | Tertiary Alcohol | TBDMS-Cl or TBDMS-OTf, base (e.g., imidazole, 2,6-lutidine) | Fluoride source (e.g., TBAF)[9]; Acid[10] | Stable to base and hydrogenolysis |
| TIPS | Tertiary Alcohol | TIPS-Cl or TIPS-OTf, base (e.g., imidazole, 2,6-lutidine) | Fluoride source (e.g., TBAF); More forcing acidic conditions than TBDMS[19] | More stable to acid than TBDMS[19] |
Visualizing the Strategy: A Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting an appropriate protecting group strategy for this compound.
Caption: Decision workflow for protecting group selection.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of N-Boc protected product | Incomplete reaction; hydrolysis of (Boc)₂O. | Check the quality of (Boc)₂O; use a slight excess of the reagent; increase reaction time or temperature. |
| Formation of di-Boc protected amine | Use of a strong base with unhindered amines. | Use a milder base or stoichiometric amounts of base.[20] |
| Cbz deprotection by hydrogenolysis fails | Catalyst poisoning (e.g., by sulfur-containing compounds); insufficient hydrogen pressure. | Use fresh catalyst; ensure the substrate is free of catalyst poisons; increase hydrogen pressure. |
| Silyl ether deprotection is sluggish | Steric hindrance around the silyl ether. | Use a more potent fluoride source (e.g., HF-pyridine); for acid-labile silyl ethers, use stronger acidic conditions. |
| Simultaneous deprotection of Boc and TBDMS | Use of very strong acidic conditions for an extended period. | For Boc removal, use milder acidic conditions (e.g., 10% TFA in DCM for a shorter duration) and monitor carefully by TLC. |
Conclusion
The successful functionalization of this compound is highly dependent on a well-thought-out protecting group strategy. By understanding the relative reactivity of the amine and alcohol groups and the stability of the chosen protecting groups, researchers can navigate complex synthetic pathways with confidence. This guide provides a foundational framework for making informed decisions and troubleshooting common experimental hurdles.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Wikipedia. Silyl ether. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Chem-Station. Silyl Protective Groups. [Link]
-
Gelest Technical Library. Deprotection of Silyl Ethers. [Link]
-
YouTube. 26.02 Silyl Ethers as Protecting Groups. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Chemistry Steps. Protecting Groups for Alcohols. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ChemTalk. Protecting Groups in Organic Synthesis. [Link]
-
PubMed. Synthesis of the orthogonally protected amino alcohol Phaol and analogs. [Link]
-
YouTube. Protecting Groups - Organic Reagents | Protection of Amines & Alcohols. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Reddit. Selective protection of alcohol over amine. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Accounts of Chemical Research. New amino-protecting groups in organic synthesis. [Link]
-
Dergipark. Selective protection and deprotection of alcohols and amines. [Link]
-
Pharmaffiliates. N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. [Link]
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
Wikipedia. Protecting group. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
ChemSpider Synthetic Pages. Boc deprotection of [[921|BocPhePheOEt]]. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(2-Aminoethyl)cyclohexanol
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(2-Aminoethyl)cyclohexanol, a primary amine whose accurate measurement is critical for process control, quality assurance, and regulatory compliance. While specific validated methods for this compound are not extensively documented in public literature, this guide synthesizes best practices from authoritative regulatory guidelines and established methodologies for similar aliphatic amines to offer a robust framework for method development and validation.
The inherent chemical properties of amines, such as their basicity and potential for adsorption, can present analytical challenges. Therefore, method validation is not merely a checklist exercise but a scientific imperative to ensure that the chosen analytical procedure is fit for its intended purpose.[1][2] This guide will delve into a comparison of suitable analytical techniques, provide detailed validation protocols grounded in international standards, and present illustrative experimental data to facilitate informed decision-making.
Comparison of Key Analytical Techniques
The primary analytical techniques suitable for the quantification of this compound and other aliphatic amines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) with Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the analyte's differential partitioning between a liquid mobile phase and a solid stationary phase. Derivatization is often required to introduce a chromophore for UV detection or a fluorophore for fluorescence detection, enhancing sensitivity. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Mass spectrometry provides highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Analyte Suitability | Well-suited for polar and non-volatile compounds. The polarity of this compound makes it a good candidate for reversed-phase HPLC following derivatization. | Ideal for volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility and thermal stability of this compound. |
| Selectivity | Good selectivity can be achieved through a combination of column chemistry, mobile phase composition, and detector wavelength. However, co-eluting impurities can interfere. | Excellent selectivity due to the combination of chromatographic separation and mass spectrometric detection. The unique fragmentation pattern of the analyte provides a high degree of confidence in its identification. |
| Sensitivity | Sensitivity is dependent on the derivatizing agent and the detector used. Fluorescence detectors can offer very low limits of detection. | Generally offers very high sensitivity, with the ability to detect analytes at picogram levels or lower. |
| Throughput | Moderate to high throughput, with typical run times of 10-30 minutes. | Similar throughput to HPLC, with typical run times in the same range. |
The Workflow of Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The following diagram illustrates the typical workflow for validating a quantitative analytical method.
Caption: A typical workflow for the validation of an analytical method.
In-Depth Validation Parameters and Protocols
The validation of an analytical method should be performed according to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[3][4][5][6][7][8] The core validation parameters are discussed below, with detailed experimental protocols.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10]
Experimental Protocol:
-
Sample Preparation: Prepare a series of samples including:
-
Placebo (matrix without the analyte).
-
Analyte standard solution.
-
Sample spiked with the analyte and known impurities.
-
Forced degradation samples (subjected to stress conditions such as acid, base, oxidation, heat, and light).
-
-
Analysis: Analyze the prepared samples using the developed analytical method.
-
Evaluation:
-
For HPLC, demonstrate that the analyte peak is free from co-elution with any degradation products or matrix components. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
For GC-MS, demonstrate that the mass spectrum of the analyte peak in the sample is identical to that of the standard and is not distorted by interfering substances.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five concentrations of the analyte standard spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation:
-
Plot the mean response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
-
The correlation coefficient should typically be > 0.99.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[11]
Experimental Protocol:
-
Sample Preparation: Prepare samples by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples and a placebo blank.
-
Evaluation:
-
Calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[9]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol:
The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
The standard deviation of the response can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time. Examples include:
-
For HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.
-
For GC: oven temperature program, carrier gas flow rate, injection temperature.
-
-
Analysis: Analyze a standard sample under each of the modified conditions.
-
Evaluation:
-
Evaluate the effect of the parameter variations on the analytical results (e.g., peak area, retention time, resolution).
-
The method is considered robust if the results remain within the acceptance criteria.
-
Comparative Performance Data (Illustrative)
The following tables summarize the typical performance characteristics of HPLC with derivatization and GC-MS for the analysis of this compound. This data is illustrative and based on published studies of similar aliphatic amines.[12][13][14]
Table 1: Linearity and Range
| Parameter | HPLC with Derivatization | GC-MS |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy and Precision
| Parameter | HPLC with Derivatization | GC-MS |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Repeatability (RSD) | < 1.5% | < 2.0% |
| Intermediate Precision (RSD) | < 2.0% | < 2.5% |
Table 3: Limits of Detection and Quantitation
| Parameter | HPLC with Derivatization | GC-MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Relationship Between Validation Parameters
The various validation parameters are interconnected. For instance, accuracy and precision are both essential for ensuring the reliability of the reported results. The following diagram illustrates the relationship between these key parameters.
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
Both HPLC with derivatization and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
GC-MS is recommended when high sensitivity and selectivity are paramount, particularly for the analysis of trace levels of the analyte in complex matrices.
-
HPLC with derivatization is a robust and reliable alternative, especially when fluorescence detection is employed to enhance sensitivity. It may be more suitable for routine quality control applications where ultra-high sensitivity is not required.
Regardless of the method chosen, a comprehensive validation study must be conducted to demonstrate its fitness for purpose. This guide provides a framework for designing and executing such a study in accordance with international regulatory standards. By adhering to these principles of scientific integrity, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
U.S. Pharmacopeia. VALIDATION OF COMPENDIAL METHODS. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]
-
U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
Kim, M. K., et al. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 85-92. [Link]
-
Lee, J. Y., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]
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A Comparative Guide to Amino Alcohols in Asymmetric Catalysis: Spotlight on 1-(2-Aminoethyl)cyclohexanol
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is a continuous endeavor for researchers and professionals in drug development. Amino alcohols have long been recognized as a privileged class of catalysts and ligands, owing to their ready availability, modular structures, and proven efficacy in a wide array of stereoselective transformations. This guide provides an in-depth comparative analysis of 1-(2-Aminoethyl)cyclohexanol and other prominent amino alcohols in key catalytic applications. By examining their structural attributes and performance in benchmark reactions, we aim to furnish researchers with the insights necessary for informed catalyst selection and reaction optimization.
Introduction to Amino Alcohols in Catalysis
Amino alcohols are bifunctional compounds containing both an amine and a hydroxyl group. This unique structural feature allows them to form stable chelate complexes with metal centers, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.[1] Their utility spans a broad spectrum of asymmetric transformations, including reductions of prochiral ketones, nucleophilic additions to carbonyl compounds, and carbon-carbon bond-forming reactions. The stereoelectronic properties of the amino alcohol, dictated by the nature of the substituents on the nitrogen and the carbon backbone, are paramount in determining the catalyst's activity and enantioselectivity.
Profile of this compound
This compound is a chiral amino alcohol characterized by a cyclohexyl ring and a flexible aminoethyl side chain. While extensive direct comparative studies on its catalytic performance are not widely documented in peer-reviewed literature, its structural features suggest potential advantages in certain applications. The bulky cyclohexyl group can provide significant steric hindrance, which is often beneficial for creating a highly organized transition state and inducing high levels of enantioselectivity. The primary amine offers a site for derivatization, allowing for the fine-tuning of the catalyst's electronic and steric properties.
Comparative Amino Alcohols
For a meaningful comparison, we have selected two well-established chiral amino alcohols that represent different structural classes:
-
(1R,2S)-(-)-Norephedrine: A simple, acyclic β-amino alcohol that has been widely used in asymmetric synthesis.
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol: A rigid, cyclic amino alcohol renowned for its high performance in various catalytic reactions.
Comparative Catalytic Performance
To objectively assess the potential of this compound, we will compare its expected performance against our selected amino alcohols in two benchmark asymmetric reactions: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric reduction of acetophenone.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols.[2] Chiral amino alcohols are highly effective catalysts for this transformation, forming a chiral zinc-alkoxide complex that directs the facial attack of the alkyl group on the aldehyde.
Expected Performance of this compound: The presence of the bulky cyclohexyl group is anticipated to create a sterically demanding environment around the active zinc center. This could lead to high enantioselectivity by effectively blocking one face of the aldehyde. The flexibility of the aminoethyl chain might allow for optimal positioning of the nitrogen atom for coordination with the zinc, although it could also introduce conformational ambiguity, potentially impacting selectivity.
Comparative Data:
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (1R,2S)-(-)-Norephedrine | 2 | 95 | 87 | (R) | [3]([Link]) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 2 | >95 | 98 | (S) | [4]([Link]) |
Mechanistic Insights:
The catalytic cycle is believed to involve the formation of a dimeric zinc complex where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other delivers the alkyl group. The stereochemical outcome is determined by the specific geometry of this transition state, which is dictated by the structure of the chiral amino alcohol ligand.
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Asymmetric Reduction of Acetophenone
The reduction of prochiral ketones to chiral secondary alcohols is another cornerstone of asymmetric synthesis. Chiral amino alcohols are precursors to oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, which are highly effective for the borane-mediated reduction of ketones.[5]
Expected Performance of this compound: The formation of an oxazaborolidine from this compound would likely result in a catalyst with a sterically demanding cyclohexyl group. This bulkiness is generally favorable for high enantioselectivity in CBS reductions, as it effectively dictates the orientation of the ketone in the transition state. The primary amine would lead to an N-H oxazaborolidine, which can participate in hydrogen bonding and influence the reaction's stereochemical course.
Comparative Data:
| Chiral Amino Alcohol Precursor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (1R,2S)-(-)-Norephedrine | 10 | 96 | 94 | (R) | [6]([Link]) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 5 | >99 | >99 | (R) | [7]([Link]) |
Mechanistic Insights:
The CBS reduction proceeds through a six-membered, chair-like transition state where the oxazaborolidine catalyst coordinates to both the borane and the ketone. The steric bulk of the substituent on the carbon adjacent to the nitrogen of the amino alcohol precursor plays a crucial role in directing the hydride transfer from the borane to one of the enantiotopic faces of the ketone.
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"comparing the biological activity of 1-(2-Aminoethyl)cyclohexanol derivatives"
An In-Depth Comparative Guide to the Biological Activity of 1-(2-Aminoethyl)cyclohexanol Derivatives
Introduction: The Versatile this compound Scaffold
The this compound core structure represents a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility, combined with the presence of key pharmacophoric features—a hydroxyl group and an amino group—makes it a versatile starting point for the synthesis of a diverse array of biologically active molecules. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, demonstrating activities that span from central nervous system (CNS) modulation to antimicrobial efficacy. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive overview of this important chemical class.
Comparative Analysis of Biological Activities
The biological profile of a this compound derivative is profoundly influenced by the nature and position of its substituents. Modifications to the amino group, the cyclohexanol ring, and the ethyl linker have yielded compounds with distinct pharmacological actions.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism and Neuroprotection
A significant area of investigation for this class of compounds has been their interaction with the NMDA receptor, a key player in synaptic plasticity and neuronal function.[1] Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in various neurological and neurodegenerative diseases.[1][2] Consequently, NMDA receptor antagonists are of high therapeutic interest.[3][4]
Amino-alkyl-cyclohexane derivatives, a category that includes this compound analogs, have been identified as novel uncompetitive NMDA receptor antagonists.[5][6] These compounds exhibit strong voltage-dependency and fast blocking kinetics, similar to the clinically used drug memantine.[3][5][6] This mechanism is believed to be advantageous, as it preferentially blocks excessive receptor activation without interfering with normal physiological function, potentially reducing the side effects seen with other types of NMDA antagonists.[3]
Structure-Activity Relationship (SAR) Insights:
-
The potency of NMDA receptor antagonism is influenced by the substitution pattern on the cyclohexane ring and the amino group.[6]
-
Compounds like MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane HCl) have shown potencies in the low micromolar range in both radioligand binding and functional assays.[3][6]
-
The in vitro potency of these derivatives often correlates well with their in vivo efficacy in models of convulsions and excitotoxicity, suggesting good CNS bioavailability.[6]
Comparative Data: NMDA Receptor Antagonist Activity
| Compound/Derivative Class | Assay Type | Target | Affinity/Potency (Ki or IC50) | Reference |
| Amino-alkyl-cyclohexanes (36 derivatives) | [³H]-(+)-MK-801 Binding | Rat Cortical Membranes | Ki: 1.5 - 143 µM | [6] |
| Amino-alkyl-cyclohexanes | Whole-cell Patch Clamp | Cultured Hippocampal Neurons | IC50: 1.3 - 245 µM | [6] |
| MRZ 2/579 | Whole-cell Patch Clamp | Cultured Hippocampal Neurons | IC50: 1.29 µM | [3] |
| [¹⁹F]-FNM | [³H]-TCP Binding | Rat Brain Membranes | IC50: Moderate to low affinity | [7] |
| Neramexane (MRZ 2/579) | --- | NMDA Receptor Channel | Similar to Memantine | [5] |
These derivatives have demonstrated significant neuroprotective effects in various in vitro models, including protecting cultured cortical neurons from glutamate-induced toxicity.[2][4][6][8][9][10] This neuroprotective action is a direct consequence of their ability to modulate NMDA receptor activity.
Antimicrobial and Antitubercular Activities
A distinct line of research has explored the potential of this compound derivatives as antimicrobial agents. Specifically, Schiff base and thiazolidinone derivatives of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol have been synthesized and evaluated.[11]
These studies revealed that certain derivatives exhibit promising activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and the tuberculosis pathogen, Mycobacterium tuberculosis.[11]
Structure-Activity Relationship (SAR) Insights:
-
Schiff Bases: Generally show moderate antibacterial activity. A 4-methoxy substituent on the phenyl ring (compound 4b) was found to enhance activity against S. aureus and E. coli.
-
Thiazolidinones: This class of derivatives demonstrated more potent and broader-spectrum activity. Substituents on the thiazolidinone ring play a critical role. For instance, compound 5k, featuring a 4-hydroxy 3-methoxy substituent, showed superior antitubercular activity compared to the standard drug Rifampicin.
-
Electron-withdrawing groups (e.g., chloro, bromo) on the phenyl ring of the thiazolidinone moiety also contributed to good antibacterial and antitubercular activity.
Comparative Data: Minimum Inhibitory Concentrations (MICs) of Lead Compounds
| Compound | Substituent(s) | S. aureus (μg/ml) | E. coli (μg/ml) | M. tuberculosis H37Rv (μg/ml) | Reference |
| 4b | 4-Methoxy (Schiff Base) | Good Activity | Good Activity | 64 | |
| 5e | 2,3,4-Trimethoxy (Thiazolidinone) | 128 | --- | --- | |
| 5f | 2-Chloro (Thiazolidinone) | 128 | --- | 32-64 | |
| 5k | 4-Hydroxy, 3-Methoxy (Thiazolidinone) | --- | 16.0 | 16 | |
| Rifampicin | (Standard Drug) | --- | --- | >16 |
Sigma-1 (σ1) Receptor Antagonism
More recently, aminoethyl substituted cyclohexane derivatives have been designed and synthesized as potent antagonists for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in cancer biology.[12]
Structure-Activity Relationship (SAR) Insights:
-
A cyclohexane ring was used to replace a less stable 1,3-dioxane ring from a previous series of compounds, improving drug-like properties.[12]
-
Stereochemistry (both relative and absolute configuration) did not have a major impact on σ1 affinity.[12]
-
The highest affinity was observed for cis-configured benzylamines, with compound (1R,3S)-11 showing an exceptionally high affinity (Ki = 0.61 nM).[12]
-
Molecular modeling suggests that the high affinity is due to optimal polar interactions between the protonated amino group and residue E172 in the σ1 receptor binding site, along with lipophilic interactions.[12]
These high-affinity antagonists were shown to inhibit the growth of aggressive human prostate tumor cells (DU145), highlighting their potential in oncology.[12]
Experimental Methodologies: Self-Validating Protocols
The trustworthiness of the comparative data presented rests on robust and well-validated experimental protocols. Below are detailed methodologies for the key assays used to characterize these derivatives.
Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for the NMDA receptor by measuring its ability to displace a specific radiolabeled ligand.
Causality: This competitive binding assay directly quantifies the interaction between the test compound and the receptor at a specific binding site (e.g., the MK-801/PCP site). The resulting Ki value is a fundamental measure of drug-target engagement.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue or washed cells expressing NMDA receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[13] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a fresh assay buffer.[13] Determine the protein concentration using a standard method like the BCA assay.[13]
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.[13]
-
Component Addition: To each well, add in sequence:
-
150 µL of the membrane preparation (50-120 µg protein).[13]
-
50 µL of the test compound at various concentrations (typically a serial dilution). For determining non-specific binding, use a high concentration of a known non-labeled ligand (e.g., unlabeled MK-801). For total binding, add buffer.
-
50 µL of a radioligand solution (e.g., [³H]-(+)-MK-801 or [³H]-TCP) at a fixed concentration near its Kd value.[6][7]
-
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[13]
-
Separation of Bound and Free Ligand: Rapidly terminate the incubation by vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[13][14] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity trapped on the filters using a scintillation counter.[13]
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration. Fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]
Protocol 2: High-Throughput Calcium-Flux Assay for NMDA Receptor Function
This functional assay measures the activity of NMDA receptors by detecting changes in intracellular calcium concentration following receptor activation.[15][16]
Causality: NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺.[1] An increase in intracellular calcium, measured via a fluorescent dye, is a direct indicator of receptor channel opening and, therefore, receptor activation. Antagonists will block this calcium influx.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., NR1/NR2A) in a 384-well plate and allow them to adhere.[15][16]
-
Dye Loading: Wash the cells with an assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium 6 dye) and incubate to allow for dye uptake.[15]
-
Compound Incubation: Wash the cells to remove excess dye. Add the test compounds (antagonists) at various concentrations to the cell plate and incubate.[16]
-
Assay Execution (using a fluorescence plate reader, e.g., FDSS):
-
Transfer the cell plate and a ligand plate (containing NMDA receptor agonists like glutamate and glycine) into the instrument.[15][16]
-
Measure the baseline fluorescence of the cell plate for approximately 30 seconds.[15]
-
Use the instrument's dispensing function to add the agonist solution from the ligand plate to the cell plate.[15]
-
Immediately record the fluorescence signal for several minutes to measure the calcium flux initiated by receptor activation.[15]
-
-
Data Analysis: The change in fluorescence upon agonist addition is used to quantify NMDA receptor activity. Data is often expressed as a ratio of maximal fluorescence to baseline fluorescence.[15] The inhibitory effect of the test compounds is determined by the reduction in this fluorescence signal, from which IC50 values can be calculated.
Visualizing Key Concepts and Workflows
General Synthetic Pathway for Derivatives
Caption: Synthetic routes to key this compound derivatives.
NMDA Receptor Antagonism Workflow
Caption: Key binding sites on the NMDA receptor complex.
Conclusion
The this compound scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. The research synthesized in this guide demonstrates that targeted chemical modifications can steer the biological activity of its derivatives toward distinct and valuable pharmacological profiles. The uncompetitive NMDA receptor antagonists show significant promise for treating neurological disorders characterized by excitotoxicity. [5][6]In parallel, the thiazolidinone derivatives have emerged as potent antimicrobial and antitubercular leads that warrant further optimization. Finally, the discovery of high-affinity σ1 receptor antagonists opens a new avenue for the application of these compounds in cancer therapy. [12]The collective data underscores the importance of continued structure-activity relationship studies on this versatile scaffold to unlock its full therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationships of 1-(2-Aminoethyl)cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1-(2-Aminoethyl)cyclohexanol Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for compounds targeting a range of biological systems. Its inherent structural features—a cyclohexanol ring providing a lipophilic anchor, a flexible aminoethyl side chain allowing for diverse interactions, and a hydroxyl group capable of hydrogen bonding—make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their applications as antimicrobial agents and modulators of key central nervous system targets, including NMDA and sigma-1 receptors. By presenting experimental data and detailed protocols, this guide aims to equip researchers with the insights needed to navigate the chemical space of this versatile scaffold and inform future drug discovery efforts.
Comparative Analysis of Biological Activities
The this compound framework has been successfully modified to yield compounds with distinct pharmacological profiles. This section will compare the SAR of these derivatives across different therapeutic areas, highlighting the key structural modifications that govern their biological activity.
Antimicrobial Activity
Recent studies have explored the potential of this compound derivatives as a novel class of antimicrobial agents. The core structure has been elaborated through the synthesis of Schiff bases and thiazolidinone derivatives, leading to compounds with promising activity against various bacterial and fungal strains.
A key study in this area involved the synthesis of a series of Schiff bases and thiazolidinones derived from 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol. The general synthetic scheme involves the initial acylation of the primary amine followed by hydrazinolysis to form a key hydrazide intermediate. This intermediate is then condensed with various aromatic aldehydes to yield Schiff bases, which can be further cyclized to the corresponding thiazolidinones.
Key SAR Insights for Antimicrobial Activity:
-
Schiff Bases: The nature of the substituent on the aromatic aldehyde used to form the Schiff base plays a crucial role in determining antimicrobial potency. Electron-withdrawing groups on the aromatic ring were generally found to enhance activity.
-
Thiazolidinones: Cyclization of the Schiff bases to form the thiazolidinone ring generally leads to an increase in antimicrobial and antitubercular activity. This suggests that the thiazolidinone moiety is a key pharmacophore.
-
Substituent Effects: Specific substitutions on the aromatic ring of the thiazolidinone derivatives have a significant impact. For instance, a derivative with a 4-methoxy substituent showed good activity against S. aureus. Another compound, 5k, demonstrated better antitubercular activity than the standard drug Rifampicin[1].
Table 1: Comparative Antimicrobial Activity of this compound Derivatives
| Compound | R Group (Schiff Base) | R Group (Thiazolidinone) | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) | Antitubercular Activity (MIC, µg/mL) |
| 4b | 4-OCH₃ | - | Good vs. S. aureus | Moderate | Moderate |
| 5a | H | H | Promising | Promising | Promising |
| 5b | 4-OCH₃ | 4-OCH₃ | Promising | Promising | Promising |
| 5d | 4-Cl | 4-Cl | Promising | Promising | Promising |
| 5e | 2,4-diCl | 2,4-diCl | Promising | Promising | Promising |
| 5f | 4-NO₂ | 4-NO₂ | Promising | Promising | Promising |
| 5k | 3-NO₂ | 3-NO₂ | Promising | Promising | Better than Rifampicin[1] |
| 5l | 2-OH | 2-OH | Promising | Promising | Promising |
| 5n | 3,4,5-triOCH₃ | 3,4,5-triOCH₃ | Promising | Promising | Promising |
Note: This table is a qualitative summary based on the findings in the cited literature. For detailed quantitative data, please refer to the original publication.
NMDA Receptor Antagonism
The amino-alkyl-cyclohexane framework, a close structural relative of this compound, has been extensively investigated for its ability to antagonize the N-methyl-D-aspartate (NMDA) receptor.[2][3] This receptor is a key player in excitatory neurotransmission in the central nervous system, and its dysfunction is implicated in a variety of neurological and psychiatric disorders.[4][5][6]
Derivatives of this class act as uncompetitive antagonists, binding within the ion channel of the receptor. This mechanism of action is voltage-dependent and provides a use-dependent block, which is thought to be a more therapeutically favorable profile with fewer side effects compared to competitive antagonists.[3]
Key SAR Insights for NMDA Receptor Antagonism:
-
Cyclohexane Ring Substitution: The degree and pattern of methylation on the cyclohexane ring significantly influence potency. For example, 1-amino-1,3,3,5,5-pentamethyl-cyclohexane (neramexane, MRZ 2/579) exhibits potent NMDA receptor antagonism with fast blocking kinetics, similar to the clinically used drug memantine.[7]
-
Amino Group: A primary amino group is crucial for activity, as it becomes protonated at physiological pH and interacts with the Mg²⁺ binding site within the NMDA receptor channel.
-
Stereochemistry: The stereochemistry of the cyclohexanol ring can influence potency. For NR2B-selective antagonists, specific stereoisomers have been shown to be more active.[8]
-
Scaffold Hopping: A scaffold hopping approach has led to the discovery of potent and selective NR2B antagonists based on a cyclohexanol core.[8] Replacing an amide linkage with an isoxazole ring in this series improved oral bioavailability and brain penetration, leading to compounds with analgesic activity.[8]
Table 2: Comparative NMDA Receptor Antagonist Activity
| Compound | Structure | In Vitro Potency (IC₅₀ or Kᵢ, µM) | Key Features |
| Memantine | 1-amino-3,5-dimethyladamantane | ~1-5 | Clinically used, uncompetitive antagonist |
| Neramexane (MRZ 2/579) | 1-amino-1,3,3,5,5-pentamethyl-cyclohexane | 1.29 | Fast blocking kinetics, similar to memantine[7] |
| Compound 6a | Cyclohexanol-based lead | Potent NR2B antagonist | Identified via scaffold hopping[8] |
| Compound 7k | Isoxazole-containing derivative | Orally available, brain penetrant | Demonstrated analgesic activity[8] |
Note: This table presents a selection of compounds to illustrate key SAR trends. For comprehensive data, refer to the cited literature.
Sigma-1 Receptor Antagonism
More recently, aminoethyl-substituted cyclohexanes have been designed as potent and selective antagonists of the sigma-1 receptor.[9] This receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of cancer and neurological disorders.
In a notable study, a series of aminoethyl substituted cyclohexane derivatives were synthesized and evaluated for their sigma-1 receptor affinity. The synthesis involved a multi-step sequence, and chiral HPLC was used to separate all enantiomers and diastereomers.[9]
Key SAR Insights for Sigma-1 Receptor Antagonism:
-
Stereochemistry: The relative and absolute configuration of the substituents on the cyclohexane ring had a modest impact on sigma-1 affinity.
-
Cis-Configuration: The highest sigma-1 affinity was observed for cis-configured benzylamines. For example, (1R,3S)-11 and (1S,3R)-11 displayed Kᵢ values of 0.61 nM and 1.3 nM, respectively.[9]
-
N-Substituent: The nature of the substituent on the amino group is critical. A benzyl group was found to be optimal for high affinity, likely due to lipophilic interactions within the receptor binding pocket.
-
Antagonistic Activity: The most potent binders also demonstrated antagonistic activity in a Ca²⁺ influx assay. Furthermore, these compounds were able to inhibit the growth of human prostate tumor cells.[9]
Table 3: Comparative Sigma-1 Receptor Affinity of Aminoethyl Cyclohexane Derivatives
| Compound | Configuration | N-Substituent | Sigma-1 Affinity (Kᵢ, nM) | Key Features |
| (1R,3S)-11 | cis | Benzyl | 0.61 | High affinity, tumor cell growth inhibition[9] |
| (1S,3R)-11 | cis | Benzyl | 1.3 | High affinity, tumor cell growth inhibition[9] |
| trans-isomers | trans | Benzyl | Lower affinity | Stereochemistry impacts affinity |
Note: This table highlights the top-performing compounds from the cited study.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis of a representative this compound derivative and a key biological assay are provided below. These protocols are based on established methodologies reported in the literature.
Protocol 1: Synthesis of 2-Hydrazinyl-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide (A Key Intermediate for Antimicrobial Derivatives)
This protocol is adapted from the work of Desai et al.[10]
Step 1: Synthesis of 2-Chloro-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide
-
To a stirred solution of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol (0.01 mol) in a suitable solvent (e.g., dichloromethane), add triethylamine (0.012 mol) at 0-5 °C.
-
Slowly add chloroacetyl chloride (0.011 mol) to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired acetamide.
Step 2: Synthesis of 2-Hydrazinyl-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide
-
Dissolve the 2-chloro-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide (0.01 mol) in ethanol.
-
Add hydrazine hydrate (0.02 mol) to the solution.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the title compound.
-
The structure can be confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectral analysis. The IR spectrum should show characteristic N-H stretching bands around 3425 and 3200 cm⁻¹. The mass spectrum should display a molecular ion peak confirming the molecular weight.[1]
Protocol 2: [³H]-(+)-MK-801 Binding Assay for NMDA Receptor Antagonism
This protocol is a standard method for assessing the affinity of compounds for the NMDA receptor ion channel binding site, as described in studies of amino-alkyl-cyclohexanes.[3]
-
Membrane Preparation: Prepare rat cortical membranes according to standard procedures.
-
Assay Buffer: Use a buffer such as 5 mM Tris-HCl, pH 7.4.
-
Incubation: In a final volume of 500 µL, incubate the rat cortical membranes (approximately 100-200 µg of protein) with 1 nM [³H]-(+)-MK-801 and various concentrations of the test compound.
-
Incubation Conditions: Incubate at room temperature for 2 hours.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution of polyethyleneimine.
-
Washing: Wash the filters rapidly with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the non-specific binding in the presence of a high concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801). Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Kᵢ values for the test compounds using the Cheng-Prusoff equation.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key SAR trends for the different biological activities of this compound derivatives.
Caption: SAR for NMDA Receptor Antagonism.
Caption: SAR for Sigma-1 Receptor Antagonism.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity, enabling the targeting of diverse systems from microbial pathogens to central nervous system receptors.
Future research in this area could focus on:
-
Multi-target Ligands: Exploring the potential for designing single molecules that can modulate multiple targets, for example, compounds with both NMDA receptor and sigma-1 receptor activity for the treatment of complex neurological disorders.
-
Optimization of Pharmacokinetic Properties: Further derivatization to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Expansion of Therapeutic Applications: Investigating the potential of these derivatives in other disease areas where the targeted receptors are implicated.
By building upon the foundational SAR knowledge presented here, researchers can continue to unlock the full therapeutic potential of this promising chemical scaffold.
References
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Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Indian Journal of Chemistry - Section B. [Link]
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Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. ResearchGate. [Link]
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Amino-alkyl-cyclohexanes as a Novel Class of Uncompetitive NMDA Receptor Antagonists. Current Pharmaceutical Design. [Link]
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Novel σ1 antagonists designed for tumor therapy: Structure - activity relationships of aminoethyl substituted cyclohexanes. European Journal of Medicinal Chemistry. [Link]
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Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology. [Link]
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Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach. Bioorganic & Medicinal Chemistry Letters. [Link]
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Amino-Alkyl-Cyclohexanes: Uncompetitive NMDA Receptor Antagonists with Fast, Voltage-Dependent Blocking Kinetics. ResearchGate. [Link]
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Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. BMC Chemistry. [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Amino Acid Conjugates of Ketoprofen. Asian Journal of Chemistry. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]
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Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. [Link]
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Natural product-based pharmacological studies for neurological disorders. Frontiers in Pharmacology. [Link]
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Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules. [Link]
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Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules. [Link]
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Special Issue : Natural Bioactive Compounds and Neurological Disorders: Exploiting Resources from Nature. MDPI. [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]
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"cross-validation of different synthetic routes to 1-(2-Aminoethyl)cyclohexanol"
A Comparative Guide to the Synthetic Routes of 1-(2-Aminoethyl)cyclohexanol
This guide provides a comprehensive cross-validation of distinct synthetic strategies for producing this compound, a crucial building block in pharmaceutical research and development. We will dissect three primary synthetic routes, offering an objective comparison of their performance, supported by detailed experimental protocols and data. The discussion is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a vicinal amino alcohol scaffold. Its structural motif, featuring a tertiary alcohol on a cyclohexane ring with an adjacent aminoethyl side chain, makes it a valuable intermediate in the synthesis of various biologically active molecules. For instance, it serves as a key precursor for compounds investigated for their potential therapeutic properties. The efficient and scalable synthesis of this molecule is therefore of considerable interest. This guide evaluates three common synthetic methodologies: the Henry Reaction, the Grignard Reaction, and a Cyanohydrin-based approach.
Route 1: The Henry Reaction (Nitroaldol Addition) Pathway
This classical carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. For the synthesis of our target molecule, cyclohexanone is reacted with nitroethane, followed by the reduction of the resulting nitroalkanol.
Mechanistic Rationale
The process begins with the deprotonation of nitroethane by a base to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting nitroalkoxide is protonated upon workup to yield 1-(1-nitroethyl)cyclohexanol. The final and critical step is the reduction of the nitro group to a primary amine, which can be achieved through various methods, most commonly catalytic hydrogenation.
Experimental Protocol: Route 1
Step 1: Synthesis of 1-(1-Nitroethyl)cyclohexanol
-
To a stirred solution of cyclohexanone (1.0 equiv.) and nitroethane (1.2 equiv.) in methanol at 0°C, slowly add a solution of sodium hydroxide (1.5 equiv.) in water, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Acidify the reaction mixture with cold hydrochloric acid (e.g., 3M HCl) to a pH of ~4-5.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitroalkanol. Purification can be achieved via column chromatography.
Step 2: Reduction of 1-(1-Nitroethyl)cyclohexanol to this compound
-
Dissolve the nitroalkanol (1.0 equiv.) from the previous step in ethanol or methanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel (approx. 10% w/w) or Palladium on Carbon (5-10% Pd/C).[1][2]
-
Pressurize the vessel with hydrogen gas (H₂) to approximately 50-100 psi.
-
Heat the reaction mixture to 40-60°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the vessel, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.[2]
-
Wash the filter cake with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude this compound, which can be purified by distillation or crystallization of a salt form.
Visualizing the Workflow: Henry Reaction
Caption: Workflow for the Henry Reaction route.
Route 2: The Grignard Reaction Pathway
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group.[3] This route requires a protected form of 2-aminoethyl magnesium halide to prevent the highly basic Grignard reagent from being quenched by the acidic proton of the amine.[4]
Mechanistic Rationale
The synthesis begins with the protection of the amine in a suitable starting material like 2-chloroethylamine. N,N-dibenzylation is a robust choice for this protection.[4] The protected chloroamine is then converted into a Grignard reagent using magnesium turnings. This reagent subsequently performs a nucleophilic attack on the carbonyl carbon of cyclohexanone. The reaction is quenched with an acidic workup to protonate the resulting alkoxide.[5] The final step involves the removal of the protecting groups, typically via catalytic hydrogenation, to yield the target product.[4]
Experimental Protocol: Route 2
Step 1: Protection of 2-Chloroethylamine
-
Suspend 2-chloroethylamine hydrochloride (1.0 equiv.) in a suitable solvent like toluene.
-
Add a base such as potassium carbonate (2.5 equiv.) and benzyl bromide (2.2 equiv.).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the resulting N,N-dibenzyl-2-chloroethylamine by column chromatography.
Step 2: Grignard Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equiv.).[5]
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of N,N-dibenzyl-2-chloroethylamine (1.0 equiv.) in anhydrous diethyl ether or THF.
-
Add a small portion of this solution to the magnesium. Once the reaction initiates (indicated by heat and bubbling), add the remaining solution dropwise to maintain a gentle reflux.[5]
-
After the addition, stir the mixture for an additional 1-2 hours.
-
Cool the Grignard reagent solution in an ice bath and add a solution of cyclohexanone (0.9 equiv.) in anhydrous ether dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[4]
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to get crude 1-(2-(N,N-dibenzylamino)ethyl)cyclohexanol.
Step 3: Deprotection
-
Dissolve the protected amino alcohol in ethanol.
-
Add a catalyst, such as Palladium on Carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or pressure vessel) until debenzylation is complete (monitored by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate to yield this compound.
Visualizing the Workflow: Grignard Reaction
Caption: Workflow for the Grignard Reaction route.
Route 3: Cyanohydrin Formation and Nitrile Reduction
This route builds the carbon skeleton via the addition of a cyanide equivalent to cyclohexanone, followed by the reduction of the nitrile group to a primary amine. This approach is analogous to the initial steps in the synthesis of Venlafaxine, a well-known antidepressant.[1]
Mechanistic Rationale
The synthesis starts by reacting cyclohexanone with an activated acetonitrile, such as p-methoxyphenylacetonitrile, in the presence of a strong base like n-butyllithium or sodium hydride.[6] This condensation forms a cyanohydrin-like intermediate, 1-[cyano(aryl)methyl]cyclohexanol. The core of this route is the subsequent reduction of the nitrile functional group. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., Raney Nickel, Rhodium on alumina) or chemical reductants like Lithium Aluminum Hydride (LiAlH₄).[1][2][6] While the literature often describes this for an aryl-substituted acetonitrile, the principle can be adapted. A more direct approach involves the formation of cyclohexanone cyanohydrin, followed by alkylation and reduction, though this is often more complex. For this guide, we focus on the well-documented reduction of a pre-formed cyano-alcohol intermediate.
Experimental Protocol: Route 3 (Adapted from Venlafaxine Intermediate Synthesis)
Step 1: Synthesis of 1-[Cyano(aryl)methyl]cyclohexanol
-
In a flame-dried flask under an inert atmosphere, dissolve an arylacetonitrile (e.g., p-methoxyphenylacetonitrile) (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a strong base such as n-butyllithium (1.1 equiv.). Stir for 30 minutes.
-
Add a solution of cyclohexanone (1.0 equiv.) in THF dropwise.
-
Stir the reaction at -78°C for 2-3 hours, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform an aqueous workup and extract with an organic solvent. Dry and concentrate to get the crude cyano-alcohol intermediate.
Step 2: Reduction of the Nitrile
-
Dissolve the cyano-alcohol intermediate (1.0 equiv.) in a suitable solvent like methanol or THF.
-
Method A (Catalytic Hydrogenation): Add Raney Nickel catalyst and hydrogenate under pressure (e.g., 1 MPa) at room temperature for 5-15 hours.[1][2]
-
Method B (Chemical Reduction): In a separate flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2-3 equiv.) in anhydrous ether or THF. Cool to 0°C.[2]
-
Add a solution of the cyano-alcohol intermediate in THF dropwise to the LiAlH₄ suspension.[2]
-
After addition, allow the reaction to reflux for 4-6 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting salts, wash with solvent, and concentrate the filtrate to obtain the crude product.
Visualizing the Workflow: Cyanohydrin/Nitrile Reduction
Caption: Workflow for the Nitrile Reduction route.
Comparative Analysis
| Feature | Route 1: Henry Reaction | Route 2: Grignard Reaction | Route 3: Cyanohydrin/Nitrile Reduction |
| Overall Yield | Moderate | Moderate to Good | Good to Excellent[1] |
| Scalability | Good; avoids organometallics. | Moderate; requires strict anhydrous conditions. | Good; catalytic methods are highly scalable. |
| Safety Concerns | Nitroalkanes can be hazardous. High-pressure hydrogenation requires specialized equipment. | Grignard reagents are pyrophoric and water-sensitive. Benzylating agents are lachrymatory. | Strong bases (n-BuLi) are pyrophoric. LiAlH₄ reacts violently with water. Cyanide precursors are highly toxic. |
| Cost-Effectiveness | Reagents (cyclohexanone, nitroethane, base, catalyst) are relatively inexpensive. | Protection/deprotection steps add cost and time. Grignard reagents are moderately priced. | Strong bases and chemical reductants (LiAlH₄) can be expensive. Catalytic routes are more cost-effective at scale.[1] |
| Atom Economy | Moderate; loss of water and oxygen atoms. | Poor; addition and removal of large protecting groups. | Moderate to Good, especially with catalytic reduction. |
| Versatility | Good; applicable to various aldehydes and ketones. | Excellent; a very general C-C bond formation method. | Good; but the specific product depends on the starting acetonitrile. |
| Key Challenge | Controlling side reactions during nitroalkane addition. Ensuring complete reduction of the nitro group without side reactions. | The multi-step nature (protection/deprotection). Strict requirement for anhydrous conditions. | Handling of highly toxic and reactive reagents. |
Conclusion and Expert Recommendation
Each synthetic route to this compound presents a unique set of advantages and challenges.
-
The Henry Reaction (Route 1) is a straightforward, classical approach that avoids complex organometallic reagents, making it attractive for its operational simplicity. However, yields can be variable, and the handling of nitro compounds and high-pressure hydrogenation requires care.
-
The Grignard Reaction (Route 2) offers a reliable and well-understood pathway. Its primary drawback is the necessity of protection and deprotection steps, which lowers the overall atom economy and adds to the process time and cost.[4] It is an excellent choice for lab-scale synthesis where versatility is key.
-
The Cyanohydrin/Nitrile Reduction (Route 3) , particularly when employing catalytic hydrogenation for the reduction step, emerges as a highly efficient and scalable option.[1] While the initial condensation requires careful handling of strong bases or toxic cyanides, the high yields and suitability for industrial production make it a superior choice for large-scale synthesis. The use of Raney Nickel or other catalysts offers a cost-effective and environmentally friendlier alternative to stoichiometric metal hydrides.[1][2]
For researchers focused on process development and scale-up, the Cyanohydrin/Nitrile Reduction route with catalytic hydrogenation is the most promising strategy due to its high yields, scalability, and cost-effectiveness. For medicinal chemists requiring rapid access to diverse analogs on a smaller scale, the versatility of the Grignard route may be preferable despite its lower efficiency.
References
-
Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. (n.d.). Indian Academy of Sciences. [Link]
-
Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. (n.d.). ResearchGate. [Link]
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. (n.d.).
-
THE REACTION OF NITROMETHANE WITH CYCLOHEXANONE. THE IDENTIFICATION OF A SOLID BY-PRODUCT. (n.d.). ProQuest. [Link]
- Process for the preparation of cyclohexanol derivatives. (2004).
-
Reductive amination. (n.d.). Wikipedia. [Link]
- A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol. (2002).
-
Henry reaction using nitroethane and cyclohexanecarbaldehyde catalyzed by ligand 2a. (n.d.). ResearchGate. [Link]
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate. (n.d.).
-
Synthesize the following from cyclohexanol and any other organic/inorganic reagent. (n.d.). Chegg. [Link]
-
Reductive Amination | Synthesis of Amines. (2022, February 17). YouTube. [Link]
-
Scheme 5: Addition of cyclohexanone to b-nitrostyrenes in selected.... (n.d.). ResearchGate. [Link]
-
Product distributions of reductive amination of cyclohexanone over.... (n.d.). ResearchGate. [Link]
-
Synthetic routes. (n.d.). OCR A-Level Chemistry. [Link]
-
Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. (2022, April 7). RSC Publishing. [Link]
-
Synthetic routes 1. (2016, March 14). YouTube. [Link]
-
Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. (2016, August 15). UCI Aerosol Photochemistry Group. [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks. [Link]
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A Senior Application Scientist's Guide to Catalytic Efficiency: A Head-to-Head Comparison of Amino Alcohol Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. Chiral amino alcohol ligands have firmly established themselves as a privileged class of catalysts, pivotal in the stereoselective construction of molecules that form the backbone of numerous pharmaceuticals and fine chemicals.[1] Their efficacy lies in their ability to form well-defined chiral environments around a metal center, thereby directing the stereochemical outcome of a reaction.[2]
This guide offers a deep dive into the comparative catalytic efficiency of structurally similar amino alcohol ligands. Moving beyond a simple cataloging of results, we will dissect the subtle yet critical structural modifications that dictate catalytic performance. By examining key benchmark reactions and the underlying mechanistic principles, this guide will empower you to make more informed decisions in your catalyst selection and reaction design, ultimately accelerating your research and development endeavors.
The Crucial Role of Ligand Architecture: A Comparative Analysis
The performance of a chiral amino alcohol ligand is intricately linked to its structural features. Steric hindrance, the relative stereochemistry of chiral centers, and the presence of cyclic or acyclic backbones all play a crucial role in defining the catalytic pocket and, consequently, the enantioselectivity and reaction rate.[3] To illustrate these structure-activity relationships, we will focus on a widely studied benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a reliable method for generating chiral secondary alcohols, which are valuable synthetic intermediates.[4][5]
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following table summarizes the performance of a selection of structurally related amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. The data, compiled from various sources, highlights the impact of subtle structural changes on yield and enantiomeric excess (ee). It is important to note that direct comparisons can be nuanced due to variations in experimental conditions such as temperature, solvent, and catalyst loading. However, the trends observed provide valuable insights into the catalytic potential of each ligand class.
| Ligand | Structure Type | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference(s) |
| (1S,2R)-(-)-Norephedrine | Acyclic | 95 | 92 | (R) | [4] |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine | Acyclic, N-substituted | >95 | 94 | (S) | [4] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM) | Cyclic (Prolinol-derived) | High | ~90 | (R) | [4] |
| N-Methyl-L-prolinol derivative | Cyclic (Prolinol-derived) | - | 97 | - | [6] |
| (S)-2-Amino-3-methyl-1-butanol (Valinol-derived) | Acyclic | 95 | 86 | - | [7] |
| Camphor-derived β-amino alcohol | Cyclic (Terpene-derived) | 98 | 96 | (R) | [8] |
| Fructose-derived β-amino alcohol | Cyclic (Carbohydrate-derived) | 100 (Conversion) | 92 | (S) | [9] |
Analysis of Performance Data:
-
(1S,2R)-(-)-Norephedrine and its N-substituted derivatives demonstrate high yields and excellent enantioselectivities, showcasing the effectiveness of this simple acyclic scaffold.[4] The bulky N-substituents in N,N-dibutylnorephedrine appear to enhance the steric shielding of one face of the aldehyde, leading to slightly improved enantioselectivity.
-
Proline-derived ligands , such as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM) and other N-methyl-L-prolinol derivatives, are renowned for their high performance.[4][6] The rigid pyrrolidine ring restricts conformational flexibility, creating a well-defined and highly effective chiral environment.[10]
-
Valinol-derived ligands , while still providing good yields, tend to show slightly lower enantioselectivity in this specific reaction compared to norephedrine and prolinol derivatives.[7]
-
Ligands derived from natural products like camphor and carbohydrates offer a readily available source of chirality and have shown exceptional performance.[8][9] Their complex and rigid structures can create highly specific catalytic pockets, leading to excellent yields and enantioselectivities.
Mechanistic Insights: The "Why" Behind the Performance
The catalytic efficiency of amino alcohol ligands in the enantioselective addition of diethylzinc to aldehydes is rooted in the formation of a chiral zinc-alkoxide complex. This complex acts as a bifunctional catalyst, activating both the aldehyde and the organozinc reagent.[2]
The proposed catalytic cycle involves the following key steps:
-
Catalyst Formation: The chiral amino alcohol reacts with diethylzinc to form a dimeric zinc complex.
-
Substrate Coordination: The aldehyde coordinates to one of the zinc centers in the chiral complex.
-
Enantioselective Alkylation: An ethyl group is transferred from the other zinc center to one of the enantiotopic faces of the coordinated aldehyde. The chiral ligand dictates which face is preferentially attacked.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is released, and the chiral catalyst is regenerated to continue the cycle.
The structure of the amino alcohol ligand directly influences the geometry and stability of the transition state during the ethyl transfer step, which is the enantioselectivity-determining step. Ligands that create a more rigid and sterically demanding chiral pocket around the reaction center are generally more effective at discriminating between the two faces of the aldehyde, leading to higher enantiomeric excess.
Visualizing the Catalytic Process
To better understand the flow of the catalytic reaction and the experimental setup, the following diagrams are provided.
Caption: Generalized catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Caption: A typical experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocol: A Self-Validating System
To ensure the reproducibility and reliability of the comparative data, a detailed experimental protocol for a representative reaction is provided below. This protocol is designed to be a self-validating system, where careful execution should lead to consistent results.
Representative Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde using (1S,2R)-(-)-Norephedrine
Materials:
-
(1S,2R)-(-)-Norephedrine
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (1S,2R)-(-)-Norephedrine (e.g., 0.1 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the ligand.
-
Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (e.g., 1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.
-
Substrate Addition: To the catalyst solution, add freshly distilled benzaldehyde (e.g., 1.0 mmol) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete (typically after several hours), quench the reaction by the slow, dropwise addition of methanol (e.g., 2 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl (e.g., 10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).
Conclusion and Future Outlook
The head-to-head comparison of catalytic efficiency among similar amino alcohol ligands underscores the profound impact of ligand architecture on the outcome of asymmetric reactions. While simple acyclic ligands like norephedrine derivatives offer excellent performance, the conformational rigidity of cyclic systems, such as those derived from proline, often leads to superior enantioselectivity.[4][6] The continued exploration of ligands from the chiral pool, including terpenes and carbohydrates, promises the development of even more efficient and selective catalysts.[8][9]
As a Senior Application Scientist, I encourage researchers to not only consider the reported yield and ee but also to delve into the structural and mechanistic nuances that govern catalyst performance. By understanding the causality behind experimental choices, you can more effectively tailor your catalytic systems for optimal results in your specific applications. The detailed protocols and comparative data presented in this guide serve as a robust starting point for your investigations into the powerful world of asymmetric catalysis.
References
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Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - MDPI. Available at: [Link]
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Enantioselective addition of diethylzinc to aromatic aldehydes with new chiral amino alcohols as ligands - ResearchGate. Available at: [Link]
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New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Novel Chiral tert-Amino Alcohols - of DSpace. Available at: [Link]
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Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Available at: [Link]
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New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes | ScienceGate. Available at: [Link]
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Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol - ResearchGate. Available at: [Link]
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Enantioselective addition of diethylzinc to aldehydes. | Download Table - ResearchGate. Available at: [Link]
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Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(2-Aminoethyl)cyclohexanol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(2-Aminoethyl)cyclohexanol in a laboratory setting. As a substituted cycloalkylamine, this compound presents specific chemical hazards that necessitate rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document translates regulatory requirements and chemical safety principles into actionable, field-proven workflows for researchers, scientists, and drug development professionals.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the inherent risks of this compound is the foundation of its safe management. Its chemical structure, featuring a primary amine and a hydroxyl group, defines its reactivity and hazard profile. Amines are organic bases that can be corrosive and act as irritants, while the overall molecule may pose environmental risks.[1][2] The primary mandate is to prevent its release into the environment and to ensure personnel safety through the correct use of Personal Protective Equipment (PPE) and engineering controls.
Hazard Profile
The hazards associated with this compound and similar amino alcohols require a conservative approach. It should be handled as a hazardous substance.
| Hazard Classification | Description | Recommended PPE |
| Skin Corrosion/Irritation | As an amine, the compound is expected to be corrosive or irritating, capable of causing severe skin burns and damage upon contact.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and impervious clothing.[1][4] |
| Serious Eye Damage | Direct contact with the liquid or its vapors can cause serious and potentially permanent eye damage.[3] | Tightly fitting safety goggles with side-shields or a full-face shield.[4] |
| Respiratory Irritation | Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5] | Use only in a well-ventilated area or within a chemical fume hood.[6] |
| Aquatic Toxicity | Many organic amines are harmful to aquatic life, potentially with long-lasting effects.[7] Direct release to drains or waterways must be strictly avoided.[1][8] | N/A (Engineering Control) |
Chemical Incompatibilities: The Cornerstone of Safe Segregation
The most critical aspect of managing this chemical's waste stream is segregation. Improper mixing can lead to violent chemical reactions.
-
Acids: this compound is a base and will react violently and exothermically with acids (both organic and inorganic).[2][9][10][11] NEVER mix this waste with acidic waste streams.
-
Oxidizing Agents: Avoid contact with strong oxidizers such as peroxides, perchlorates, or nitrates, as this can create a fire or explosion hazard.[2][9][12]
-
Halogens: Can react to form hazardous compounds.[2]
Waste must be segregated at the point of generation to prevent these dangerous interactions.[13]
Operational Disposal Plan: From Generation to Collection
Disposal is a process that begins the moment the chemical is deemed "waste." This includes surplus reagents, reaction byproducts, and contaminated materials. The entire process is governed by the Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of hazardous waste.[14][15]
Step 1: Waste Characterization
Any this compound to be discarded must be classified as hazardous waste. This is not optional; it is a regulatory requirement based on its inherent properties (corrosivity and/or toxicity).[15]
Step 2: Containerization and Labeling
Proper containment is essential to prevent leaks and ensure clear communication of the hazard.
-
Select the Right Container:
-
Label Correctly and Immediately:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.
-
List all components of the waste stream if it is a mixture.
-
Keep the container closed at all times, except when actively adding waste.[8]
-
Step 3: Safe Accumulation and Storage
Store the designated waste container in a satellite accumulation area within the laboratory.
-
Location: The storage area must be at or near the point of generation.
-
Segregation: Store the container away from incompatible materials, especially acids.[1][11]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[8]
Step 4: Professional Disposal
Laboratory waste must be disposed of through a licensed hazardous waste disposal company.[1][18][19]
-
Contact your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department manages the hazardous waste program. Contact them to schedule a pickup.
-
Documentation: Ensure all paperwork, such as waste manifests, is completed accurately as required by your institution and regulations.
-
Final Treatment: The waste will likely be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The preferred disposal method for this type of organic chemical is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5][7]
Emergency Protocol: Spill Management
Accidental spills require an immediate and coordinated response to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.
-
Don PPE: Wear the appropriate PPE as listed in the hazard table, including respiratory protection if necessary.[3][4]
-
Contain the Spill: Prevent the spill from spreading or entering drains by diking it with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[9][19]
-
Absorb and Collect: Carefully cover and absorb the spill. Once absorbed, use non-sparking tools to scoop the material into a designated, sealable container for hazardous waste.[19][20]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with "Hazardous Waste," the chemical name, and "Spill Debris." Arrange for disposal through your EHS office.
Disposal of Empty Containers
Under RCRA, a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[21]
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.
-
Collect Rinsate: The first rinsate is considered acutely hazardous and must be collected and disposed of as hazardous waste along with the chemical itself.[8][21] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[8][16]
-
Final Disposal: Once triple-rinsed and dried, the container can be disposed of in the appropriate solid waste stream (e.g., glass recycling bin).[8]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing this compound waste from point of identification to final disposal.
Caption: Disposal workflow for this compound.
References
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Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Aminoethyl)cyclohexanol
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-(2-Aminoethyl)cyclohexanol. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the procedural steps necessary for ensuring personnel safety and experimental integrity. The information herein is synthesized from authoritative safety data sheets for structurally similar compounds and established best practices in laboratory chemical handling.
Understanding the Hazard: Why This Chemical Demands Respect
This compound is an organic compound containing both a primary amine and a primary alcohol functional group. While specific toxicological data for this exact molecule is not extensively published, data from close structural isomers, such as 4-(2-Aminoethyl)cyclohexanol, classifies it as a hazardous substance. The primary risks are associated with its corrosive nature.[1]
-
Primary Hazards: Causes severe skin burns and serious eye damage.[1][2]
-
Routes of Exposure: The most common routes of accidental exposure in a laboratory setting are dermal contact, ocular exposure, and inhalation of aerosols.[3]
The amine group can impart a basic character, contributing to its corrosive effects on tissues. Therefore, establishing an impermeable barrier between the chemical and the researcher is the foundational principle of our safety protocol.
The Core Directive: Selecting Your Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment tailored to the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound in various common laboratory scenarios.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | ANSI Z87.1-compliant safety glasses with side shields.[4] | Nitrile or Neoprene gloves (double-gloving recommended).[4][5] | Full-length lab coat. | Recommended if weighing outside a ventilated enclosure to prevent inhalation of fine particulates. Use a NIOSH-approved respirator (e.g., N95).[6] |
| Preparing Solutions/Transfers | Chemical splash goggles.[4] If a significant splash risk exists, add a face shield.[7][8] | Nitrile or Neoprene gloves. Consult manufacturer data for solvent compatibility.[4][5] | Chemical-resistant apron over a full-length lab coat.[8] | Not required if performed within a certified chemical fume hood. |
| Large-Scale Operations (>100g) | Face shield worn over chemical splash goggles.[4][7] | Thicker (e.g., >8 mil) chemical-resistant gloves (Butyl or Neoprene recommended).[4] | Chemical-resistant apron over a full-length lab coat. | All manipulations must be performed in a chemical fume hood or other ventilated enclosure. |
Expert Rationale: The escalation in PPE from weighing solids to handling solutions is driven by the change in the chemical's physical state and the associated splash hazard. Goggles provide a 360-degree seal around the eyes, which is critical for preventing liquid splashes that can occur during pouring and mixing.[4] A face shield adds a further layer of protection for the entire face.[7]
The Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable workflow minimizes the risk of exposure and contamination. The following protocol should be considered standard operating procedure.
Pre-Operation: Preparation and PPE Donning
-
Designate the Workspace: All work with this compound should be performed in a designated area, preferably within a chemical fume hood to control vapor and aerosol release.[9][10]
-
Assemble Materials: Before donning gloves, gather all necessary equipment (spatulas, glassware, solvents, waste containers). This prevents the need to touch clean items with contaminated gloves.
-
Inspect Your PPE: Before use, always check gloves for any signs of degradation, punctures, or tears.[6] Ensure eye protection is clean and fits properly.
-
Don PPE (Donning Sequence):
-
Put on your lab coat, ensuring it is fully buttoned.
-
Put on eye and face protection (safety glasses, goggles, and/or face shield).
-
Put on your inner pair of gloves (if double-gloving).
-
Put on your outer pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
-
Post-Operation: Doffing PPE and Decontamination
The doffing sequence is arguably more critical than donning, as improper removal is a primary vector for contamination.
-
Decontaminate (if applicable): Wipe down the exterior of your outer gloves with a suitable solvent (e.g., 70% ethanol) if they are grossly contaminated.
-
Remove Outer Gloves: Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose: Dispose of gloves immediately in the designated chemical waste container.[6]
-
Remove Face Shield/Goggles: Handle by the head strap or "clean" areas.
-
Remove Lab Coat/Apron: Remove by folding it inward, avoiding contact with the potentially contaminated exterior.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[11][12]
Caption: Workflow for Safely Handling this compound.
Emergency & Disposal Plans
Accidental Exposure
-
Skin Contact: Immediately go to the nearest safety shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1][6][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][6][13] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[6][13][14]
Spill Management
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Secure the Area: Remove all ignition sources.[14]
-
Protect Yourself: Wear the appropriate PPE as outlined for large-scale operations, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical sorbent. Do not use combustible materials like paper towels.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for chemical waste disposal.[6][13]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
-
Chemical Waste: All excess this compound and solutions containing it must be disposed of in a properly labeled hazardous waste container. Do not discharge to sewer systems.[6][14]
-
Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, absorbent paper, and pipette tips, must be placed in a sealed container and disposed of as solid chemical waste.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
By internalizing the rationale behind these safety protocols, you transition from simply following rules to actively managing risk. This approach is the bedrock of a robust safety culture and ensures that your valuable research can proceed without compromising your well-being.
References
- Capot Chemical. (2010). MSDS of 1-(2-Amino-1-(4-methoxyphenyl)ethyl) cyclohexanol hydrochloride.
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- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride.
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET - Cyclohexanol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyclohexanol (105899).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyclohexanol (44113).
- Angene Chemical. (2021). Safety Data Sheet - 4-(2-Aminoethyl)cyclohexanol (cis- and trans- mixture).
- ChemicalBook. (2025). 1-[2-AMino-1-(4-Methoxyphenyl)ethyl]cyclohexanol - Safety Data Sheet.
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- Santa Cruz Biotechnology, Inc. (2024). 4-(2-Aminoethyl)cyclohexanol (cis- and trans- mixture) - SAFETY DATA SHEET.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
